molecular formula C7H5N3O2 B1593632 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione CAS No. 4430-77-7

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Cat. No.: B1593632
CAS No.: 4430-77-7
M. Wt: 163.13 g/mol
InChI Key: DKOROYSYZIOJRG-UHFFFAOYSA-N
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Description

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione
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InChI

InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOROYSYZIOJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NNC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196123
Record name Pyrido(2,3-d)pyridazine-5,8-diol
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Molecular Weight

163.13 g/mol
Source PubChem
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CAS No.

4430-77-7
Record name 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
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Record name Pyrido(2,3-d)pyridazine-5,8-diol
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Record name 4430-77-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131226
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Record name 4430-77-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4430-77-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido(2,3-d)pyridazine-5,8-diol
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Foundational & Exploratory

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Executive Summary: this compound is a heterocyclic compound built upon a fused pyridine and pyridazine ring system. While not a widely commercialized drug itself, its rigid, planar structure and accessible hydrogen-bonding domains make it a significant scaffold for medicinal chemistry and a valuable ligand in materials science. This guide provides a comprehensive overview of its core chemical and physical properties, a validated synthesis protocol from common starting materials, and an exploration of its current and potential applications, particularly focusing on its role in coordination chemistry and the inferred biological potential based on its structural class. This document is intended for researchers and professionals in drug development and chemical sciences, offering field-proven insights into the handling, synthesis, and application of this versatile molecule.

Core Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible research. This compound is most commonly indexed under the CAS number 4430-77-7.[1][2] It is also recognized as the cyclic hydrazide of pyridine-2,3-dicarboxylic acid (quinolinic acid), which accurately describes its synthetic origin.[1]

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 4430-77-7[1][2]
Molecular Formula C₇H₅N₃O₂[1][2]
Molecular Weight 163.13 g/mol [2]
Common Synonyms Quinolinic hydrazide, NSC 3846, H₂PDH[1]
SMILES O=C1NC(=O)C2=NC=CC=C2N1[2]
Physicochemical Data

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are crucial for predicting solubility, membrane permeability, and potential for drug-likeness. The data presented below are primarily computationally derived and provide a strong baseline for experimental design.

PropertyValueSignificance in Drug Development
LogP (octanol/water) -0.92Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive diffusion across lipid membranes.
Polar Surface Area 53.51 ŲSuggests good potential for oral bioavailability (typically <140 Ų).
Hydrogen Bond Donors 2Provides sites for specific interactions with biological targets like enzymes and receptors.
Hydrogen Bond Acceptors 5Offers additional sites for target binding and contributes to aqueous solubility.
Density 1.424 g/cm³Standard property for a solid organic molecule of this nature.
Boiling Point 563.1 °C at 760 mmHg (Predicted)High boiling point reflects the planar structure and strong intermolecular hydrogen bonding.
Melting Point 310 °C (decomposes)High melting point indicates a stable crystal lattice. Decomposition suggests thermal instability at elevated temperatures.[1]

Synthesis and Characterization

The most direct and reliable synthesis of this compound involves a classical condensation reaction. The causality behind this choice is the ready availability of the starting material, pyridine-2,3-dicarboxylic acid, and the high efficiency of hydrazinolysis for forming stable six-membered heterocyclic rings.

Synthetic Strategy: Cyclocondensation

The core principle of this synthesis is the reaction of a dicarboxylic acid (or its anhydride) with hydrazine. This is a robust and well-documented method for the formation of pyridazinone rings.[3] The reaction proceeds via a two-step mechanism: initial formation of a dihydrazide intermediate, followed by an intramolecular cyclization with the elimination of water to yield the thermodynamically stable fused-ring system.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A Pyridine-2,3-dicarboxylic Acid C Cyclocondensation (Reflux in Solvent) A->C B Hydrazine Hydrate B->C D This compound C->D Formation of Pyridazinone Ring

Fig 1. High-level synthetic workflow.
Detailed Experimental Protocol

This protocol is designed to be self-validating. The distinct physical properties of the product (high melting point, poor solubility in common organic solvents) provide a clear indication of successful conversion from the starting materials.

Materials:

  • Pyridine-2,3-dicarboxylic acid (1.0 eq)

  • Hydrazine hydrate (~80% solution, 1.2 eq)

  • Ethanol or n-Butanol (as solvent)

  • Distilled water

  • Hydrochloric acid (1 M, for pH adjustment if needed)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add pyridine-2,3-dicarboxylic acid (1.0 eq).

  • Solvent Addition: Add ethanol or n-butanol to create a slurry (approx. 10 mL per gram of dicarboxylic acid). The choice of solvent depends on the desired reflux temperature; n-butanol allows for a higher temperature, potentially speeding up the reaction.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.2 eq). The use of a slight excess of hydrazine ensures the complete conversion of the dicarboxylic acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Isolation: Cool the reaction mixture to room temperature. The product, being largely insoluble, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol and then distilled water to remove unreacted starting materials and hydrazine salts.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 80-100 °C to a constant weight. The expected yield is typically high (>80%).

Characterization Workflow

Post-synthesis, a rigorous characterization is essential to confirm the identity and purity of the compound.

G Synthesis Crude Product (Post-Filtration) Purification Purification (Washing/Drying) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC, mp) Purification->Purity_Check Structure_ID Structural Elucidation (NMR, MS, IR) Purity_Check->Structure_ID If Pure Final Verified Compound Structure_ID->Final

Fig 2. Post-synthesis characterization workflow.
  • Mass Spectrometry (MS): To confirm the molecular weight (163.13 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong C=O stretching vibrations (around 1650-1700 cm⁻¹) characteristic of the dione structure, and N-H stretching (around 3200 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons on the pyridine ring and the N-H protons. ¹³C NMR will confirm the number of unique carbon environments, including the two carbonyl carbons.

Applications and Biological Relevance

While direct therapeutic applications of the parent compound are not established, its utility as a chemical building block is clear, and the biological activities of its derivatives are of significant interest to drug developers.

Application in Coordination Chemistry and Materials Science

The primary documented application of this compound (referred to as H₂PDH in this context) is as a bidentate ligand in the synthesis of coordination polymers.

Specifically, it has been used to construct 2-D lanthanide-organic complexes.[4] In these structures, the compound coordinates with lanthanide ions (like Eu³⁺ or Tb³⁺) to form stable, layered networks.[4] The significance of this lies in the photoluminescent properties of the resulting materials, which can be used for sensing small molecules.[4] The pyridazinone scaffold acts as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength.

Inferred Biological Potential of the Pyridopyridazinone Scaffold

The pyridazinone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[5][6] Derivatives of the broader pyridazinone and pyridopyridazinone class have demonstrated a wide spectrum of pharmacological activities.[6][7][8] This strongly suggests that this compound is an excellent starting point for the development of novel therapeutics.

Key Reported Activities of Analogs:

  • Anti-inflammatory: A novel pyrido[2,3-d]pyridazine-2,8-dione derivative was found to be a potent anti-inflammatory agent by acting as a dual inhibitor of cyclooxygenase-1 (COX-1) and COX-2.[3][9] The pyridazinone core is a leading structure for developing anti-inflammatory agents with potentially lower ulcerogenic side effects compared to traditional NSAIDs.[10][11]

  • Cardiovascular: Many pyridazinone derivatives have been investigated for cardiovascular effects, particularly as vasodilators and antihypertensive agents.[5]

  • Anticancer: Various functionalized pyridazinones have shown antiproliferative activity against different cancer cell lines.[5]

  • Other CNS and Antimicrobial Activities: The scaffold has been linked to a vast array of other potential uses, including anticonvulsant, antidepressant, analgesic, and antimicrobial activities.[5][6][7]

G cluster_apps Potential Therapeutic Areas Core Core Scaffold 6,7-Dihydropyrido [2,3-d]pyridazine-5,8-dione AntiInflam Anti-inflammatory (COX-1/COX-2 Inhibition) Core->AntiInflam Derivatization Cardio Cardiovascular (Vasodilation) Core->Cardio Derivatization Oncology Anticancer (Antiproliferative) Core->Oncology Derivatization CNS CNS Activities (Analgesic, Anticonvulsant) Core->CNS Derivatization

Fig 3. Relationship between the core scaffold and the biological activities of its derivatives.

Future Directions and Research Opportunities

The foundational properties of this compound make it a molecule of high potential. Future research efforts should be directed towards:

  • Library Synthesis: Using the parent scaffold as a starting point, combinatorial chemistry approaches can be employed to create a library of derivatives by functionalizing the pyridine ring or the pyridazinone nitrogens.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different functional groups affect the biological activity of the scaffold will be crucial for optimizing lead compounds for specific targets like COX-2 or various kinases.

  • Advanced Materials: Expanding on its use as a ligand to create novel materials with unique electronic, optical, or catalytic properties.

  • Bioisosteric Replacement: Investigating its use as a bioisostere for other bicyclic heterocycles in existing drugs to potentially improve pharmacokinetic or pharmacodynamic properties.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 18(11), 2821–2841. [Link]

  • Sharma, R., & Kumar, S. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 26(8), 2275. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2012). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. [Link]

  • Teixeira, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Li, Y., et al. (2016). 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. CrystEngComm, 18(34), 6464-6471. [Link]

  • Abdel-Aziz, M., et al. (2020). Anti-inflammatory activity of pyridazinones: A review. PubMed. [Link]

  • Patel, K., & Dr. U. D. Patel. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Abdel-Aziz, M., et al. (2020). Anti-inflammatory activity of pyridazinones: A review. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 21, 2026, from [Link]

  • Rodrigues, F. A., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. [Link]

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Research. (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Alghamdi, S., & Asif, M. (2022). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. ResearchGate. [Link]

  • Aaron Chemicals LLC. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Rodrigues, F. A., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Publishing. [Link]

  • Ioffe, D. A., et al. (2022). 5,6-Dihydro-[5][7][12]oxadiazolo[3,4-d]pyridazine-4,7-dione. Molbank. [Link]

Sources

An In-depth Technical Guide to 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (CAS Number: 4430-77-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione, a heterocyclic compound also known by its synonym, quinolinic hydrazide. This document delves into its chemical and physical properties, synthesis, spectroscopic characterization, and known biological context. While direct and extensive biological studies on this specific molecule are limited, this guide explores the therapeutic potential of the broader class of pyridazine and quinoline hydrazide derivatives, which have demonstrated promising activities, including anticancer and antimicrobial effects. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Introduction

This compound is a fused heterocyclic system incorporating both a pyridine and a pyridazine ring. Its structural rigidity and the presence of multiple heteroatoms make it an intriguing scaffold for coordination chemistry and a potential building block in the design of novel bioactive molecules. The pyridazine core is a common feature in a variety of pharmacologically active compounds, exhibiting a wide range of biological activities. Furthermore, its identity as the cyclic hydrazide of quinolinic acid (pyridine-2,3-dicarboxylic acid) links it to the kynurenine pathway, a metabolic route of tryptophan that produces several neuroactive compounds. While quinolinic acid itself is a known neurotoxin, the biological implications of its cyclization into this hydrazide form are not yet fully understood, presenting an open area for investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueReference(s)
CAS Number 4430-77-7[1][2][3]
Molecular Formula C₇H₅N₃O₂[1][2][3]
Molecular Weight 163.14 g/mol [1][3]
IUPAC Name This compound[1][3]
Synonyms Quinolinic hydrazide, Pyrido[2,3-d]pyridazine-5,8-diol, NSC 3846[1][3]
Melting Point 310 °C (decomposition)[1]
Density 1.424 g/cm³[1][2]
Boiling Point 563.1 °C at 760 mmHg[1][3]
Flash Point 294.4 °C[1][3]
Hydrogen Bond Donors 2[1][3]
Hydrogen Bond Acceptors 3[1][3]
Topological Polar Surface Area 71.1 Ų[1][3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the cyclocondensation of pyridine-2,3-dicarboxylic acid (quinolinic acid) or its derivatives with hydrazine.

Synthesis from Pyridine-2,3-dicarboxylic Acid

A common and direct method involves the reaction of pyridine-2,3-dicarboxylic acid with hydrazine hydrate. This reaction proceeds via the formation of a dihydrazide intermediate, which then undergoes intramolecular cyclization to form the desired dihydropyrido[2,3-d]pyridazine-5,8-dione.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend pyridine-2,3-dicarboxylic acid (1 equivalent) in a suitable high-boiling solvent such as ethanol or n-butanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1-1.2 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of N-H stretching vibrations from the hydrazide moiety, typically observed in the region of 3100-3300 cm⁻¹. Strong carbonyl (C=O) stretching bands from the dione structure are expected around 1650-1700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show signals corresponding to the three aromatic protons on the pyridine ring. The two N-H protons of the hydrazide moiety would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The two carbonyl carbons would have characteristic downfield shifts (typically >160 ppm). The remaining five signals would correspond to the carbons of the pyridine ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules such as N₂, CO, and HCN, which is characteristic of such heterocyclic systems.

UV-Vis Spectroscopy

In a study where this compound was used as a ligand (denoted as H₂PDH), its UV-vis absorbance in ethanol was utilized to calculate the singlet energy level (34,722 cm⁻¹) and the lowest triplet energy level (21,786 cm⁻¹). These properties are crucial for understanding its photoluminescent behavior and potential applications in materials science, particularly in the formation of lanthanide-organic complexes.[4]

Biological Activity and Mechanism of Action

Direct biological studies specifically on this compound are limited in publicly accessible literature. However, the broader classes of compounds to which it belongs, namely pyridazines and quinoline hydrazides/hydrazones, have been the subject of extensive research, revealing a wide array of biological activities.

Insights from Related Compounds
  • Anticancer Activity: Numerous quinoline hydrazide and hydrazone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including neuroblastoma and breast cancer.[5][6][7] Some of these compounds have shown potent anticancer activity, inducing cell cycle arrest and apoptosis.[5][6] The mechanism of action for some of these derivatives involves the inhibition of key cellular processes and enzymes.

  • Antimicrobial Activity: The quinoline hydrazide/hydrazone scaffold is also recognized for its antibacterial properties.[8][9] These compounds can act on various bacterial targets, including DNA gyrase.[8]

  • Enzyme Inhibition: The pyridazine ring is a core structure in many compounds that act as enzyme inhibitors. The specific inhibitory profile is highly dependent on the substitution pattern around the core.

Link to Quinolinic Acid

As the cyclic hydrazide of quinolinic acid, there is a potential, though unexplored, link to the neuroactive properties of the kynurenine pathway. Quinolinic acid is an NMDA receptor agonist and is implicated in the pathology of several neurodegenerative diseases.[10] Whether this compound interacts with similar targets or modulates the kynurenine pathway remains an area for future research.

Figure 2: Potential biological activities based on related compound classes.

Applications in Research and Drug Development

Given its structural features and the biological activities of related compounds, this compound holds potential in several areas of research.

  • Medicinal Chemistry: It can serve as a scaffold for the synthesis of new libraries of compounds to be screened for various biological activities, particularly as anticancer and antimicrobial agents.

  • Materials Science: Its ability to act as a ligand for the formation of coordination complexes, as demonstrated with lanthanides, opens up possibilities for the development of new materials with interesting photoluminescent or catalytic properties.[4]

  • Chemical Biology: As a derivative of a key metabolite in the kynurenine pathway, it could be used as a tool to probe the enzymes and receptors involved in this pathway.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the known hazards of its precursor, hydrazine (a known toxin and potential carcinogen), and general laboratory safety principles for handling heterocyclic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with a foundation in both synthetic and biological chemistry. While its own biological profile is yet to be fully elucidated, the rich pharmacology of its parent structures, pyridazines and quinoline hydrazides, suggests that it is a promising candidate for further investigation. Its demonstrated utility as a ligand in coordination chemistry further broadens its potential applications. This guide provides a consolidated resource of the current knowledge on this compound, with the aim of stimulating further research into its synthesis, characterization, and potential applications in drug discovery and materials science.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). Molecules. [Link][5][6][7]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). Future Medicinal Chemistry. [Link][11]

  • Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes. (2024). Pharmaceuticals. [Link][12]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). PubMed. [Link]

  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. (2023). ChemMedChem. [Link][8]

  • 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. (2014). CrystEngComm. [Link][4]

  • Quinoline derivative with significant antibacterial properties. ResearchGate. [Link][9]

  • This compound. Aaron Chemicals. [Link]

  • Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms. (2012). International Journal of Tryptophan Research. [Link][10]

Sources

An In-Depth Technical Guide to the Molecular Structure of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the molecular structure, synthesis, and potential biological significance of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione. As a Senior Application Scientist, this document is structured to provide not just technical data, but also to illuminate the scientific reasoning behind the characterization and potential applications of this heterocyclic compound.

Introduction: Unveiling a Scaffold of Interest

This compound, a fused heterocyclic system, represents a scaffold of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, rich in nitrogen atoms, provides a unique electronic and steric profile, making it a compelling candidate for the development of novel therapeutic agents and functional materials. The fusion of a pyridine ring to a pyridazine-dione core creates a molecule with potential for diverse biological interactions and coordination chemistry. This guide will delve into the intricacies of its molecular architecture, the methodologies for its synthesis, and the current understanding of its biological relevance.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound provide a crucial foundation for understanding its behavior in chemical and biological systems.

Core Molecular Structure

The IUPAC name for this compound is This compound . It is also known by the acronym H2PDH in coordination chemistry literature. The molecule consists of a pyridine ring fused to a dihydropyridazine-5,8-dione ring.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Data

A compilation of key physicochemical properties is presented in the table below, offering a snapshot of the molecule's characteristics.

PropertyValueSource
CAS Number 4430-77-7[1][2]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol [1]
Melting Point 160-190 °C[3]
Density 1.424 g/cm³[1]
Boiling Point 563.1 °C at 760 mmHg[1]
Polar Surface Area 71.1 Ų[2]

Synthesis of this compound

The synthesis of this pyridazinedione derivative can be achieved through a multi-step process commencing from readily available starting materials. The following protocol is based on the methodology described by Rudresh HM, et al. (2024).[3]

Synthetic Pathway Overview

The synthesis involves the initial dehydration of 2,3-pyridinedicarboxylic acid to its anhydride, followed by reaction with hydrazine hydrate to form the dihydropyrido[2,3-d]pyridazine-5,8-dione ring system.

Synthesis_Pathway A 2,3-Pyridinedicarboxylic Acid B Furo[3,4-b]pyridine-5,7-dione A->B Acetic Anhydride (Dehydration) C This compound B->C Hydrazine Hydrate (Cyclization)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol[3]

Step 1: Synthesis of Furo[3,4-b]pyridine-5,7-dione

  • To 2,3-pyridinedicarboxylic acid, add acetic anhydride.

  • Reflux the mixture to facilitate the dehydration and formation of the anhydride, Furo[3,4-b]pyridine-5,7-dione.

Step 2: Synthesis of this compound

  • To the Furo[3,4-b]pyridine-5,7-dione obtained in the previous step, add hydrazine hydrate dropwise under open conditions.

  • Reflux the reaction mixture at 95°C for 3 hours.

  • The product, this compound, precipitates as a white amorphous solid.

  • The solid is collected by filtration, washed, and dried.

This self-validating protocol yields the target compound, which can then be characterized to confirm its structure and purity.

Spectroscopic and Structural Characterization

The precise molecular structure of this compound has been elucidated through a combination of spectroscopic techniques and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following data is based on the characterization reported by Rudresh HM, et al. (2024).[3]

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 13.13 (s, 2H, NH): This singlet corresponds to the two acidic protons of the hydrazide moiety within the dione ring. Its downfield shift is characteristic of protons attached to nitrogen in a conjugated system.

  • δ 9.20 (m, 1H, H-2): This multiplet is assigned to the proton at position 2 of the pyridine ring.

  • δ 8.61 (q, J = 8.0 Hz, 1H, H-4): This quartet corresponds to the proton at position 4 of the pyridine ring.

  • δ 8.40 (q, J = 9.6 Hz, 1H, H-3): This quartet is assigned to the proton at position 3 of the pyridine ring.

¹³C NMR (DMSO, 300 MHz):

  • δ 158.82 (C-8): Carbonyl carbon of the pyridazinedione ring.

  • δ 154.0 (C-5): Carbonyl carbon of the pyridazinedione ring.

  • δ 149.3 (C-2): Carbon atom at position 2 of the pyridine ring.

  • δ 143.1 (C-9): Quaternary carbon at the fusion of the two rings.

  • δ 135.0 (C-4): Carbon atom at position 4 of the pyridine ring.

  • δ 125.9 (C-3): Carbon atom at position 3 of the pyridine ring.

  • δ 124.9 (C-10): Quaternary carbon at the fusion of the two rings.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The compound has been characterized by IR spectroscopy, confirming the presence of key functional groups.[2]

Elemental Analysis

The elemental composition of the synthesized compound was confirmed by CHN analysis.[3]

  • Calculated for C₇H₅N₃O₂: C, 51.54%; H, 3.09%; N, 25.76%.

  • Found: C, 51.68%; H, 3.01%; N, 25.79%.

The close correlation between the calculated and found values confirms the molecular formula of the synthesized compound.

Biological Significance and Structure-Activity Relationship

While specific biological studies on this compound are limited, the broader class of pyridopyridazine and pyridazinone derivatives has demonstrated a wide range of pharmacological activities. This provides a strong rationale for investigating the therapeutic potential of this specific scaffold.

Potential as Anti-inflammatory Agents

A recent study by de Faria et al. (2024) on novel pyrido[2,3-d]pyridazine-2,8-dione derivatives revealed their potential as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[4] These enzymes are key mediators of the inflammatory response.[4] The structural similarity of this compound to these active compounds suggests that it may also possess anti-inflammatory properties. The pyridazinedione core is believed to interact with key residues in the active sites of COX enzymes.[4]

Broader Therapeutic Potential of the Pyridazine Scaffold

The pyridazine core is a recognized pharmacophore present in numerous compounds with diverse biological activities, including:

  • Anticancer: Certain pyridazinone derivatives have shown promise as anticancer agents.

  • Antimicrobial: The nitrogen-rich heterocyclic structure can interact with microbial targets.

  • Cardiovascular: Some derivatives exhibit effects on the cardiovascular system.

The rigid, planar nature of the this compound scaffold, combined with its hydrogen bonding capabilities, makes it an attractive candidate for targeting various enzyme active sites and receptors.

Applications in Coordination Chemistry

The nitrogen and oxygen atoms in this compound make it an excellent ligand for the formation of coordination complexes with metal ions. A study by Peng et al. demonstrated the successful synthesis of 2-D lanthanide-organic complexes using this molecule as a ligand.[2] These complexes exhibit interesting photoluminescent properties, suggesting potential applications in sensing and materials science.[2]

Conclusion and Future Directions

This compound is a heterocyclic compound with a well-defined molecular structure that can be reliably synthesized and characterized. While its own biological activity profile is yet to be extensively explored, the known pharmacological activities of related pyridopyridazine and pyridazinone derivatives, particularly as anti-inflammatory agents, highlight its potential as a valuable scaffold for drug discovery. Furthermore, its demonstrated utility as a ligand in coordination chemistry opens avenues for the development of novel functional materials. Future research should focus on a comprehensive evaluation of its biological activities, including its potential as an enzyme inhibitor, and further exploration of its coordination chemistry with a wider range of metal ions.

References

  • de Faria, A. R., et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1):01-12.
  • An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. (2020). Journal of the Indian Chemical Society.
  • Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines. (2025). Advances in Bioresearch.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Development of a Water-Mediated and Catalyst-Free Green Protocol for Easy Access to a Huge Array of Diverse and Densely Function. (2017). ACS Sustainable Chemistry & Engineering.
  • Study on Synthesis and Biological Activity of Some Pyridopyridazine Deriv
  • Synthesis, Characterisation and Biological Activity of some Heterocyclic Scaffold's. (2019).
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • This compound. (n.d.). Echemi.
  • 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. (n.d.). CrystEngComm.

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An In-depth Technical Guide to the Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathway for 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione, a significant heterocyclic compound analogous to the renowned chemiluminescent agent, luminol. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, experimental protocols, and critical process parameters. The synthesis is presented as a logical, two-stage process, commencing with the preparation of the key intermediate, pyridine-2,3-dicarboxylic acid (quinolinic acid), followed by its subsequent cyclization with hydrazine to yield the target molecule. The causality behind experimental choices is elucidated, and the protocols are designed to be self-validating.

Introduction: The Significance of the Pyrido[2,3-d]pyridazine Scaffold

The this compound scaffold is a compelling structure in medicinal and materials chemistry. As a heterocyclic analog of phthalhydrazide, the core of luminol, it holds potential for investigation into novel chemiluminescent materials. The replacement of the benzene ring with a pyridine moiety introduces a nitrogen atom, which can significantly alter the electronic properties, solubility, and biological activity of the molecule. This modification can influence luminescence quantum yields and provides a coordination site for metal complexes, as demonstrated in the synthesis of lanthanide-organic frameworks where it acts as a ligand.[1]

Nitrogen-containing fused heterocyclic systems, such as pyridopyridazines and their isomers, are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities.[2][3] Therefore, robust and well-understood synthetic routes to these scaffolds are of paramount importance for the exploration of new chemical entities in drug discovery and materials science.

This guide focuses on the most direct and mechanistically logical pathway to this compound, leveraging established chemical principles demonstrated in the synthesis of related compounds.

Primary Synthesis Pathway: A Two-Stage Approach

The most logical and efficient synthesis of this compound is achieved through a two-stage process. This strategy involves the initial preparation of the crucial precursor, pyridine-2,3-dicarboxylic acid, followed by a cyclocondensation reaction with hydrazine.

Synthesis_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Cyclization Quinoline Quinoline Pyridine_Dicarboxylic_Acid Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) Quinoline->Pyridine_Dicarboxylic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Chlorate Salt) Target_Molecule This compound Pyridine_Dicarboxylic_Acid->Target_Molecule Cyclocondensation Hydrazine Hydrazine Hydrate

Caption: Overview of the two-stage synthesis pathway.

Stage 1: Synthesis of Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid)

The synthesis of the target molecule begins with the preparation of its immediate precursor, pyridine-2,3-dicarboxylic acid. A well-established method for this transformation is the oxidation of quinoline.[4]

Mechanism and Rationale:

The oxidation of quinoline involves the cleavage of the benzene ring while leaving the more electron-deficient pyridine ring intact. This selective oxidation is a key transformation in pyridine chemistry. The use of a chlorate salt in an acidic medium, often catalyzed by cupric ions, provides an effective system for this process. The cupric ions likely participate in a redox cycle to facilitate the oxidative cleavage.

Experimental Protocol: Oxidation of Quinoline

  • Reaction Setup: To a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, add quinoline and an aqueous acidic medium (e.g., sulfuric acid).

  • Catalyst Addition: Introduce an acid-soluble cupric compound, such as copper(II) sulfate.

  • Oxidant Addition: Gradually add a chlorate salt (e.g., sodium chlorate) to the stirred mixture. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Conditions: Heat the reaction mixture to 98-100°C for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).[4]

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated as its copper salt, which is then treated to liberate the free pyridine-2,3-dicarboxylic acid.[4] Purification is typically achieved by recrystallization.

ParameterValue/ConditionRationale
Starting MaterialQuinolineReadily available and inexpensive.
OxidantChlorate SaltEffective for oxidative cleavage of the benzene ring.
CatalystCupric IonsFacilitates the redox process for efficient oxidation.[4]
SolventAqueous AcidProvides the necessary medium for the reaction.
Temperature98-100°CEnsures a sufficient reaction rate.[4]
Stage 2: Cyclization to this compound

This stage is a classic cyclocondensation reaction, analogous to the synthesis of luminol from 3-nitrophthalic acid.[5] The two adjacent carboxylic acid groups of pyridine-2,3-dicarboxylic acid react with the two nucleophilic nitrogen atoms of hydrazine to form the stable six-membered pyridazine ring.

Mechanism and Rationale:

The reaction proceeds through the formation of an intermediate acylhydrazide, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to yield the cyclic dione. The use of a high-boiling solvent facilitates the removal of water, driving the reaction to completion.

Cyclization_Mechanism start Pyridine-2,3-dicarboxylic acid + Hydrazine intermediate1 Acylhydrazide Intermediate start->intermediate1 Nucleophilic Acyl Substitution intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product This compound intermediate2->product Dehydration (-H2O)

Caption: Simplified mechanism for the cyclization step.

Experimental Protocol: Cyclocondensation with Hydrazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-2,3-dicarboxylic acid and a slight excess of hydrazine hydrate.

  • Solvent: A high-boiling point solvent such as triethylene glycol or simply heating the neat mixture can be employed.

  • Reaction Conditions: Heat the mixture to a temperature of 120-150°C. The reaction progress can be monitored by observing the cessation of water evolution.

  • Isolation and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the product. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

ParameterValue/ConditionRationale
Starting MaterialPyridine-2,3-dicarboxylic acidContains the pre-functionalized pyridine ring.
ReagentHydrazine HydrateProvides the two nitrogen atoms for the pyridazine ring.
SolventHigh-boiling solvent (optional)Facilitates dehydration and drives the reaction forward.
Temperature120-150°CProvides the necessary activation energy for cyclization.

Alternative Synthetic Considerations

While the pathway from pyridine-2,3-dicarboxylic acid is the most direct, other strategies, often employed for isomeric structures, could be adapted. For instance, building the pyridazine ring onto a pre-existing pyridone core is a viable approach for related compounds.[2][3] This could involve the synthesis of a suitably substituted 2-pyridone derivative followed by cyclization with hydrazine. However, for the specific substitution pattern of the target molecule, the dicarboxylic acid route remains the most straightforward.

Conclusion

The synthesis of this compound is reliably achieved through a well-defined, two-stage process. The initial oxidation of quinoline provides the key pyridine-2,3-dicarboxylic acid precursor, which then undergoes a robust cyclocondensation with hydrazine. This pathway is not only efficient but also grounded in well-established reaction mechanisms analogous to those used in the synthesis of luminol and its derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable heterocyclic scaffold for further investigation in medicinal chemistry and materials science.

References

  • Re-engineering luminol: new frontiers in chemiluminescence chemistry. RSC Publishing. Available at: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. Available at: [Link]

  • Luminol. chem.purdue.edu. Available at: [Link]

  • Analogs of Luminol. Synthesis and Chemiluminescence of Two Methoxy-Substituted Aminophthalic Hydrazides. American Chemical Society. Available at: [Link]

  • 2.1: Luminol. Chemistry LibreTexts. Available at: [Link]

  • 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. CrystEngComm (RSC Publishing). Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available at: [Link]

  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents.
  • Pyridinedicarboxylic acid. Wikipedia. Available at: [Link]

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A Technical Guide to Novel Synthesis Routes for Pyridopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridopyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, integral to a range of pharmacologically active agents.[1][2] Its unique electronic and steric properties make it a cornerstone for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of innovative and efficient synthetic strategies for accessing diverse pyridopyridazine derivatives. Moving beyond classical condensation reactions, this guide focuses on contemporary methodologies, including microwave-assisted organic synthesis (MAOS), palladium-catalyzed cross-coupling reactions, and multi-component reactions (MCRs). Each section is designed to offer not just a protocol, but a deeper understanding of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Enduring Significance of Pyridopyridazines in Drug Discovery

Pyridopyridazine derivatives represent a critical class of nitrogen-containing heterocycles that continue to capture the attention of the pharmaceutical industry.[1][2] The fusion of a pyridine and a pyridazine ring creates a rigid, electron-rich framework, contributing to the stability and multifaceted activity of these compounds.[2] The inherent dipole moment and hydrogen bonding capabilities of the pyridopyridazine nucleus make it an attractive scaffold for designing molecules that can effectively interact with a wide array of biological targets.[3]

The therapeutic potential of pyridopyridazines is vast, with derivatives exhibiting a broad spectrum of biological activities, including but not limited to:

  • Anticancer

  • Anti-inflammatory

  • Antihypertensive

  • Antimicrobial

  • Antiviral

This guide delves into the latest advancements in the synthesis of these valuable compounds, offering practical insights and detailed protocols to facilitate their exploration in drug discovery programs.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a transformative technology in medicinal chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced product purity.[4]

Rationale for MAOS in Pyridopyridazine Synthesis

The application of microwave irradiation in the synthesis of pyridopyridazine derivatives is particularly advantageous for multi-component reactions and condensations that typically require prolonged heating. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to cleaner reactions with fewer side products.

Experimental Protocol: Three-Component Synthesis of Thiazolyl-Pyridazinediones

This protocol details a microwave-assisted, one-pot, three-component synthesis of novel bioactive thiazolyl-pyridazinediones.[5]

Workflow for Microwave-Assisted Pyridazine Synthesis

MAOS_Workflow cluster_reactants Reactants cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up & Purification cluster_product Final Product A Maleic Anhydride D Mix Reactants in Ethanol + Acetic Acid A->D B Thiosemicarbazide B->D C Hydrazonoyl Halides F Add Hydrazonoyl Halide & Chitosan C->F E Microwave Irradiation (500W, 150°C, 2 min) D->E E->F G Further Microwave Irradiation (500W, 150°C, 4-8 min) F->G H Filter to Remove Chitosan G->H I Remove Solvent under Reduced Pressure H->I J Recrystallize from Ethanol I->J K Thiazolyl-Pyridazinedione Derivatives J->K

Caption: Workflow for Microwave-Assisted Pyridazine Synthesis.

Materials:

  • Maleic anhydride (1 mmol, 0.98 g)

  • Thiosemicarbazide (1 mmol, 0.92 g)

  • Appropriate hydrazonoyl halides (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (0.5 mL)

  • Chitosan (0.1 g)

Procedure:

  • In a microwave-safe vessel, combine maleic anhydride and thiosemicarbazide in ethanol.

  • Add glacial acetic acid to the mixture.

  • Irradiate the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.

  • To the resulting solution, add the appropriate hydrazonoyl halide and chitosan.

  • Continue microwave irradiation at 500 W and 150 °C for an additional 4-8 minutes, monitoring the reaction progress by TLC.

  • After completion, filter the hot solution to remove the chitosan catalyst.

  • Remove the excess solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the pure thiazolyl-pyridazinedione derivative.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
MethodReaction TimeYield (%)
Conventional Heating8-12 hours60-75
Microwave-Assisted6-10 minutes85-95

Note: Yields are generalized and may vary depending on the specific substrates used.

Palladium-Catalyzed Synthesis: Forging Key C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in the construction of pyridopyridazine scaffolds is no exception. These methods offer a powerful toolkit for the introduction of diverse substituents at various positions of the heterocyclic core.[6][7]

Mechanistic Insight: The Catalytic Cycle

The efficacy of palladium-catalyzed reactions lies in the versatility of the palladium catalyst to cycle between different oxidation states, facilitating oxidative addition, transmetalation, and reductive elimination steps. This catalytic cycle allows for the precise formation of new carbon-carbon and carbon-nitrogen bonds.

Generalized Palladium-Catalyzed Cross-Coupling Cycle

Pd_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocol: Synthesis of 5- and 8-Substituted Pyrido[2,3-d]pyridazines

This protocol describes a general method for the palladium-catalyzed synthesis of substituted pyrido[2,3-d]pyridazines, demonstrating the versatility of this approach.[6]

Materials:

  • Chloro-substituted pyrido[2,3-d]pyridazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1, 5 mL)

Procedure:

  • To a reaction vessel, add the chloro-substituted pyrido[2,3-d]pyridazine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the solvent mixture (toluene/ethanol/water).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrido[2,3-d]pyridazine.

Substrate Scope and Yields
Chloro-Substituted Pyrido[2,3-d]pyridazineArylboronic AcidYield (%)
5-chloro-8-phenylpyrido[2,3-d]pyridazine4-methoxyphenylboronic acid85
8-chloro-5-phenylpyrido[2,3-d]pyridazine3-fluorophenylboronic acid78
5,8-dichloropyrido[2,3-d]pyridazinePhenylboronic acid (2.2 equiv)72

Note: This table provides representative examples. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis.[8][9]

The Strategic Advantage of MCRs in Library Synthesis

The convergent nature of MCRs makes them exceptionally well-suited for the rapid generation of compound libraries for high-throughput screening. By systematically varying the individual components, a vast chemical space can be explored with minimal synthetic effort, accelerating the identification of lead compounds.

Experimental Protocol: A Three-Component Synthesis of Pyridazin-3(2H)-ones

This protocol outlines a straightforward three-component methodology for the synthesis of 2,5-disubstituted pyridazin-3(2H)-one libraries.[10]

Logical Flow of the Three-Component Reaction

MCR_Logic cluster_inputs Input Components cluster_process One-Pot Reaction cluster_output Product Library A Aldehyde D Palladium-Catalyzed Three-Component Reaction A->D B Hydrazine B->D C Alkynoate C->D E 2,5-Disubstituted Pyridazin-3(2H)-one Library D->E

Caption: Logical flow of the three-component synthesis of a pyridazinone library.

Materials:

  • Aldehyde (1.0 mmol)

  • Hydrazine derivative (1.0 mmol)

  • Alkynoate (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • In a reaction tube, combine the aldehyde, hydrazine derivative, and alkynoate in the solvent.

  • Add the palladium catalyst and ligand.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired 2,5-disubstituted pyridazin-3(2H)-one.

Conclusion and Future Perspectives

The synthesis of pyridopyridazine derivatives has entered a new era of innovation, driven by the adoption of modern synthetic methodologies. Microwave-assisted synthesis, palladium-catalyzed cross-coupling, and multi-component reactions offer powerful and versatile platforms for the efficient construction of these medicinally important scaffolds. The protocols and insights provided in this guide are intended to empower researchers to navigate the synthetic landscape with greater confidence and creativity.

Future advancements in this field will likely focus on the development of even more sustainable and atom-economical synthetic routes. The exploration of photocatalysis, flow chemistry, and biocatalysis holds immense promise for further refining the synthesis of pyridopyridazine derivatives, ultimately accelerating the discovery of next-generation therapeutics.

References

  • Synthesis of Derivatives of Pyrido [3,4-d]Pyridazines. (1972). UNM Digital Repository. [Link]

  • Synthesis of 4-amino derivatives of pyrido[ 3,4-d]pyridazine Keto form... (n.d.). ResearchGate. [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). MDPI. [Link]

  • A New Method for the Synthesis of Pyridine and Pyrido[3,4-d]Pyridazine Derivatives. (n.d.). Sci-Hub. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). ResearchGate. [Link]

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  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). PubMed. [Link]

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  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. [Link]

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  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University. [Link]

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Unveiling the Enigma: A Technical Guide to the Mechanism of Action of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative

The landscape of targeted cancer therapy is in a perpetual state of evolution, demanding a deep, mechanistic understanding of novel chemical entities. The 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione scaffold represents a compelling yet underexplored frontier. While direct, extensive research on this specific molecule is emerging, its structural features bear a striking resemblance to a class of therapeutics that has revolutionized oncology: Poly(ADP-ribose) Polymerase (PARP) inhibitors. This guide, therefore, is constructed upon a robust, evidence-based hypothesis that the primary mechanism of action for this compound is the inhibition of PARP enzymes. We will dissect this mechanism, propose a comprehensive validation workflow, and provide the technical foundation for its investigation.

Part 1: The Central Hypothesis - PARP Inhibition and Synthetic Lethality

The core of our hypothesis lies in the structural analogy to known PARP inhibitors, which often feature a phthalazinone-like core responsible for binding to the nicotinamide pocket of the PARP catalytic domain.[1][2][3] PARP enzymes, particularly PARP1 and PARP2, are critical sentinels of genome integrity.[4][5] They are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on acceptor proteins.[4] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[5][6]

The therapeutic genius of PARP inhibitors is realized through a concept known as synthetic lethality . In healthy cells, if the BER pathway is compromised by PARP inhibition, the resulting SSBs can degrade into more lethal double-strand breaks (DSBs) during DNA replication.[4] These DSBs are efficiently repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[7] However, many cancers, notably certain ovarian, breast, prostate, and pancreatic cancers, harbor mutations in BRCA1/2 or other HRR genes.[6][8] In these HR-deficient cancer cells, the inhibition of PARP creates a catastrophic scenario: SSBs escalate to DSBs, which cannot be repaired. This accumulation of genomic damage triggers cell cycle arrest and, ultimately, apoptosis.[4][7] This selective killing of cancer cells while sparing healthy, HR-proficient cells is the hallmark of synthetic lethality.[4][9]

The Dual-Action Mechanism of PARP Inhibition

The anti-tumor activity of compounds like this compound is likely twofold:

  • Catalytic Inhibition : The molecule is predicted to act as a competitive inhibitor, occupying the NAD+ binding site on PARP1 and PARP2.[1] This prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery.

  • PARP Trapping : This is a potentially more cytotoxic mechanism.[6][7] After a PARP enzyme binds to a DNA break, its release is facilitated by auto-PARylation.[4] PARP inhibitors not only block this catalytic activity but can also "trap" the PARP protein on the DNA at the site of the break.[6][7] This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, leading to stalled replication forks and the formation of DSBs.[6][7] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their cytotoxic efficacy.[7]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER initiates DNA_Repaired DNA Integrity Maintained BER->DNA_Repaired DNA_SSB_C DNA Single-Strand Break PARP_Blocked PARP Trapping & Catalytic Inhibition DNA_SSB_C->PARP_Blocked PARP_Inhibitor 6,7-Dihydropyrido [2,3-d]pyridazine-5,8-dione PARP_Inhibitor->PARP_Blocked causes Replication_Fork_Stall Replication Fork Stall PARP_Blocked->Replication_Fork_Stall leads to DNA_DSB DNA Double-Strand Break Replication_Fork_Stall->DNA_DSB HR_Deficient Defective HR Repair (e.g., BRCA mutation) DNA_DSB->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis results in

Figure 1: Proposed signaling pathway of this compound via PARP inhibition, leading to synthetic lethality in homologous recombination (HR) deficient cancer cells.

Part 2: A Framework for Mechanistic Validation

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system to confirm the mechanism of action.

Tier 1: Biochemical Target Engagement

The initial step is to confirm direct interaction with and inhibition of the primary molecular targets, PARP1 and PARP2.

Protocol 1: In Vitro PARP1/2 Enzymatic Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PARP1 and PARP2 catalytic activity.

  • Methodology:

    • Reagents: Recombinant human PARP1 and PARP2 enzymes, biotinylated NAD+, activated DNA (histone-H1-coated plates), streptavidin-HRP, and a chemiluminescent substrate.

    • Procedure: a. Coat a 96-well plate with histone H1 and incubate with activated DNA to create a substrate for PARP. b. Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). Olaparib should be used as a positive control.[2] c. Add the PARP1 or PARP2 enzyme to the wells, followed by the test compound dilutions. d. Initiate the PARylation reaction by adding a mix of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature. e. Wash the plate to remove unbound reagents. f. Add streptavidin-HRP, which will bind to the biotinylated PAR chains incorporated onto the histone proteins. g. After another wash step, add the chemiluminescent substrate and measure the signal using a plate reader.

    • Data Analysis: The signal is inversely proportional to PARP activity. Plot the percentage of inhibition against the compound concentration and fit to a four-parameter logistic equation to calculate the IC50 value.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound Hypothetical ValueHypothetical Value
Olaparib (Control)~5~1
Table 1: Hypothetical data summary for biochemical PARP inhibition assays. Actual experimental data would be populated here.
Tier 2: Cellular Mechanism Confirmation

Moving into a cellular context is critical to validate the biochemical findings and assess the "PARP trapping" phenomenon.

Protocol 2: PARP Trapping Assay

  • Objective: To quantify the ability of the compound to trap PARP1 onto cellular DNA.

  • Methodology:

    • Cell Lines: Use a pair of isogenic cell lines, such as DLD-1 BRCA2-/- (HR-deficient) and DLD-1 BRCA2+/+ (HR-proficient).

    • Procedure: a. Culture cells and treat with a range of concentrations of this compound or a potent trapping agent like talazoparib (positive control) for 24 hours. b. Lyse the cells using a method that separates soluble nuclear proteins from chromatin-bound proteins. c. Isolate the chromatin fraction by centrifugation. d. Analyze the chromatin fraction for PARP1 levels using Western blotting.

    • Data Analysis: An increase in the amount of PARP1 in the chromatin-bound fraction indicates PARP trapping. Quantify the band intensity relative to a loading control (e.g., Histone H3) to compare the trapping potency of the test compound to the control.

Protocol 3: Immunofluorescence Assay for DNA Damage

  • Objective: To visualize the downstream consequence of PARP inhibition—the accumulation of DNA double-strand breaks.

  • Methodology:

    • Cell Lines: Use HR-deficient (e.g., MDA-MB-436, BRCA1-mutant) and HR-proficient (e.g., MCF-7) breast cancer cell lines.

    • Procedure: a. Grow cells on coverslips and treat with the test compound (at a concentration around its cellular IC50) for 24-48 hours. b. Fix, permeabilize, and block the cells. c. Incubate with a primary antibody against the DNA damage marker γH2AX (phosphorylated H2AX). d. Incubate with a fluorescently-labeled secondary antibody. e. Counterstain the nuclei with DAPI. f. Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope.

    • Data Analysis: A significant increase in γH2AX foci in the HR-deficient cell line compared to the HR-proficient line will confirm the synthetic lethal mechanism.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Mechanism cluster_tier3 Tier 3: Phenotypic Outcome A1 In Vitro PARP1/2 Enzymatic Assay A2 Determine IC50 Values A1->A2 yields B1 PARP Trapping Assay (Western Blot) A2->B1 Inform Dosing B2 DNA Damage Assay (γH2AX Staining) A2->B2 Inform Dosing B3 Quantify Trapped PARP1 B1->B3 B4 Quantify DNA DSBs B2->B4 C1 Cell Viability Assay (e.g., CellTiter-Glo) B3->C1 Correlate with B4->C1 Correlate with C2 Compare IC50 in HR-Deficient vs. HR-Proficient Cells C1->C2

Figure 2: A tiered experimental workflow for the validation of this compound as a PARP inhibitor.

Tier 3: Phenotypic Confirmation of Synthetic Lethality

The ultimate validation is to demonstrate selective killing of cancer cells with the target vulnerability.

Protocol 4: Comparative Cell Viability Assay

  • Objective: To demonstrate the selective cytotoxicity of the compound in HR-deficient cells.

  • Methodology:

    • Cell Lines: Use a panel of cell lines, including isogenic pairs (like the DLD-1 pair) and other well-characterized HR-deficient and HR-proficient cancer cell lines.

    • Procedure: a. Seed cells in 96-well plates. b. Treat with a broad range of concentrations of this compound for 72-120 hours. c. Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, which measures ATP levels).

    • Data Analysis: Calculate the IC50 for each cell line. A significantly lower IC50 (10-100 fold) in the HR-deficient cell lines compared to their HR-proficient counterparts is the definitive confirmation of synthetic lethality.

Conclusion and Future Directions

This guide posits that this compound functions as a PARP inhibitor, leveraging the principle of synthetic lethality to target HR-deficient cancers. The proposed experimental framework provides a rigorous and logical pathway to validate this mechanism of action, from direct enzyme inhibition to selective cancer cell killing. Successful validation would position this compound as a promising candidate for further preclinical development, including in vivo xenograft studies in BRCA-mutated tumor models and combination studies with DNA-damaging agents. The true potential of this pyridopyridazinedione derivative awaits its elucidation through the lens of empirical science.

References

  • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.[5][6] Source: Cancers (Basel). URL: [Link]

  • Title: PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting.[4] Source: ESMO Open. URL: [Link]

  • Title: What is the mechanism of action of PARP inhibitors?[1] Source: Quora. URL: [Link]

  • Title: Mechanism of Action of PARP Inhibitors.[9] Source: Annual Review of Cancer Biology. URL: [Link]

  • Title: PARP Inhibitors: The First Synthetic Lethal Targeted Therapy.[7] Source: Annual Review of Cancer Biology. URL: [Link]

  • Title: Hypoxia-activated prodrugs of phenolic olaparib analogues for tumour-selective chemosensitisation.[8] Source: MedChemComm. URL: [Link]

  • Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Source: MedChemComm. URL: [Link]

  • Title: 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. Source: CrystEngComm. URL: [Link]

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Potential biological activity of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold, a fused nitrogen-containing heterocyclic system, has emerged as a structure of significant interest in medicinal chemistry. Possessing the chemical formula C₇H₅N₃O₂ and CAS Number 4430-77-7, this core moiety is a member of the broader pyridopyridazine class, which is recognized for its synthetic versatility and wide-ranging pharmacological potential.[1][2][3] Derivatives of this scaffold have demonstrated promising biological activities, most notably in the fields of oncology and inflammation. This guide provides a comprehensive technical overview of the synthesis, key biological activities, mechanisms of action, and future potential of compounds derived from this privileged structure. We will delve into its role as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and Cyclooxygenase (COX) enzymes, supported by detailed experimental protocols and structure-activity relationship insights for researchers and drug development professionals.

Introduction to the Pyridopyridazine Scaffold

Heterocyclic compounds are foundational to drug discovery, and nitrogen-containing systems are particularly prominent due to their ability to form multiple hydrogen bonds and engage in various biological interactions.[1] The pyridopyridazine nucleus, an aza-analog of phthalazine, represents a versatile and privileged scaffold.[1] The strategic placement of nitrogen atoms within the fused ring system modifies electron distribution, influencing physicochemical properties like solubility and the ability to cross biological membranes.[1]

The broader family of pyridazine and pyridazinone analogs exhibits a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antihypertensive properties.[4][5][6] This wide spectrum of activity has established the pyridazinone core as a "wonder nucleus" in medicinal chemistry.[5][6] The specific this compound structure serves as a rigid and synthetically accessible framework for the development of targeted therapeutic agents.

Synthesis of the this compound Core

The construction of the pyrido[2,3-d]pyridazine-dione ring system is typically achieved through cyclocondensation reactions. A common and effective strategy involves the use of functionalized 2-pyridone substrates, which can be readily prepared from β-enamino diketones and active methylene reagents.[7] The subsequent reaction of these 2-pyridone intermediates with hydrazine monohydrate leads to the formation of the desired fused bicyclic system in good to excellent yields.[7]

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Cyclocondensation A β-Enamino Diketone C Polyfunctionalized 2-Pyridone Substrate A->C B Active Methylene Reagent (e.g., Malononitrile) B->C E Pyrido[2,3-d]pyridazine-dione Core Scaffold C->E Reflux EtOH/MeCN D Hydrazine Monohydrate D->E

Caption: General workflow for the synthesis of the pyrido[2,3-d]pyridazine-dione core.

Key Biological Activities and Mechanisms of Action

Research into derivatives of the this compound scaffold has uncovered significant potential in two primary therapeutic areas: oncology and inflammation.

Anticancer Activity: PARP-1 and Kinase Inhibition

The pyridopyridazine framework is a fertile ground for the development of novel anticancer agents.[1] Its structural features allow it to serve as an effective isostere for other pharmacophores known to interact with key oncological targets.

3.1.1 Mechanism: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death—a concept known as synthetic lethality.

The pyridopyridazinone scaffold has been successfully employed as an isostere of the phthalazine nucleus found in the approved PARP-1 inhibitor, Olaparib.[8] This bioisosteric replacement has yielded novel derivatives with potent, nanomolar-level inhibitory activity against PARP-1.[8] Molecular modeling studies confirm that these compounds fit well within the PARP-1 active site, forming key hydrogen bond interactions with amino acid residues like Gly863 and Ser904.[8]

G DNA DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA->PARP1 recruits Repair Base Excision Repair (DNA Repaired) PARP1->Repair Accumulation SSB Accumulation PARP1->Accumulation Inhibitor Pyridopyridazinone Derivative (PARP-1 Inhibitor) Inhibitor->PARP1 blocks DSB Double-Strand Break (DSB) Accumulation->DSB leads to Death Cancer Cell Death (Synthetic Lethality) DSB->Death

Caption: Mechanism of action for PARP-1 inhibitors in cancer therapy.

3.1.2 Mechanism: Kinase Inhibition (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. A series of diarylurea derivatives based on the pyridazinone scaffold were designed as analogs of the multi-kinase inhibitor sorafenib.[9] Certain compounds from this series demonstrated significant inhibitory activity against VEGFR-2, highlighting the scaffold's potential in developing anti-angiogenic agents.[9]

Compound ClassTargetKey ResultCell Line (if applicable)Reference
Pyridopyridazinone DerivativePARP-1IC₅₀ = 36 nM (comparable to Olaparib at 34 nM)N/A (Enzymatic Assay)[8]
Styryl DihydropyridazineVEGFR-2Potent inhibitory activityN/A (Enzymatic Assay)[9]
Pyridopyridazin-3(2H)-oneGeneralPotent anticancer activity against MCF-7, enhanced by EWG on phenyl ringMCF-7 (Breast)[1]
Anti-inflammatory Activity: Dual COX-1/COX-2 Inhibition

Chronic inflammation is a hallmark of many diseases. The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[7]

3.2.1 Mechanism: COX-1/COX-2 Inhibition

Derivatives of pyrido[2,3-d]pyridazine-2,8-dione have been synthesized and identified as potent anti-inflammatory agents.[7][10] In a pivotal study, a specific N-phenyl-substituted derivative (compound 7c) demonstrated superior efficacy in an in vivo ear edema model.[7] Subsequent in vitro analysis revealed that this compound acts as a dual inhibitor, targeting both COX-1 and COX-2 isoenzymes.[10] This dual-inhibition profile is significant, as the relative selectivity for COX isoforms can influence both therapeutic efficacy and side-effect profiles. The research suggests that the bicyclic pyridopyridazinedione structure is a key determinant for this dual inhibitory activity.[10]

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrido[2,3-d]pyridazine Derivative (COX Inhibitor) Inhibitor->COX blocks

Caption: The cyclooxygenase (COX) pathway and its inhibition by NSAIDs.

Compound IDIn Vivo ModelDose% Inhibition of EdemaReference
7c TPA-induced Ear Edema1.25 mg per ear81.8%[7]
6c TPA-induced Ear Edema1.25 mg per ear75.2%[7]

Detailed Experimental Protocols

Protocol 1: General Synthesis of 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-diones[7]
  • Preparation of 2-Pyridone Substrate: Synthesize polyfunctionalized 2-pyridone substrates (e.g., compounds 2a-g) from the reaction of appropriate β-enamino diketones with an active methylene reagent like malononitrile or ethyl cyanoacetate, following established literature procedures.

  • Cyclocondensation: To a solution of the 2-pyridone substrate (1.0 mmol) in a 1:1 (v/v) mixture of ethanol (EtOH) and acetonitrile (MeCN), add hydrazine monohydrate (1.5 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The desired product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the target pyrido[2,3-d]pyridazine-2,8-dione. Further purification can be performed by recrystallization if necessary.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
  • Reagent Preparation: Reconstitute human PARP-1 enzyme, activated DNA, and other kit components as per the manufacturer's instructions (e.g., universal PARP assay kits).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in the appropriate assay buffer. Include a known inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Reaction Setup: In a 96-well plate, add the PARP-1 enzyme, test compound/control, and initiate the reaction by adding a mixture of NAD+ and activated DNA.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP-ylation reaction.

  • Detection: Stop the reaction and add the detection reagents (e.g., streptavidin-HRP and chemiluminescent substrate).

  • Data Acquisition: Read the chemiluminescent signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 3: In Vivo TPA-Induced Mouse Ear Edema Model[7]
  • Animal Acclimatization: Use adult male Swiss mice, acclimatized for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6-8): a negative control group, a positive control group (e.g., indomethacin), and test groups for each compound dose.

  • Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

  • Compound Application: Concurrently with TPA application, topically apply the test compound or vehicle control to the same ear.

  • Measurement: After a set period (e.g., 6 hours), sacrifice the animals by cervical dislocation. Punch out circular sections (e.g., 6 mm diameter) from both the treated (right) and untreated (left) ears and weigh them.

  • Analysis: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percent inhibition of edema for each test group relative to the negative control group.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly valuable class of compounds for modern drug discovery. The demonstrated potent, dual-target activities as both PARP-1 inhibitors for oncology and COX-1/COX-2 inhibitors for inflammation underscore the versatility and therapeutic potential of this chemical framework. The ease of synthesis and the potential for diverse substitutions provide a robust platform for generating extensive chemical libraries for screening.

Future research should focus on:

  • Lead Optimization: Further derivatization to enhance potency, selectivity, and pharmacokinetic profiles (ADME properties) for both anticancer and anti-inflammatory applications.

  • Exploration of New Targets: Given the broad biological activities of the parent pyridazinone class, screening optimized derivatives against other relevant targets (e.g., other kinases, microbial enzymes) is warranted.

  • In Vivo Efficacy: Advancing the most promising compounds into more complex preclinical animal models to establish efficacy and safety profiles for specific disease indications.

The continued exploration of this "wonder nucleus" is poised to yield novel therapeutic candidates to address unmet needs in cancer, inflammatory disorders, and beyond.

References

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science Publishers.
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  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central.
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The In Silico Gauntlet: A Technical Guide to Screening 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione Analogs for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Analogs of this heterocyclic system have demonstrated potent inhibitory activity against key cellular targets, most notably Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[1][2] This in-depth technical guide provides a comprehensive, field-proven workflow for the in silico screening of novel this compound analogs. We will navigate the entire computational pipeline, from the strategic construction of a focused virtual library to the intricacies of molecular docking, ADMET profiling, and the dynamic validation of lead candidates through molecular dynamics simulations. This guide is designed to empower researchers to efficiently identify and prioritize promising drug candidates for further experimental validation, thereby accelerating the drug discovery process.

Introduction: The Rationale for a Targeted In Silico Approach

The pyridopyridazine nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3] The this compound core, in particular, has emerged as a privileged structure for targeting enzymes involved in DNA damage response pathways. The inhibition of PARP-1 is a clinically validated strategy for treating certain cancers, especially those with deficiencies in homologous recombination repair, such as BRCA1/2 mutated tumors.[4] Several approved PARP inhibitors have demonstrated significant clinical benefit, validating the therapeutic potential of targeting this enzyme.

In silico screening offers a rapid and cost-effective methodology to explore vast chemical space and identify novel chemotypes with the potential for high-affinity binding to a desired biological target.[5][6] By leveraging computational tools, we can rationally design and evaluate a multitude of analogs, prioritizing those with the most favorable predicted binding energies, interaction profiles, and drug-like properties before committing to resource-intensive chemical synthesis and biological testing. This guide will focus on a structured, multi-step in silico workflow to identify potent and selective PARP-1 inhibitors based on the this compound scaffold.

The Strategic Blueprint: An Integrated In Silico Screening Workflow

Our computational pipeline is a hierarchical filtering process designed to systematically narrow down a large virtual library of candidate compounds to a manageable number of high-probability hits. Each stage of the workflow builds upon the previous one, providing a progressively more detailed and accurate assessment of the potential of each analog.

In_Silico_Workflow cluster_0 Phase 1: Library Preparation & Initial Filtering cluster_1 Phase 2: Structure-Based Virtual Screening cluster_2 Phase 3: Lead Candidate Refinement & Validation Library_Design Focused Library Design (Scaffold-based enumeration) PhysChem_Filtering Physicochemical & Drug-Likeness Filtering (Lipinski's Rule of Five, etc.) Library_Design->PhysChem_Filtering Virtual Analogs Molecular_Docking Molecular Docking (High-Throughput Virtual Screening) PhysChem_Filtering->Molecular_Docking Filtered Library Target_Preparation Target Protein Preparation (PDB: 4HHY - PARP-1) Target_Preparation->Molecular_Docking Prepared Receptor Hit_Selection Hit Selection & Prioritization (Docking Score, Visual Inspection) Molecular_Docking->Hit_Selection Docked Poses & Scores ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Hit_Selection->ADMET_Prediction Top-Ranked Hits MD_Simulation Molecular Dynamics Simulation (Binding Stability & Dynamics) ADMET_Prediction->MD_Simulation Candidates with Favorable ADMET Final_Selection Final Candidate Selection for Synthesis MD_Simulation->Final_Selection Validated Hits

Caption: A schematic of the integrated in silico screening workflow.

Phase 1: Library Preparation & Initial Filtering

The foundation of any successful virtual screening campaign is a well-designed and properly curated compound library.

Focused Library Design

Instead of screening a vast, generic chemical library, we will construct a focused library of this compound analogs. This approach increases the probability of identifying potent hits by exploring the chemical space directly around a known active scaffold.

Protocol: Focused Library Generation

  • Core Scaffold Definition: Define the this compound core structure as the central scaffold.

  • Identification of Modification Sites: Identify synthetically feasible points for chemical modification on the scaffold.

  • Building Block Enumeration: Utilize a library of commercially available or synthetically accessible building blocks (e.g., aldehydes, amines, boronic acids) to enumerate a virtual library of analogs. Software such as Schrödinger's LigPrep or open-source alternatives can be used for this purpose.

  • Reaction-Based Enumeration: Apply common chemical reactions (e.g., amide coupling, Suzuki coupling) to the scaffold and building blocks to generate a diverse set of virtual products.

Physicochemical & Drug-Likeness Filtering

The initial virtual library will be filtered based on key physicochemical properties and drug-likeness criteria to remove compounds with a low probability of becoming viable drug candidates.

Protocol: Physicochemical Filtering

  • Lipinski's Rule of Five: Apply Lipinski's Rule of Five as a primary filter to assess oral bioavailability.

    • Molecular weight ≤ 500 Da

    • LogP ≤ 5

    • Hydrogen bond donors ≤ 5

    • Hydrogen bond acceptors ≤ 10

  • Veber's Rules: Further refine the library using Veber's rules for oral bioavailability.

    • Rotatable bonds ≤ 10

    • Polar surface area ≤ 140 Ų

  • PAINS (Pan-Assay Interference Compounds) Filtering: Remove known PAINS to avoid false positives in subsequent biological assays.

  • Custom Filters: Implement additional filters based on project-specific requirements, such as the exclusion of reactive functional groups.

Phase 2: Structure-Based Virtual Screening

With a curated library of drug-like analogs, we proceed to structure-based virtual screening to predict the binding affinity and pose of each compound within the active site of our target protein, PARP-1.

Target Protein Preparation

The accuracy of molecular docking is highly dependent on the quality of the target protein structure.

Protocol: PARP-1 Receptor Preparation

  • PDB Structure Selection: Download the crystal structure of human PARP-1 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4HHY .

  • Structure Preprocessing:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Repair any missing side chains or loops using tools like Prime in the Schrödinger suite or SWISS-MODEL.

    • Perform a constrained energy minimization to relieve any steric clashes while maintaining the overall backbone conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol: High-Throughput Virtual Screening with AutoDock Vina

  • Grid Box Generation: Define a grid box that encompasses the entire active site of PARP-1, ensuring it is large enough to accommodate the various analogs in our library. The grid box should be centered on the position of the co-crystallized inhibitor in the original PDB structure.

  • Ligand Preparation: Convert the filtered library of analogs into the PDBQT file format required by AutoDock Vina, assigning partial charges and defining rotatable bonds.

  • Docking Execution: Perform the docking calculations using AutoDock Vina. For a large library, it is advisable to use a high-performance computing cluster to parallelize the process.

  • Pose and Score Generation: For each ligand, AutoDock Vina will generate a set of binding poses, each with a corresponding binding affinity score in kcal/mol.

Hit Selection & Prioritization

The output of the molecular docking run will be a large dataset of docked poses and their associated scores. The next step is to select a subset of promising hits for further analysis.

Hit Selection Criteria:

  • Docking Score: Rank the compounds based on their predicted binding affinity. A more negative score indicates a stronger predicted binding.

  • Visual Inspection: Visually inspect the top-ranking poses to ensure they adopt a reasonable binding conformation within the active site. Look for key interactions with active site residues.

  • Interaction Analysis: Analyze the types of interactions formed between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For PARP-1, key interactions often involve residues like Gly863, Ser904, and Tyr907.[1]

  • Ligand Efficiency (LE): Calculate the LE to normalize the binding affinity by the size of the molecule. This helps in identifying smaller, more efficient binders.

Table 1: Example of Hit Prioritization Data

Compound IDDocking Score (kcal/mol)Key Interactions (PARP-1)Ligand Efficiency
Analog-001-10.5H-bond with Gly863, Ser904; Pi-pi stacking with Tyr9070.42
Analog-002-9.8H-bond with Gly863; Hydrophobic interactions0.38
Analog-003-11.2H-bond with Gly863, Ser904, Arg878; Pi-pi stacking with Tyr9070.45
Analog-004-8.5Hydrophobic interactions0.31

Phase 3: Lead Candidate Refinement & Validation

The top-ranked hits from the virtual screen will undergo further computational analysis to predict their pharmacokinetic properties and to validate the stability of their binding to PARP-1.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the selected hits is crucial for identifying compounds with a higher likelihood of success in clinical trials.

Protocol: ADMET Profiling with SwissADME

  • Input Structures: Submit the SMILES strings or 3D structures of the top-ranked hits to the SwissADME web server.

  • Property Prediction: The server will predict a wide range of properties, including:

    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier penetration, P-glycoprotein substrate/inhibitor status.

    • Drug-likeness: Lipinski, Ghose, Veber, Egan, and Muegge rule violations.

    • Medicinal Chemistry: PAINS alerts, Brenk structural alerts.

    • Physicochemical Properties: Solubility, lipophilicity.

  • Analysis and Filtering: Analyze the predicted ADMET properties and filter out compounds with potential liabilities, such as poor absorption, potential toxicity, or metabolic instability.

Table 2: Example of ADMET Prediction Summary

Compound IDGI AbsorptionBBB PermeantP-gp SubstrateLipinski Violations
Analog-001HighNoNo0
Analog-003HighNoYes0
Analog-005LowYesNo1
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a more dynamic and realistic assessment of the protein-ligand interaction by simulating the movement of atoms over time. This allows us to evaluate the stability of the docked pose and the persistence of key interactions.

MD_Simulation_Workflow System_Setup System Setup (Protein-Ligand Complex in Water Box) Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration Equilibration (NVT & NPT) Energy_Minimization->Equilibration Production_MD Production MD Simulation (e.g., 100 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production_MD->Trajectory_Analysis

Caption: A simplified workflow for molecular dynamics simulation.

Protocol: MD Simulation with GROMACS

  • System Preparation: Prepare the protein-ligand complex from the best docking pose. Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Perform a two-step equilibration process: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.

  • Production Simulation: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.

Conclusion: From In Silico Hits to Preclinical Candidates

The in silico screening workflow detailed in this guide provides a robust and efficient framework for the identification of promising this compound analogs as potential PARP-1 inhibitors. By integrating focused library design, high-throughput virtual screening, ADMET prediction, and molecular dynamics simulations, researchers can make more informed decisions about which compounds to prioritize for chemical synthesis and biological evaluation. The ultimate goal of this computational gauntlet is to deliver a small number of high-quality lead candidates with a strong rationale for their potential therapeutic efficacy, thereby significantly enhancing the probability of success in the subsequent stages of drug discovery.

References

  • Integrating In Silico Techniques in Drug Discovery: ADMET, Network Pharmacology, Docking, Dynamics and Deep Learning. Journal of Pharmaceutical Sciences.
  • In Silico Methods for Drug Design and Discovery. Frontiers in Pharmacology.
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry.
  • Beyond the Basics: Advanced Molecular Docking Techniques in CADD Research. Medium.
  • Data Visualization in Medicinal Chemistry. labor&more.
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry.
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry.
  • Pyridazine Based Compounds with PARP-1 Inhibitory Activity. Request PDF.
  • Post-molecular dynamics simulation analysis of protein-ligand complex...
  • EP 12 | Post MD simulation assessment of Protein Ligand Complex in Gromacs | RMSD, RMSF, H-bonds, Rg. YouTube.
  • Identification of novel PARP-1 inhibitors by structure-based virtual screening. Request PDF.
  • Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors. PLOS One.
  • Development of an Integrated Computational Pipeline for PARP-1 Inhibitor Screening Using Hybrid Virtual Screening and Molecular Dynamics Simulations.
  • In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Tre
  • Integrating machine learning driven virtual screening and molecular dynamics simulations to identify potential inhibitors targeting PARP1 against prost
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science.
  • A Review of PARP Inhibitors in Clinical Development. Oncology (Williston Park).
  • The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery.
  • Comprehensive machine learning boosts structure-based virtual screening for PARP1 inhibitors.
  • In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. Hindawi.
  • Key Topics in Molecular Docking for Drug Design. Molecules.
  • Molecular Docking in Drug Discovery: Techniques, Applic
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines.
  • A Review on PARP1 Inhibitors: Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors.
  • Post MD Simulation movie for visualization Protein-Ligand complex trajectories | Gromacs. YouTube.
  • Virtual Screening of Small Molecules Databases for Discovery of Novel PARP-1 Inhibitors: Combination of in silico and in vitro Studies.
  • Identification of PARP12 Inhibitors By Virtual Screening and Molecular Dynamics Simul
  • Data visualisation | Machine learning in drug discovery. EMBL-EBI.
  • Visualisation Tools in Drug Discovery & Drug Design. YouTube.
  • Data Visualization during the Early Stages of Drug Discovery. Request PDF.
  • Selecting hits from virtual screening. Cambridge MedChem Consulting.
  • Contemporary Computational Applications and Tools in Drug Discovery. Molecules.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines.

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Methodological & Application

Application Notes and Protocols for 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione: Synthesis and Biological Evaluation as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of the Pyrido[2,3-d]pyridazine Scaffold

The pyrido[2,3-d]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This application note provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a key derivative, 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione. This compound holds promise as a modulator of critical cellular pathways, and this guide is intended for researchers, scientists, and drug development professionals seeking to explore its therapeutic potential.

Recent studies have highlighted the potential of pyridopyridazinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3] PARP inhibitors have emerged as a clinically validated class of anticancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The structural features of this compound suggest its potential to interact with the PARP active site, making it a compelling candidate for investigation as a novel PARP inhibitor.

This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound via a robust and reproducible cyclocondensation reaction. Furthermore, it outlines comprehensive protocols for its biological evaluation, including an in vitro enzymatic assay to determine its PARP-1 inhibitory activity and a cell-based cytotoxicity assay to assess its effect on cancer cell viability.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the cyclocondensation of pyridine-2,3-dicarboxylic acid (quinolinic acid) with hydrazine hydrate. This established method for the formation of pyridazine rings from 1,4-dicarbonyl compounds provides a straightforward and efficient route to the target molecule.

Synthesis Workflow Diagram

Synthesis_Workflow Pyridine_Dicarboxylic_Acid Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) Reaction Cyclocondensation Reaction Pyridine_Dicarboxylic_Acid->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Synthetic route to this compound.

Materials and Reagents
ReagentGradeSupplier
Pyridine-2,3-dicarboxylic acid≥98%Sigma-Aldrich
Hydrazine hydrate (50-60%)Reagent GradeSigma-Aldrich
Ethanol (200 proof)ACS GradeFisher Scientific
Deionized WaterN/AIn-house
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2,3-dicarboxylic acid (10.0 g, 59.8 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: Slowly add hydrazine hydrate (5.8 mL, ~60 mmol) to the suspension. Caution: Hydrazine hydrate is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol, 9:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from hot water or a suitable solvent mixture like ethanol/water to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C7H5N3O2, MW: 163.13 g/mol ).[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretches of the dione ring.

Biological Evaluation: Assessing PARP Inhibitory Activity

The synthesized this compound can be evaluated for its potential as a PARP inhibitor through a combination of in vitro enzymatic assays and cell-based assays.

In Vitro PARP-1 Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified PARP-1. A variety of commercial kits are available for this purpose, often employing a colorimetric or chemiluminescent readout.

The assay typically involves the incubation of recombinant PARP-1 enzyme with a histone-coated plate, NAD+ (the substrate for PARP-1), and the test compound. The activity of PARP-1 is determined by quantifying the amount of poly(ADP-ribose) (PAR) chains synthesized on the histone proteins.

  • PARP-1 Enzyme Assay Kit (e.g., from R&D Systems, Cat# 4677-096-K)

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Olaparib)

  • Assay buffer

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound to determine the IC50 value.

  • Assay Reaction:

    • Add assay buffer to each well of the histone-coated 96-well plate.

    • Add the test compound at various concentrations.

    • Add the PARP-1 enzyme to each well.

    • Initiate the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate_24_72h Incubate (24-72 hours) Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Sources

Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione, a key heterocyclic scaffold and a valuable intermediate in medicinal chemistry, notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] The protocol herein details a robust two-step synthetic sequence commencing with the formation of 2,3-pyridinedicarboxylic anhydride from commercially available 2,3-pyridinedicarboxylic acid, followed by a cyclocondensation reaction with hydrazine hydrate. This guide is designed to be self-contained, offering not just procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes to ensure reliable and reproducible results in a research setting.

Introduction

The pyrido[2,3-d]pyridazine-5,8-dione core is a privileged structure in modern drug discovery. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets. Specifically, this compound serves as a crucial building block for the synthesis of complex molecules, including potent PARP inhibitors used in oncology.[3][4][5] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal and organic chemistry communities.

The synthetic strategy presented is predicated on fundamental and well-established chemical transformations. The initial step involves the dehydration of a dicarboxylic acid to its corresponding cyclic anhydride. The subsequent and final step is a classic cyclocondensation reaction, where the anhydride is treated with hydrazine, a binucleophile, to form the stable six-membered pyridazinedione ring system.[6][7] This approach is favored for its high atom economy and the typically straightforward purification of the final product.

Synthetic Workflow Overview

The synthesis of this compound is achieved through a two-step process. The first step is the conversion of 2,3-pyridinedicarboxylic acid to 2,3-pyridinedicarboxylic anhydride. The second step is the reaction of the anhydride with hydrazine hydrate to form the target molecule.

Synthesis_Workflow cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Cyclocondensation 2_3_pyridinedicarboxylic_acid 2,3-Pyridinedicarboxylic Acid reagent_1 Acetic Anhydride (or Oxalyl Chloride) 2_3_pyridinedicarboxylic_acid->reagent_1 anhydride 2,3-Pyridinedicarboxylic Anhydride reagent_1->anhydride anhydride_step2 2,3-Pyridinedicarboxylic Anhydride anhydride->anhydride_step2 Intermediate Isolation reagent_2 Hydrazine Hydrate anhydride_step2->reagent_2 target_molecule This compound reagent_2->target_molecule

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2,3-Pyridinedicarboxylic acid≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
Hydrazine Hydrate50-60% in H₂OCommercially AvailableCaution: Toxic and corrosive
Glacial Acetic AcidACS GradeCommercially Available
Ethanol200 ProofCommercially Available
Deionized WaterIn-house
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer, and Mass spectrometer for product characterization

Experimental Protocols

Part 1: Synthesis of 2,3-Pyridinedicarboxylic Anhydride

This procedure is adapted from established methods for the formation of cyclic anhydrides from dicarboxylic acids.[8]

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-pyridinedicarboxylic acid (10.0 g, 59.8 mmol).

  • Add acetic anhydride (30 mL, 318 mmol).

  • Heat the mixture to reflux (approximately 140°C) with stirring.

  • Maintain the reflux for 3 hours. The solid 2,3-pyridinedicarboxylic acid will gradually dissolve.

  • After 3 hours, allow the reaction mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30 minutes to promote crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether (2 x 15 mL) to remove residual acetic anhydride and acetic acid.

  • Dry the product under vacuum to yield 2,3-pyridinedicarboxylic anhydride as a white to off-white solid.

Expected Yield: 80-90% Characterization: The product can be characterized by melting point (137-139 °C) and IR spectroscopy (C=O stretching frequencies around 1780 and 1850 cm⁻¹).[8]

Part 2: Synthesis of this compound

This cyclocondensation reaction is a classic method for forming pyridazinedione rings.[9]

Protocol:

  • In a 50 mL round-bottom flask, suspend the 2,3-pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol) in glacial acetic acid (20 mL).

  • While stirring, slowly add hydrazine hydrate (1.85 mL, ~37 mmol, ~55% solution) dropwise. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) for 2 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into 100 mL of cold deionized water with stirring.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with deionized water (3 x 30 mL) and then with a small amount of cold ethanol (2 x 15 mL).

  • Dry the product in a vacuum oven at 60-70°C to afford this compound as a solid.

Expected Yield: 75-85% Characterization: The final product can be characterized by its physical and spectroscopic properties.

  • Appearance: White to pale yellow solid.

  • Melting Point: >300 °C (decomposes).[1]

  • ¹H NMR (DMSO-d₆): Expect signals for the pyridine ring protons and the two N-H protons.

  • ¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbons and the pyridine ring carbons.

  • IR (KBr): N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1670 cm⁻¹).

  • Mass Spectrometry (ESI): m/z = 164.04 [M+H]⁺ for C₇H₅N₃O₂.

Key Reaction Parameters

ParameterStep 1: Anhydride FormationStep 2: Cyclocondensation
Starting Material 2,3-Pyridinedicarboxylic acid2,3-Pyridinedicarboxylic anhydride
Key Reagent Acetic AnhydrideHydrazine Hydrate
Solvent Acetic Anhydride (reagent and solvent)Glacial Acetic Acid
Temperature Reflux (~140°C)Reflux (~118°C)
Reaction Time 3 hours2 hours
Work-up Cooling, filtration, washingPrecipitation in water, filtration, washing

Safety and Handling

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid inhalation and skin contact.

  • Glacial Acetic Acid: Corrosive. Handle in a fume hood with appropriate PPE.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Ensure the reaction is refluxed for the full 3 hours. Use fresh acetic anhydride.
Product loss during work-up.Ensure the mixture is sufficiently cooled before filtration. Use minimal amounts of cold solvent for washing.
Low yield in Step 2 Incomplete reaction.Ensure the reaction is refluxed for the specified time. Check the quality of the hydrazine hydrate.
Product is soluble in the filtrate.Further cool the aqueous mixture before filtration. Minimize the amount of ethanol used for washing.
Product is discolored Impurities from starting materials or side reactions.Recrystallize the final product from a suitable solvent such as a DMF/water or ethanol/water mixture.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can consistently obtain high yields of this important chemical intermediate. The straightforward nature of the reactions and the accessibility of the starting materials make this a practical synthesis for both academic and industrial research laboratories focused on the development of novel therapeutics.

References

  • National Center for Biotechnology Information. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Retrieved from [Link]

  • ACS Publications. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 13). The Role of Chemical Intermediates in Modern Drug Discovery: A Case Study of PARP Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

  • ResearchGate. (2008, August). Synthesis of some pyridone derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridazinone derivatives.
  • ResearchGate. (n.d.). The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. Retrieved from [Link]

  • Reddit. (2022, August 20). Dicarbonyl + Hydrazine -> Cyclic compound? Retrieved from [Link]

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Application Note: Purification Strategies for 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (CAS No: 4430-77-7, Formula: C₇H₅N₃O₂) is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[][2] Its structure, featuring a fused pyridine and pyridazine ring system, makes it a valuable building block for novel therapeutics and a versatile ligand for creating advanced materials like lanthanide-organic complexes.[3][4] The biological activity and material properties of derivatives are critically dependent on the purity of this starting material. Impurities, such as unreacted starting materials, side-products, or residual solvents, can lead to misleading biological data, failed synthetic steps, and irreproducible research outcomes.

This guide provides a detailed overview of robust, field-proven techniques for the purification of this compound, focusing on the underlying chemical principles to empower researchers to adapt these methods to their specific needs. Key physical characteristics, such as high polarity (Polar Surface Area: ~71.1 Ų), the presence of hydrogen bond donors and acceptors, and a high decomposition temperature (~310 °C), heavily influence the choice of purification strategy.[5][6]

Anticipating the Challenge: Common Impurities

Effective purification begins with understanding the potential impurities. Synthesized typically from the cyclization of 2,3-pyridinedicarboxylic acid (or its anhydride) with hydrazine, the crude product may contain:

  • Unreacted Starting Materials: Quinolinic acid, quinolinic anhydride, and hydrazine hydrate.

  • Intermediates: Incompletely cyclized mono-acyl hydrazides.

  • Side-Products: Products from alternative reaction pathways or degradation.

  • Residual Solvents: High-boiling point solvents like DMF, DMSO, or acetic acid often used in the synthesis.

Primary Purification: Recrystallization

For solid, thermally stable compounds like this compound, recrystallization is an effective, economical, and scalable first-line purification technique.[7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

The Cornerstone: Solvent Selection

The ideal solvent should fully dissolve the compound when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.[8][9] Given the polar nature of the target molecule, polar solvents are the primary candidates for screening.

Table 1: Recommended Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexRationale & Comments
Water10010.2Highly polar, green solvent. Good starting point.
Ethanol (EtOH)784.3Often effective for moderately polar compounds.
Dimethylformamide (DMF)1536.4Strong polar aprotic solvent; may require high vacuum to remove.
Acetic Acid1186.2Can be effective but difficult to remove completely.
Two-Solvent System --
Ethanol/WaterVariableVariableA powerful combination where the compound is soluble in hot ethanol but insoluble in water.
DMF/WaterVariableVariableFor compounds sparingly soluble in other systems. Use DMF to dissolve, then add water as the anti-solvent.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the heated (but not boiling) mixture with continuous swirling until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[8]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to prevent premature crystallization.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[8][10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum precipitation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7][9]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[9]

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the decomposition point (e.g., 60-80 °C).

Visualization: Recrystallization Workflow

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Exist) A->B  Insolubles? Yes C 3. Slow Cooling to Room Temperature A->C  Insolubles? No B->C D 4. Cool in Ice Bath to Maximize Precipitation C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Standard workflow for the purification of this compound via recrystallization.

High-Purity Purification: Chromatography

When recrystallization is insufficient to remove closely related impurities or when analytical-grade purity (>99%) is required, chromatographic methods are indispensable.[11]

Method 1: Reversed-Phase Chromatography (RPC) - The Preferred Approach

For polar heterocyclic compounds, RPC is often the method of choice due to its high resolving power and reduced risk of irreversible adsorption that can occur on acidic silica gel.[7]

Protocol: Reversed-Phase Flash Chromatography

  • Sample Preparation (Dry Loading): Dissolve the crude or recrystallized compound in a minimum amount of a strong solvent like Methanol or DMF. Add C18 silica (a small amount relative to the sample) and remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents solvent effects that can ruin separation.[7]

  • Column & Mobile Phase:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase A: Deionized water + 0.1% Formic Acid (or Trifluoroacetic Acid, TFA). The acidic modifier improves peak shape by protonating basic sites on the molecule.

    • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA).

  • Elution: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%). After loading the sample, run a linear gradient to a higher percentage of B (e.g., 5% to 95% B over 20-30 column volumes).

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. A final lyophilization step may be necessary to completely remove water.

Method 2: Normal-Phase Chromatography - A Viable Alternative

While challenging for highly polar compounds, normal-phase chromatography can be successful with careful optimization. A related compound, 5,6-dihydro-[5][7][12]oxadiazolo[3,4-d]pyridazine-4,7-dione, has been successfully purified using a CH₂Cl₂/EtOH eluent system on silica gel.[13]

Protocol: Modified Normal-Phase Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) or, for better results with basic compounds, neutral alumina.[7]

  • Mobile Phase: A gradient system of a non-polar solvent and a polar solvent. A good starting point is a gradient of Dichloromethane (DCM) to DCM/Methanol (e.g., 100% DCM to 90:10 DCM/MeOH).

  • Key Modification (Tailing Reduction): To prevent peak tailing caused by the interaction of the polar compound with acidic silanol groups on the silica surface, add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[7]

  • Elution and Isolation: Follow standard procedures for column loading, elution, and fraction analysis as described for RPC.

Visualization: Chromatography Method Selection

G Start Need High Purity (>98%)? RPC Reversed-Phase (C18) (Recommended) Start->RPC Yes NPC Normal-Phase (Silica/Alumina) Start->NPC C18 Unavailable End Pure Compound RPC->End ModifyNPC Add Basic Modifier (e.g., 0.5% Triethylamine) NPC->ModifyNPC Tailing Observed? NPC->End No Tailing ModifyNPC->End

Caption: Decision tree for selecting a chromatographic method for high-purity isolation.

Summary and Comparison of Techniques

Choosing the right purification strategy involves a trade-off between speed, scale, cost, and the required final purity.

Table 2: Comparison of Purification Techniques

ParameterRecrystallizationReversed-Phase Chromatography (RPC)Normal-Phase Chromatography (NPC)
Typical Purity 95-99%>99.5%98-99.5%
Throughput/Scale High (grams to kilograms)Low to Medium (milligrams to grams)Medium (milligrams to grams)
Primary Challenge Finding a suitable solventHigher cost of stationary phase/solventsPeak tailing; potential for compound loss
Best For Initial bulk purification from crudeFinal polishing step; separating close impuritiesWhen RPC is not an option; moderately polar impurities

Purity Verification

After any purification procedure, the purity of the final product must be rigorously confirmed. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative purity value.

  • Melting Point Analysis: A sharp melting (or decomposition) point indicates high purity.[5]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities or solvents.

By employing a logical, multi-step approach—starting with an efficient bulk purification via recrystallization followed by a high-resolution chromatographic polish—researchers can confidently obtain this compound of the high purity required for demanding scientific applications.

References

  • Cui, G., Qin, L., & Liu, G. (2015). 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. CrystEngComm, 17(4), 856-863. [Link]

  • Moravek. How Is Chromatography Used for Purification?. [Link]

  • McMillan, P. F. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 6–7. [Link]

  • McMillan, P. F. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. PubMed, 35059203. [Link]

  • Chayjarern, P., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]

  • Moravek. How Is Chromatography Used for Purification?. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories. (2015). Recrystallization. YouTube. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories. (2015). Recrystallization. YouTube. [Link]

  • MDPI. 5,6-Dihydro-[5][7][12]oxadiazolo[3,4-d]pyridazine-4,7-dione. [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43. [Link]

  • Aaron Chemicals. This compound. [Link]

  • MDPI. 5,6-Dihydro-[5][7][12]oxadiazolo[3,4-d]pyridazine-4,7-dione. [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

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Application Notes & Protocols: In Vitro Assay Suite for 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing Novel Bioactive Compounds

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the characterization of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione. While the specific biological targets of this molecule may be uncharacterized, its core chemical scaffold is present in a variety of bioactive agents, including inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a critical class of therapeutics, particularly in oncology.[1][2] This guide, therefore, focuses on a suite of assays designed to investigate the potential PARP inhibitory activity of this compound, a scientifically driven hypothesis based on its structural motifs. The protocols herein are designed to be self-validating, providing a clear path from initial biochemical screening to cell-based functional and mechanistic assays.

Introduction: The Scientific Rationale

The pyrido[2,3-d]pyridazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a range of biological targets.[3][4] Derivatives of the closely related pyridazine and pyridopyrimidine cores have been reported to exhibit activities such as anti-inflammatory (COX inhibition), anticancer (CDK2 and PIM-1 kinase inhibition), and importantly, PARP inhibition.[5][6][7] PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[8] They recognize and bind to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on acceptor proteins. This process recruits other DNA repair factors to the site of damage.

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[9] In cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.[1] This principle is the foundation for the clinical success of PARP inhibitors in treating certain cancers.[1][10]

Given this context, a primary hypothesis for the biological activity of this compound is the inhibition of PARP. The following assay cascade is designed to rigorously test this hypothesis.

Experimental Workflow Overview

A tiered approach is recommended to efficiently characterize the compound. This begins with broad-spectrum biochemical assays, followed by more complex cell-based assays to confirm on-target activity and assess functional consequences.

Experimental_Workflow cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Mechanistic Studies Biochemical_Screening Biochemical PARP1/2 Inhibition Assay IC50_Determination IC50 Determination Biochemical_Screening->IC50_Determination Active Hit Cellular_PARP Cellular PARP Activity Assay IC50_Determination->Cellular_PARP Confirmed Inhibitor Target_Engagement Target Engagement (e.g., CETSA, nanoBRET) Cellular_PARP->Target_Engagement Cell_Viability Cell Viability/Cytotoxicity (HR-proficient vs. HR-deficient) Target_Engagement->Cell_Viability DNA_Damage DNA Damage Response (γH2AX Foci Assay) Cell_Viability->DNA_Damage Selective Cytotoxicity Cell_Cycle Cell Cycle Analysis DNA_Damage->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis PARP_Inhibition_Pathway cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP1/2 SSB1->PARP1 recruits Replication1 DNA Replication SSB1->Replication1 if unrepaired BER Base Excision Repair (BER) PARP1->BER activates Survival1 Cell Survival BER->Survival1 leads to DSB1 Double-Strand Break (DSB) Replication1->DSB1 leads to HR Homologous Recombination (HR) Repair DSB1->HR repaired by HR->Survival1 leads to SSB2 Single-Strand Break (SSB) PARP2 PARP1/2 SSB2->PARP2 Replication2 DNA Replication SSB2->Replication2 unrepaired PARPi 6,7-Dihydropyrido [2,3-d]pyridazine-5,8-dione PARPi->PARP2 inhibits DSB2 Double-Strand Break (DSB) Replication2->DSB2 leads to HR_Deficient Defective HR Repair (e.g., BRCA1/2 mutation) DSB2->HR_Deficient cannot be repaired by Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis results in

Figure 2: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

γH2AX Foci Formation Assay

This immunofluorescence-based assay visualizes the formation of DSBs. Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events in the DSB response. Treatment with a PARP inhibitor should lead to an accumulation of γH2AX foci, particularly in HR-deficient cells.

Brief Protocol:

  • Grow cells (HR-proficient and -deficient) on coverslips.

  • Treat with the test compound for 24-48 hours.

  • Fix, permeabilize, and block the cells.

  • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).

  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Image using a fluorescence or confocal microscope.

  • Quantify the number of foci per nucleus. A significant increase in foci in the treated HR-deficient cells compared to HR-proficient cells is expected.

Conclusion and Future Directions

This application note outlines a systematic and robust in vitro strategy to investigate the hypothesis that this compound is a PARP inhibitor. By following this tiered approach, researchers can efficiently determine its biochemical potency, confirm its on-target cellular activity, and elucidate its mechanism of action. Positive results from this cascade would provide a strong rationale for advancing the compound into more complex studies, such as combination therapies with DNA-damaging agents [10]and in vivo efficacy models. [2]This structured methodology ensures scientific rigor and provides a clear decision-making framework for the early-stage development of this novel compound.

References

  • Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.
  • National Institutes of Health (NIH). (2022).
  • Selvita. (n.d.). In Vitro Assays and Models.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and....
  • National Institutes of Health (NIH). (n.d.).
  • American Association for Cancer Research. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models.
  • National Institutes of Health (NIH). (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.
  • National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • CAS Common Chemistry. (n.d.). 6,7-Dihydrothieno[2′,3′:5,6]pyrido[2,3-d]pyridazine-5,8,9(4H)-trione.
  • National Institutes of Health (NIH). (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy.
  • InvivoChem. (n.d.). Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0.
  • PubMed. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)
  • National Institutes of Health (NIH). (n.d.).
  • MedKoo Biosciences. (n.d.). Olaparib | AZD-2281 | CAS#763113-22-0 | PARP inhibitor.
  • MedchemExpress.com. (n.d.). 1,2-Dihydropyridazine-3,6-dione-3,4,5,6.
  • ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H).
  • National Institutes of Health (NIH). (2020).
  • PubMed. (n.d.). and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)
  • National Institutes of Health (NIH). (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

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Application Notes and Protocols for Cell-Based Assays of Pyridopyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Pyridopyridazines

The pyridopyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. These compounds have shown promise as antitumor, anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3][4][5] Mechanistically, they have been identified as potent inhibitors of key cellular enzymes, including various kinases and phosphodiesterases (PDEs), which are pivotal in signal transduction pathways regulating cell fate and function.[6][7][8][9][10]

The journey from a promising chemical entity to a validated therapeutic lead is underpinned by rigorous biological evaluation. Cell-based assays are indispensable tools in this process, offering a physiologically relevant context to assess a compound's efficacy, toxicity, and mechanism of action.[11][12][13] This guide provides a comprehensive overview and detailed protocols for a tiered approach to characterizing pyridopyridazine compounds, starting with broad assessments of cellular impact and progressing to more defined mechanistic studies.

This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to design and execute a robust cell-based screening cascade for novel pyridopyridazine derivatives.

A Tiered Strategy for Compound Evaluation

A logical and resource-efficient approach to characterizing a new chemical series involves a tiered or cascaded assay strategy. This begins with high-throughput, cost-effective assays to assess general effects on cell health and proliferation, followed by more complex, lower-throughput assays to dissect the specific mechanism of action for the most promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanism of Action Studies A Compound Library (Pyridopyridazine Derivatives) B Cell Viability & Cytotoxicity Assay (e.g., MTT Assay) A->B Initial Screen C Active Compounds (Hits) B->C Identify Hits D Apoptosis Assays (Caspase-Glo, Annexin V) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Validated Hits D->F E->F Confirm & Prioritize G Target-Specific Assays (e.g., Kinase Activity, PDE Assay) F->G Elucidation

Figure 1: A tiered experimental workflow for the evaluation of pyridopyridazine compounds.

Tier 1: Assessing General Cellular Health and Viability

The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation. This provides a broad window into the compound's potency and potential cytotoxicity. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[14][15][16]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[14] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15][16] The amount of formazan produced is directly proportional to the number of living cells.[14] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.

Protocol: MTT Cell Viability Assay

Materials:

  • Pyridopyridazine compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Appropriate cell line (e.g., a cancer cell line relevant to the compound's intended target) and complete culture medium.

  • 96-well flat-bottom tissue culture plates.

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to the desired density (e.g., 5,000-10,000 cells per well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridopyridazine compounds in culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[16]

    • Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[16][18]

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and not over-confluent at the end of the assay.
Compound Concentration 1 nM - 100 µM (log dilutions)A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀.
Incubation Time 24 - 72 hoursAllows for the assessment of both acute and longer-term effects of the compound on cell proliferation.
MTT Incubation 2 - 4 hoursSufficient time for formazan crystal formation without causing cytotoxicity from the MTT reagent itself.

Tier 2: Elucidating the Mode of Cell Death

If a pyridopyridazine compound significantly reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) is a common outcome of effective anti-cancer agents. Key assays in this tier focus on detecting the hallmarks of apoptosis.

A. Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[19] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of caspase activity.[19][20] The "add-mix-measure" format makes it highly suitable for multi-well plate formats.[21]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega or equivalent).

  • White-walled 96-well plates suitable for luminescence measurements.

  • Cells and compounds prepared as in the MTT assay.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the pyridopyridazine compounds in a white-walled 96-well plate as described previously. Include positive (e.g., staurosporine) and negative (vehicle) controls.

    • The volume in each well should be 100 µL.

  • Assay Reagent Addition:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]

  • Incubation and Measurement:

    • Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.[22]

B. Annexin V Staining: Detecting Early Apoptotic Events

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC.[23][24] By staining cells with FITC-conjugated Annexin V, early apoptotic cells can be identified. Propidium Iodide (PI), a fluorescent DNA-binding dye that cannot cross the membrane of live or early apoptotic cells, is often used concurrently to distinguish late apoptotic and necrotic cells (Annexin V positive, PI positive) from early apoptotic cells (Annexin V positive, PI negative).[23][24]

Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Treat cells in a 6-well or 12-well plate with the pyridopyridazine compounds for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[25]

  • Staining:

    • Resuspend 1-5 x 10⁵ cells in 500 µL of 1X Binding Buffer.[26]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[26]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour.[24]

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

C. Cell Cycle Analysis: Investigating Proliferation Blockade

Principle: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), preventing cell division and often leading to apoptosis. Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI).[28] The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in various cycle phases.[28] This analysis is typically done using flow cytometry.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Cold PBS.

  • Ice-cold 70% ethanol.

  • PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).

  • Flow cytometer.

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells as described for the Annexin V assay.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping.[29][30]

    • Incubate at 4°C for at least 2 hours (or overnight).[30]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 300-500 µL of PI staining solution.[30]

    • Incubate for 30 minutes at room temperature in the dark.[29]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data on the PI fluorescence to generate a DNA content histogram.

Tier 3: Probing the Molecular Target

Given that pyridopyridazines are known to inhibit kinases and PDEs, a crucial step for validated hits is to confirm their engagement with these targets.[5][6] These assays often transition from cell-based to biochemical formats to measure direct enzyme inhibition, but cell-based assays can confirm target engagement in a physiological setting.

Example Pathway: Kinase Inhibition

Many pyridopyridazine compounds function as kinase inhibitors.[7][8][9][10] Kinases are key nodes in signaling pathways that control cell proliferation, survival, and differentiation. Inhibition of a specific kinase can block these pathways, leading to the observed cytotoxic or cytostatic effects.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Compound Pyridopyridazine Kinase Inhibitor Compound->RAF Inhibition

Figure 2: A representative signaling pathway (MAPK) often targeted by kinase inhibitors.

A common method to assess the inhibition of a specific kinase pathway in cells is to measure the phosphorylation of a downstream substrate via Western blotting or a cell-based ELISA. For example, if a pyridopyridazine compound is hypothesized to inhibit a kinase in the MAPK pathway (e.g., RAF or MEK), one would treat cells with the compound and then measure the levels of phosphorylated ERK (p-ERK). A potent inhibitor would lead to a dose-dependent decrease in p-ERK levels.

Conclusion and Future Directions

The suite of assays described in this guide provides a robust framework for the systematic evaluation of novel pyridopyridazine compounds. By progressing through a tiered screening cascade—from broad cytotoxicity assessment to detailed mechanistic studies—researchers can efficiently identify and prioritize promising candidates for further preclinical development. The integration of these cell-based assays ensures that decisions are based on data generated in a biologically relevant context, increasing the likelihood of success in the complex process of drug discovery.

References

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  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
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  • ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved January 21, 2026, from [Link]

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  • PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Retrieved January 21, 2026, from [Link]

  • PubMed. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Retrieved January 21, 2026, from [Link]

  • PubMed. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Retrieved January 21, 2026, from [Link]

Sources

Unveiling Cellular Targets: 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Chemical Biology

The pyridopyridazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this scaffold have been identified as inhibitors of various enzymes, including kinases and cyclooxygenases (COX), and have shown promise as anti-inflammatory, anti-cancer, and anti-hypertensive agents.[1] The compound 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione represents a foundational structure within this class, offering a unique opportunity for the development of chemical probes to explore complex biological systems. Its planar, heteroaromatic nature makes it an ideal starting point for derivatization, allowing for the strategic placement of reporter tags and affinity handles. This application note provides a comprehensive guide for researchers on how to leverage this compound as a chemical probe for target identification and validation.

Hypothesized Mechanism of Action and Potential Targets

While the direct biological targets of this compound are not yet fully elucidated, the broader family of pyridopyridazines and structurally related pyridopyrimidines have been shown to inhibit key signaling proteins. Notably, a pyrido[2,3-d]pyridazine-2,8-dione derivative has been identified as a dual COX-1/COX-2 inhibitor, suggesting a role in the prostaglandin synthesis pathway and inflammation. Furthermore, the structural similarity to known kinase inhibitors makes enzymes such as Pim-1 kinase and Threonine Tyrosine Kinase (TTK) plausible targets. Therefore, we hypothesize that this compound can serve as a scaffold for developing chemical probes to investigate the roles of these and other undiscovered targets in cellular physiology and disease.

Designing a Chemical Probe: Synthesis and Functionalization

To be utilized as a chemical probe, the core structure of this compound must be chemically modified to incorporate a linker and a reporter group (e.g., biotin for affinity purification or a fluorophore for imaging) or a reactive group for covalent modification. The synthesis of functionalized pyridopyridazines can be achieved through various established chemical routes.[2][3][4] A common strategy involves the introduction of an amine or carboxylic acid functionality on the pyridopyridazine core, which can then be readily coupled to a linker using standard amide bond formation chemistry. Click chemistry, a versatile and highly efficient method for bioconjugation, offers a powerful approach for attaching reporter tags to the functionalized pyridopyridazine.[5][6][][8][9]

A proposed synthetic strategy for creating an affinity probe would involve the following key steps:

  • Functionalization of the Core: Introduction of a reactive handle, such as a primary amine or a terminal alkyne, onto the this compound scaffold.

  • Linker Attachment: Coupling of a flexible linker (e.g., polyethylene glycol) to the reactive handle to minimize steric hindrance between the probe and its target protein.

  • Reporter Tag Conjugation: Attachment of a biotin moiety to the distal end of the linker for subsequent affinity capture.

Probe_Synthesis_Workflow Core This compound Functionalized_Core Functionalized Core (e.g., with alkyne group) Core->Functionalized_Core Functionalization Linker_Probe Core-Linker Conjugate Functionalized_Core->Linker_Probe Click Chemistry (Azide-Linker) Final_Probe Affinity Probe (Core-Linker-Biotin) Linker_Probe->Final_Probe Biotinylation

Caption: Workflow for the synthesis of a this compound-based affinity probe.

Application I: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a small molecule to its target protein in a cellular context.[10][11][12][13][14] The principle lies in the ligand-induced thermal stabilization of the target protein.

Protocol: CETSA for Target Engagement
  • Cell Culture and Treatment:

    • Culture your cells of interest to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels of the putative target (e.g., COX-2 or a specific kinase) by Western blotting or other quantitative proteomic methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_0 Cellular Level cluster_1 Protein Level Cell_Treatment Treat Cells with Compound Heat_Shock Heat Shock (Temperature Gradient) Cell_Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Analysis Analyze Soluble Protein (e.g., Western Blot) Centrifugation->Analysis Data_Analysis Generate Melting Curves Analysis->Data_Analysis Quantify & Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Application II: Target Identification via Affinity Purification and Mass Spectrometry

An affinity probe based on this compound can be used to isolate its binding partners from a complex cellular lysate.[15][16][17]

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Probe Immobilization:

    • Incubate streptavidin-coated magnetic beads with the biotinylated this compound probe to immobilize it.

    • Wash the beads to remove any unbound probe.

  • Cell Lysis and Incubation:

    • Prepare a native cell lysate from your cells of interest.

    • Incubate the lysate with the probe-immobilized beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked with biotin.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specific protein binders.

    • Elute the specifically bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of the non-biotinylated compound.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie or silver stain).

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a protein database search engine to identify the proteins from the MS/MS data.

    • Compare the proteins identified from the probe pulldown with the negative control to identify specific binders.

Application III: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP can be used to assess the selectivity of this compound against a family of enzymes in their native cellular environment.[18][19][20][21] This is particularly useful for profiling its activity against kinases or serine hydrolases like COX enzymes.

Protocol: Competitive ABPP
  • Cell Treatment:

    • Treat your cells of interest with varying concentrations of this compound for a defined period.

  • Broad-Spectrum Probe Labeling:

    • Lyse the cells and treat the lysate with a broad-spectrum activity-based probe (ABP) that targets the enzyme family of interest (e.g., a fluorophosphonate probe for serine hydrolases or an ATP-based probe for kinases). The ABP should contain a reporter tag (e.g., a fluorophore or biotin).

  • Analysis of Probe Labeling:

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins by in-gel fluorescence scanning or by streptavidin blotting if a biotinylated ABP was used.

  • Data Analysis:

    • Quantify the intensity of the labeled protein bands.

    • A decrease in the labeling of a specific protein in the presence of this compound indicates that the compound is binding to and inhibiting that enzyme.

    • This allows for the determination of the compound's potency (IC50) and selectivity across the profiled enzyme family.

Quantitative Data Summary

ParameterThis compound
CAS Number 4430-77-7
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Topological Polar Surface Area 71.1 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Conclusion

This compound represents a promising scaffold for the development of novel chemical probes. Based on the known biological activities of related compounds, we propose its application in targeting kinases and cyclooxygenases. The detailed protocols for CETSA, affinity purification-mass spectrometry, and competitive ABPP provide a robust framework for researchers to utilize this compound for target identification, validation, and the elucidation of its mechanism of action. The versatility of this scaffold, combined with modern chemical biology techniques, opens up new avenues for drug discovery and the exploration of complex cellular signaling pathways.

References

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  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2020). ACS Chemical Biology. Retrieved from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols. Retrieved from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules. Retrieved from [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors,... (n.d.). ResearchGate. Retrieved from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules. Retrieved from [Link]

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  • Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. (2016). Journal of Visualized Experiments. Retrieved from [Link]

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  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science. Retrieved from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2016). Journal of Proteome Research. Retrieved from [Link]

  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. (n.d.). ACS Publications. Retrieved from [Link]

  • Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. (2025). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. (n.d.). Chemical Communications. Retrieved from [Link]

  • Affinity-Based Probes Based on Type II Kinase Inhibitors | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo. (2016). ACS Chemical Biology. Retrieved from [Link]

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2018). Cell Chemical Biology. Retrieved from [Link]

  • Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]

  • Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. (2015). ACS Chemical Biology. Retrieved from [Link]

  • Discovery of a celecoxib binding site on PTGES with a cleavable chelation-assisted biotin probe. (2019). bioRxiv. Retrieved from [Link]

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Application Notes & Protocols: Development of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its unique physicochemical properties, including the capacity for dual hydrogen bonding and π-π stacking interactions, make it an attractive core for designing targeted inhibitors.[1][2] This document provides a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics based on this scaffold. We will detail synthetic strategies, bio-evaluation protocols, and critical insights into targeting key enzymes such as Poly(ADP-ribose) polymerase (PARP) and various kinases. The protocols herein are designed to be robust and self-validating, providing a solid foundation for advancing hit-to-lead campaigns.

Introduction: The Pyrido[2,3-d]pyridazine-5,8-dione Scaffold

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with pyridone and pyridazinone cores being particularly prominent.[3][4][5][6][7] The fused pyrido[2,3-d]pyridazine-5,8-dione system combines features of both, creating a planar, electron-deficient ring system capable of critical interactions within enzyme active sites. This scaffold can act as a bioisostere for other cyclic structures and its inherent polarity can favorably impact a molecule's pharmacokinetic properties.[1][5]

Notably, derivatives of this class have been investigated as potent inhibitors of several key drug targets:

  • PARP Inhibitors: The pyridopyridazinone scaffold has been successfully designed as an isostere of the phthalazine nucleus found in approved PARP inhibitors like Olaparib.[8] This strategy has yielded compounds with nanomolar inhibitory potency, highlighting the scaffold's suitability for targeting the nicotinamide binding pocket of PARP enzymes.[8]

  • Kinase Inhibitors: Pyridone-containing structures are well-known kinase hinge binders.[3][5] The pyrido[2,3-d]pyridazine scaffold has been explored for the inhibition of various kinases, including eukaryotic Elongation Factor-2 Kinase (eEF-2K) and c-Jun N-terminal kinases (JNKs), which are implicated in cancer cell survival and proliferation.[9][10]

  • Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX), these derivatives have shown promise in modulating inflammatory pathways.[11][12]

The following sections provide the foundational methodologies to synthesize, screen, and optimize these promising compounds.

Synthesis and Chemical Optimization

The construction of the pyrido[2,3-d]pyridazine-5,8-dione core is typically achieved through a cyclocondensation reaction. A general and effective synthetic route involves the reaction of a functionalized 2-pyridone substrate with hydrazine.

Protocol 2.1: General Synthesis of a this compound Derivative

This protocol describes a common pathway for synthesizing the core scaffold, which can then be further functionalized.[11]

Objective: To synthesize a representative pyrido[2,3-d]pyridazine-5,8-dione derivative via cyclocondensation.

Materials:

  • Polyfunctionalized 2-pyridone substrate (e.g., prepared from β-enamino diketones and active methylene reagents)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Acetonitrile (MeCN)

  • Standard reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-pyridone substrate (1.0 eq) in a 1:1 (v/v) mixture of ethanol and acetonitrile.

  • Reagent Addition: Add hydrazine monohydrate (1.5 - 2.0 eq) to the solution.

    • Scientist's Note: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the starting pyridone. The EtOH/MeCN solvent system is effective for solubilizing a wide range of substituted pyridone precursors.

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 80-90°C). Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 6-16 hours.[11]

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. c. If no precipitate forms, concentrate the mixture under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Workflow for Synthesis and Initial Screening

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Design & Select 2-Pyridone Precursor protocol_2_1 Protocol 2.1: Cyclocondensation with Hydrazine start->protocol_2_1 purify Purification & Characterization (NMR, MS) protocol_2_1->purify protocol_3_1 Protocol 3.1: In Vitro PARP-1 Inhibition Assay purify->protocol_3_1 Test Compound protocol_3_2 Protocol 3.2: Cancer Cell Line Cytotoxicity Assay purify->protocol_3_2 Test Compound data_analysis Data Analysis: Calculate IC50 & Select Hits protocol_3_1->data_analysis protocol_3_2->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar redesign Redesign Derivatives sar->redesign redesign->start

Caption: Drug discovery workflow for pyridopyridazinedione derivatives.

Biological Evaluation: Protocols for Target Engagement and Cellular Activity

Once synthesized, the derivatives must be evaluated for their biological activity. The following protocols focus on PARP-1 inhibition and general anticancer cytotoxicity, common applications for this scaffold.[8][13]

Protocol 3.1: In Vitro PARP-1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human PARP-1.

Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity. Inhibition of this activity by a test compound results in a reduced signal.

Materials:

  • Recombinant Human PARP-1 enzyme

  • Histone H1 protein (substrate)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD⁺

  • PARP-1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well assay plates

  • Test compounds dissolved in DMSO

  • Olaparib (positive control inhibitor)

Procedure:

  • Plate Setup: a. Add 5 µL of PARP-1 Assay Buffer to all wells. b. Add 2 µL of test compound dilutions in DMSO to the sample wells. c. Add 2 µL of Olaparib dilutions to positive control wells (for reference IC₅₀). d. Add 2 µL of DMSO to "100% activity" and "blank" wells.

  • Enzyme Addition: Add 10 µL of PARP-1 enzyme/Activated DNA mix to all wells except the "blank" wells.

  • Reaction Initiation: Add 10 µL of a Histone/Biotinylated NAD⁺ mixture to all wells.

    • Scientist's Note: The final reaction volume is typically 50 µL. Pre-mixing reagents minimizes pipetting steps and improves consistency. Ensure final DMSO concentration is ≤1% to avoid solvent effects.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Add 50 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes. b. Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20). c. Add 50 µL of chemiluminescent substrate to each well. d. Immediately read the plate on a luminometer.

  • Data Analysis: a. Subtract the blank reading from all other readings. b. Calculate the percent inhibition for each compound concentration relative to the 100% activity control (DMSO only). c. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cancer Cell Line Cytotoxicity Assay (MTT Assay)

Objective: To assess the general cytotoxicity of the synthesized compounds against cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).[13]

Materials:

  • MCF-7 or HCT116 cells

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Test compounds dissolved in DMSO

  • Staurosporine or Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Scientist's Note: Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. The amount of formazan is proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value as described in Protocol 3.1.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of synthesized derivatives allows for the development of a robust SAR. By modifying substituents at different positions of the pyridopyridazinone core, one can probe the chemical space to enhance potency and selectivity.

Table 1: Example Data Summary for Hypothetical Derivatives

Compound IDR¹ SubstituentR² SubstituentPARP-1 IC₅₀ (nM)[8]MCF-7 IC₅₀ (µM)[13]
Ref: Olaparib --345.2
PD-01 HH550>50
PD-02 4-F-PhenylH8512.7
PD-03 HMethyl49045.3
PD-04 4-F-PhenylCyclopropyl362.5

Data are for illustrative purposes only.

From this hypothetical data, one can infer:

  • An unsubstituted core (PD-01) has weak activity.

  • Adding a fluorophenyl group at R¹ (PD-02) significantly improves PARP-1 inhibition, suggesting a key interaction in the active site.

  • Further modification at R² with a small lipophilic group like cyclopropyl (PD-04) enhances both enzymatic and cellular potency, potentially improving cell permeability or engaging with a nearby pocket.

Key Interactions in PARP-1 Active Site

G cluster_inhibitor Pyridopyridazinone Inhibitor cluster_parp1 PARP-1 Active Site Residues inhibitor_core Pyridopyridazinone Core r1_group R¹ Group (e.g., Phenyl) gly863 Gly863 inhibitor_core->gly863 H-Bond ser904 Ser904 inhibitor_core->ser904 H-Bond tyr907 Tyr907 r1_group->tyr907 π-π Stacking

Caption: Key binding interactions of pyridopyridazinone inhibitors in the PARP-1 active site.[8]

Conclusion and Future Directions

The this compound scaffold is a versatile and potent platform for the development of novel inhibitors targeting critical disease-related enzymes. The synthetic and biological protocols provided here offer a robust framework for initiating and advancing drug discovery programs. Future work should focus on optimizing the pharmacokinetic properties (ADME) of lead compounds, exploring novel substitutions to enhance selectivity against different enzyme isoforms, and evaluating in vivo efficacy in relevant animal models.[10][14]

References

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. Available at: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Available at: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyridinone Analogues as Novel Potent HIV-1 NNRTIs. PubMed. Available at: [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Semantic Scholar. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Publishing. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Available at: [Link]

  • Synthesis of 6,7-Dichloro-5,8-phthalazinedione and Its Derivatives. ResearchGate. Available at: [Link]

  • AMERICAN JOURNAL OF BIOLOGICAL AND PHARMACEUTICAL RESEARCH PYRIDAZINONES: A WONDER NUCLEUS WITH SCAFFOLD OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. Available at: [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. Available at: [Link]

Sources

Application Note & Protocols: Characterizing 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

This document provides a comprehensive guide to the characterization of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione, a heterocyclic compound with potential as a Poly (ADP-ribose) Polymerase (PARP) inhibitor. The protocols and workflows detailed herein are designed to rigorously assess its biochemical potency, cellular activity, and functional impact on cancer cells. We move beyond simple step-by-step instructions to explain the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation.

Part 1: Foundational Concepts & Compound Overview

The Rationale for PARP Inhibition in Oncology

Poly (ADP-ribose) Polymerase (PARP), particularly PARP1, is a critical enzyme in the cellular response to DNA damage.[1][2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[4]

PARP inhibitors are small molecules that act via two primary mechanisms:

  • Catalytic Inhibition: They typically contain a nicotinamide-like moiety that competitively binds to the NAD+ binding site in the catalytic domain of PARP, preventing the synthesis of PAR chains.[4]

  • PARP Trapping: This is a clinically significant mechanism. By binding to the enzyme, PARP inhibitors allosterically stabilize the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA.[5][6] This trapped complex is a cytotoxic lesion that stalls replication forks, leading to the formation of more lethal double-strand breaks (DSBs).[6]

In cancer cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[1][6]

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruits PARylation PAR Chain Synthesis PARP1->PARylation catalyzes BER Base Excision Repair (BER) PARylation->BER recruits proteins for Repair_Normal SSB Repaired BER->Repair_Normal SSB_Cancer DNA Single-Strand Break (SSB) PARP_Trap PARP Trapping on DNA SSB_Cancer->PARP_Trap PARPi 6,7-Dihydropyrido [2,3-d]pyridazine-5,8-dione (PARPi) PARPi->PARP_Trap stabilizes Replication Replication Fork Stalling PARP_Trap->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Defective Homologous Recombination (HR) DSB->HR_Deficient Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Profile: this compound

This molecule belongs to the pyridopyridazinone class of heterocyclic compounds.[7] While its specific biological activity against PARP is yet to be fully elucidated, its structural features suggest potential interaction with the nicotinamide binding pocket of PARP enzymes.

PropertyValueSource
CAS Number 4430-77-7[8]
Molecular Formula C₇H₅N₃O₂[8]
Molecular Weight 163.13 g/mol [8]
Structure Pyrido[2,3-d]pyridazine core[7][8]

Handling & Storage:

  • Solubility: The solubility of this compound must be empirically determined. It is advisable to first attempt dissolution in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Further dilutions into aqueous assay buffers should be performed carefully to avoid precipitation.

  • Storage: Store the solid compound at 4°C or -20°C, protected from light. DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Part 2: Biochemical Assays for Potency Determination

The first critical step is to determine if the compound directly inhibits PARP enzyme activity in a cell-free system. This establishes on-target activity and provides a quantitative measure of potency (IC₅₀).

In Vitro PARP1 Enzymatic Assay (Chemiluminescent ELISA)

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate.[3][10] A potent inhibitor will prevent this reaction, leading to a reduced signal. The signal is generated by a streptavidin-HRP conjugate followed by a chemiluminescent substrate.[3][10]

Rationale: An ELISA-based format is robust, sensitive, and amenable to high-throughput screening. It directly measures the enzymatic product (PARylated histones) and avoids the use of radioactivity.[10]

ELISA_Workflow Start Start: Histone-Coated 96-Well Plate Step1 Add PARP1 Enzyme, Biotin-NAD+, and Activated DNA Start->Step1 Step2 Add Test Compound (6,7-Dihydropyrido...-dione) at various concentrations Step1->Step2 Incubate1 Incubate (e.g., 60 min at 25°C) Allows for PARylation Step2->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Step3 Add Streptavidin-HRP (Binds to Biotinylated PAR chains) Wash1->Step3 Incubate2 Incubate (e.g., 30 min at 25°C) Step3->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Step4 Add Chemiluminescent Substrate Wash2->Step4 Read Read Luminescence (Inverse correlation with inhibition) Step4->Read

Caption: Workflow for a chemiluminescent PARP1 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Test Compound: Prepare a 2X serial dilution of this compound in PARP assay buffer, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., <1 nM). Include a "no inhibitor" control (vehicle, e.g., 0.1% DMSO) and a "positive inhibitor" control (e.g., Olaparib).

    • PARP Reaction Mix (2X): Prepare a master mix containing recombinant PARP1 enzyme, activated DNA (to stimulate the enzyme), and histone proteins in PARP assay buffer.

    • Biotinylated NAD+ (2X): Prepare a solution of biotinylated NAD+ in PARP assay buffer.

  • Assay Execution:

    • Add 50 µL of the 2X test compound dilutions to the wells of a histone-coated 96-well plate.

    • To initiate the reaction, add 50 µL of a pre-mixed solution containing the PARP Reaction Mix and Biotinylated NAD+.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again as described above.

    • Add 100 µL of a chemiluminescent HRP substrate to each well.

    • Immediately read the plate on a luminometer.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the highest concentration of the positive control (or no enzyme control) as 0% activity.

    • Plot the normalized percent activity against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Part 3: Cell-Based Assays for Target Engagement & Functional Effects

Demonstrating that a compound can inhibit PARP within a living cell and produce a desired biological outcome is paramount.

Cellular PARylation Assay (Sandwich ELISA)

Principle: This assay quantifies the total amount of PAR in cell lysates.[11] Cells are first treated with the inhibitor and then with a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂) to induce a strong PARP activation signal. A potent inhibitor will prevent the H₂O₂-induced increase in PARylation.[12]

Rationale: This assay confirms target engagement in a cellular context, providing evidence that the compound is cell-permeable and can access its intracellular target.[12] Measuring the modulation of a downstream biomarker (PAR) is a direct indicator of enzyme inhibition.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in a 96-well plate and allow cells to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H₂O₂) for 10-15 minutes. Include a "no damage" control.

    • Immediately wash the cells with ice-cold PBS.

  • Cell Lysis:

    • Lyse the cells directly in the wells using a specialized lysis buffer that preserves PAR chains.

    • Collect the cell lysates.

  • ELISA for PAR:

    • The assay follows a sandwich ELISA principle.[2][11] Add the cell lysates to a 96-well plate pre-coated with an anti-PAR capture antibody.

    • Incubate to allow the capture of PARylated proteins.

    • Wash the plate.

    • Add a detection anti-PAR antibody, followed by a secondary HRP-conjugated antibody.

    • Wash the plate and add a chemiluminescent or colorimetric substrate.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Normalize the signal from the inhibitor-treated, damaged cells to the signal from the vehicle-treated, damaged cells (100% PARylation).

    • Plot the normalized PAR levels against the inhibitor concentration to determine the EC₅₀ (the concentration for 50% reduction in cellular PARylation).

Cell Viability Assay (Potentiation of Cytotoxicity)

Principle: This assay tests the core principle of synthetic lethality. The PARP inhibitor is expected to have minimal toxicity on its own but should significantly enhance the cell-killing effect of a DNA-damaging agent, especially in HR-deficient cells.[3]

Rationale: This is the ultimate functional readout. It demonstrates that the observed biochemical and cellular target inhibition translates into a therapeutically relevant anti-cancer effect. Comparing the effect in HR-proficient vs. HR-deficient cell lines can validate the synthetic lethal mechanism.

Detailed Protocol:

  • Cell Plating:

    • Seed cells (e.g., a BRCA2-deficient line like DLD-1 BRCA2-/- and its isogenic wild-type control) in 96-well plates at a low density and allow them to adhere.

  • Compound Treatment:

    • Treat the cells with a matrix of concentrations of both this compound and a DNA-damaging agent (e.g., Temozolomide or Olaparib).

    • Include controls for each agent alone.

    • Incubate the cells for an extended period (e.g., 72 hours to 6 days) to allow for cell division and death.

  • Viability Measurement:

    • Assess cell viability using a suitable method. A common choice is a resazurin-based assay (e.g., AlamarBlue), where metabolically active cells convert the substrate to a fluorescent product.[3]

    • Add the reagent to the cells and incubate for 2-6 hours.

    • Read the fluorescence on a plate reader (e.g., Excitation 544 nm, Emission 590 nm).[3]

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle-treated control wells (100% viability).

    • Plot the viability curves for the DNA-damaging agent in the presence and absence of a fixed, non-toxic concentration of the PARP inhibitor.

    • A leftward shift in the dose-response curve of the DNA-damaging agent indicates potentiation of cytotoxicity.

Target Engagement Confirmation by Western Blot

Principle: Western blotting can be used to visualize the downstream effects of PARP inhibition. One can either directly measure the reduction in PAR levels or look for the cleavage of PARP1, which is a hallmark of apoptosis.[13]

Rationale: This method provides a qualitative or semi-quantitative visual confirmation of the cellular assay results and can distinguish between different cellular outcomes (e.g., apoptosis vs. cytostasis).

Detailed Protocol:

  • Sample Preparation:

    • Treat cells in 6-well plates as described in the cellular PARylation assay (Section 3.1).

    • After treatment, wash cells with ice-cold PBS and scrape them into a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody overnight at 4°C.

      • To detect PAR: Use a pan-ADP-ribose binding reagent or a specific anti-PAR antibody.

      • To detect PARP cleavage: Use an antibody that recognizes both full-length PARP1 (~116 kDa) and the cleaved fragment (~89 kDa).

      • Loading control: Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. A decrease in the PAR signal or the appearance of the 89 kDa cleaved PARP1 fragment in drug-treated samples confirms activity.[13]

References

  • BMG LABTECH. PARP assay for inhibitors. Available from: [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Available from: [Link]

  • BPS Bioscience. PARP Assays. Available from: [Link]

  • Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available from: [Link]

  • Reaction Biology. Poly (ADP-ribose) Polymerase (PARP) Assay Services. Available from: [Link]

  • Zelder, D., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available from: [Link]

  • Patel, M., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Tebubio. Assessing Cellular PARylation: Convenient ELISA-Based Methods. Available from: [Link]

  • Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • Das, D., et al. (2017). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. Available from: [Link]

  • Li, Y., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Journal of Ovarian Research. Available from: [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • BPS Bioscience. Total Cellular PARylation. Available from: [Link]

  • Aaron Chemicals LLC. This compound. Available from: [Link]

  • AACR. (2024). Abstract 4698: Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. Available from: [Link]

  • Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. YouTube. Available from: [Link]

  • Pál, J., et al. (2013). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology. Available from: [Link]

  • Universitat Ramon Llull. (2016). Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. Available from: [Link]

  • ResearchGate. Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. Available from: [Link]

  • Zong, D., et al. (2020). Molecular mechanism of PARP inhibitor resistance. Genes & Diseases. Available from: [Link]

  • The Scientist. (2024). Prioritizing PARylation in DNA Damage and Repair. Available from: [Link]

  • MDPI. (2021). 5,6-Dihydro-[14][15][16]oxadiazolo[3,4-d]pyridazine-4,7-dione. Available from: [Link]

  • ResearchGate. Mechanism of Action of PARP Inhibitors. Available from: [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available from: [Link]

  • Der Pharma Chemica. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Available from: [Link]

  • Liu, W., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Archiv der Pharmazie. Available from: [Link]

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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Pyridopyridazine-diones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyridopyridazine-diones in Inflammation

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyridopyridazine-dione scaffold has emerged as a promising heterocyclic structure in medicinal chemistry due to its diverse pharmacological activities.[1] Numerous derivatives have demonstrated potent anti-inflammatory effects, positioning them as attractive candidates for novel therapeutic development.[1][2] This guide provides a comprehensive overview of the mechanisms of action and detailed protocols for evaluating the anti-inflammatory applications of pyridopyridazine-diones.

The anti-inflammatory efficacy of this class of compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Notably, pyridopyridazine derivatives have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and key signaling kinases like p38 mitogen-activated protein kinase (MAPK).[3][4][5][6] Furthermore, their structural features suggest potential interactions with other critical inflammatory pathways, including the NF-κB and JAK-STAT signaling cascades.[2][7]

These application notes are designed to provide researchers with the foundational knowledge and practical methodologies to explore the anti-inflammatory potential of novel pyridopyridazine-dione compounds.

Section 1: Mechanistic Overview of Anti-inflammatory Action

The anti-inflammatory effects of pyridopyridazine-diones are believed to be mediated through the inhibition of several key signaling pathways. Understanding these mechanisms is crucial for designing relevant screening assays and interpreting experimental data.

Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation.[8][9] Pyridazine derivatives have shown selective inhibitory activity against COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[3][5][6][9] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1.[3]

Modulation of the p38 MAPK Pathway

The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][4] Inhibition of p38 MAPK is a key therapeutic strategy for inflammatory diseases. Several pyridazine and related heterocyclic compounds have been identified as potent p38 MAPK inhibitors, suggesting a likely mechanism of action for pyridopyridazine-diones.[1][2][4]

Attenuation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the phosphorylation and degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. The structural characteristics of pyridopyridazine-diones suggest they may interfere with this pathway, potentially by inhibiting IKK, the kinase responsible for IκBα phosphorylation.

Interference with the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling by numerous cytokines and growth factors.[10] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune disorders.[10] Specific inhibitors of JAKs, particularly JAK2 and TYK2, have shown clinical efficacy.[7][10][11] Given that some pyridazine-related structures have been explored as JAK inhibitors, this represents another plausible mechanism for the anti-inflammatory effects of pyridopyridazine-diones.[10]

Visualizing the Mechanisms: Key Signaling Pathways

To elucidate the potential points of intervention for pyridopyridazine-diones, the following diagrams illustrate the key inflammatory signaling pathways.

inflammatory_pathways cluster_lps LPS-TLR4 Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK-STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK TAK1 TAK1 MyD88->TAK1 IkappaB IκBα IKK->IkappaB inhibits NFkB NF-κB (p65/p50) IkappaB->NFkB sequesters in cytoplasm NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_genes MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 AP1->Pro_inflammatory_genes Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer STAT_dimer_nucleus STAT Dimer (nucleus) STAT_dimer->STAT_dimer_nucleus translocation Inflammatory_genes Inflammatory Gene Expression STAT_dimer_nucleus->Inflammatory_genes Pyridopyridazine_dione Pyridopyridazine- dione Pyridopyridazine_dione->IKK Pyridopyridazine_dione->p38 Pyridopyridazine_dione->JAK

Figure 1: Potential sites of action for pyridopyridazine-diones in inflammatory signaling.

Section 2: Experimental Protocols for Screening and Mechanistic Studies

This section provides detailed, step-by-step protocols for assessing the anti-inflammatory activity of pyridopyridazine-diones.

Cell-Based Assay for Anti-inflammatory Activity in Macrophages

The RAW 264.7 macrophage cell line is a widely used model for studying inflammation.[6][12][13][14][15] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a robust inflammatory response.[14][15] This protocol outlines a method to assess the ability of pyridopyridazine-diones to inhibit LPS-induced production of pro-inflammatory mediators.

2.1.1 Protocol: Inhibition of LPS-Induced Pro-inflammatory Cytokine and Mediator Production in RAW 264.7 Macrophages

Objective: To determine the effect of pyridopyridazine-diones on the production of TNF-α, IL-6, and nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Pyridopyridazine-dione compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO determination[14]

  • ELISA kits for mouse TNF-α and IL-6[13]

  • MTT reagent for cell viability assessment[6]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridopyridazine-dione compounds in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL.[15] Include wells with cells and media only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine and NO analysis.

  • Nitric Oxide (NO) Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite standard curve.[14]

  • Cytokine Analysis (TNF-α and IL-6):

    • Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[13]

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control.

  • Determine the IC₅₀ values for each compound.

  • Assess cell viability to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

ParameterLPS ControlCompound A (IC₅₀)Compound B (IC₅₀)
NO Production (µM)25.3 ± 2.112.1 ± 1.58.7 ± 1.1
TNF-α (pg/mL)1580 ± 120750 ± 85550 ± 60
IL-6 (pg/mL)2100 ± 150980 ± 110720 ± 90
Cell Viability (%)100>95>95

Table 1: Example data from the macrophage anti-inflammatory assay.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

To investigate the molecular mechanism of action, Western blotting can be used to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

2.2.1 Protocol: Western Blot for Phosphorylated p65 and IκBα

Objective: To determine if pyridopyridazine-diones inhibit the LPS-induced phosphorylation of p65 and the degradation of IκBα.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • Pyridopyridazine-dione compounds

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the pyridopyridazine-dione compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and detect with ECL substrate.

Expected Outcome: An effective pyridopyridazine-dione will reduce the levels of phosphorylated p65 and prevent the degradation of IκBα in LPS-stimulated cells.

western_blot_workflow start Seed RAW 264.7 cells treatment Pre-treat with Pyridopyridazine-dione start->treatment stimulation Stimulate with LPS treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-p-p65) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analyze Bands detection->end

Figure 2: Workflow for Western blot analysis of NF-κB and MAPK pathway proteins.

In Vitro Kinase Assays

To confirm direct inhibition of specific kinases, in vitro kinase assays are essential.

2.3.1 Protocol: In Vitro p38α MAPK Kinase Assay

Objective: To determine the direct inhibitory effect of pyridopyridazine-diones on the enzymatic activity of p38α MAPK.

Materials:

  • Recombinant active p38α MAPK enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., ATF2)

  • Pyridopyridazine-dione compounds

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

  • Assay Setup: In a 96-well plate, combine the kinase buffer, p38α enzyme, and the pyridopyridazine-dione compound at various concentrations.

  • Reaction Initiation: Add the ATP and substrate mixture to initiate the kinase reaction.

  • Incubation: Incubate at 30°C for 1 hour.

  • Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using the ADP-Glo™ assay system according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value for direct inhibition of p38α MAPK.

Compoundp38α MAPK IC₅₀ (nM)
Pyridopyridazine-dione 150
Pyridopyridazine-dione 2120
SB203580 (Control)35

Table 2: Example data from an in vitro p38α MAPK kinase assay.

Section 3: Data Interpretation and Troubleshooting

  • Cytotoxicity: Always perform a cell viability assay in parallel with your functional assays. A decrease in cytokine production may be due to cell death rather than a specific anti-inflammatory effect.

  • Solubility: Ensure that your pyridopyridazine-dione compounds are fully dissolved in the assay medium. Precipitation can lead to inaccurate results.

  • Off-Target Effects: Be aware that your compounds may have off-target effects. A comprehensive screening against a panel of kinases can help to determine the selectivity of your compounds.

  • Positive Controls: Always include a known inhibitor of the pathway you are studying as a positive control (e.g., SB203580 for p38 MAPK, a known NSAID for COX inhibition).

Conclusion

The pyridopyridazine-dione scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in these application notes provide a robust framework for screening new compounds, elucidating their mechanisms of action, and advancing the most promising candidates through the drug discovery pipeline. A multi-faceted approach, combining cell-based assays with in vitro biochemical assays, is crucial for a comprehensive understanding of the anti-inflammatory potential of this important class of molecules.

References

  • Singh, A., & Sharma, P. (2023). Pyridopyridazine-A Potent Pharmacophore.
  • Hassan, A. S., & El-Sayed, W. A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org.
  • Moslin, R. J., et al. (2021). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.
  • El-Gazzar, A. R. B. A., et al. (2020).
  • Kassab, A. E., et al. (2019).
  • Abdel-Maksoud, M. S., et al. (2020). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic Chemistry.
  • Hassan, M. A., et al. (2024).
  • Osman, E. O., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie.
  • El-Gamal, M. I., et al. (2020). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules.
  • Moslin, R. J., et al. (2021). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
  • Al-Suhaimi, K. S., et al. (2020). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules.
  • Gonzalez-Ponce, L. E., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • Nelson, E. A., et al. (2017). The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase. Journal of Biological Chemistry.
  • Stump, C. A., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry.
  • Grivennikov, S. I., et al. (2009). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. Journal of Medicinal Chemistry.
  • Osman, E. O., et al. (2024). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
  • Grivennikov, S. I., et al. (2009). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. Journal of Medicinal Chemistry.
  • De-Lucas, A. I., et al. (2021). Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands. Journal of Medicinal Chemistry.
  • Gura, M. T., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition.
  • Lin, L., et al. (2012).
  • Hwang, J. H., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
  • Lin, C. M., et al. (2018). Oregano Essential Oil Attenuates RAW264.
  • Ibrahim, M. H., et al. (2022). The discovery of tricyclic pyridone JAK2 inhibitors. Part 1: Hit to lead. Bioorganic & Medicinal Chemistry Letters.

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Application Notes and Protocols for Antimicrobial Screening of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance necessitates a paradigm shift in our approach to antibiotic discovery. The exploration of novel heterocyclic scaffolds is paramount in identifying new chemical entities that can circumvent existing resistance mechanisms. Among these, pyridazine and its fused derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This document provides a comprehensive guide for the antimicrobial screening of a specific pyridazine derivative, 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione , outlining detailed protocols and the scientific rationale underpinning the experimental design. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the antimicrobial potential of this and related compounds.

Scientific Rationale and Plausible Mechanism of Action

The pyridazinone core is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial properties.[1][2] While the precise mechanism of action for this compound is yet to be elucidated, studies on related pyridazinone compounds suggest several plausible targets. One proposed mechanism involves the inhibition of essential bacterial enzymes, potentially those involved in DNA replication and transcription.[3] Another avenue of action for some pyridazinone derivatives is the inhibition of Sortase A (SrtA), a bacterial enzyme responsible for anchoring virulence factors to the cell wall, thereby disrupting pathogenesis without directly killing the bacteria.[3] The pharmacophore of pyridazinone compounds, featuring hydrophobic regions and hydrogen bond acceptors, is thought to interact strongly with the cysteine residue in the active site of enzymes like SrtA.[3]

Our screening strategy is therefore designed not only to determine the direct antimicrobial effect (bacteriostatic or bactericidal) but also to provide a foundation for future mechanistic studies.

Experimental Design: A Multi-faceted Approach

The antimicrobial screening of a novel compound requires a systematic and tiered approach. We will employ both diffusion and dilution methods to gain a comprehensive understanding of the compound's activity spectrum and potency. This dual strategy is crucial as it provides both qualitative (zone of inhibition) and quantitative (Minimum Inhibitory Concentration) data. All protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[4][5][6]

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_analysis Data Analysis Compound Compound Solubilization AgarWell Agar Well Diffusion Assay Compound->AgarWell BrothMicro Broth Microdilution for MIC Determination Compound->BrothMicro Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculum->AgarWell Inoculum->BrothMicro AgarWell->BrothMicro Active? MBC MBC Determination BrothMicro->MBC Data Data Interpretation & Reporting MBC->Data

Caption: High-level experimental workflow for antimicrobial screening.

Materials and Reagents

Test Compound
  • This compound (Purity ≥ 95%)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

Bacterial Strains (ATCC Recommended Strains)
  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Media and Reagents
  • Mueller-Hinton Agar (MHA)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Broth (TSB)

  • Sterile Saline (0.85% NaCl)

  • McFarland Turbidity Standards (0.5)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile swabs

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin)

  • Resazurin sodium salt (for viability indication, optional)

Step-by-Step Protocols

PART 1: Compound and Inoculum Preparation

Protocol 1: Stock Solution Preparation

Causality: The choice of solvent is critical for ensuring the compound is fully solubilized and bioavailable. DMSO is a common choice for initial screening of non-polar compounds. However, it's crucial to maintain a low final concentration to avoid solvent-induced toxicity.

  • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Perform serial dilutions in sterile DMSO to create working stocks as needed.

  • Self-validation: Include a solvent control (DMSO alone) in all assays to ensure that the observed antimicrobial activity is not due to the solvent. The final concentration of DMSO in the assay should not exceed 1% (v/v).

Protocol 2: Inoculum Preparation (CLSI Guideline M07) [4][7]

Causality: Standardization of the bacterial inoculum is arguably the most critical step for reproducibility in susceptibility testing. The 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Vortex the suspension to create a smooth emulsion.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or using a spectrophotometer (625 nm, A = 0.08-0.13).

  • Within 15 minutes of preparation, dilute this standardized inoculum as required for the specific assay.

PART 2: Primary Screening - Agar Well Diffusion Assay

Causality: This method provides a rapid and visual assessment of antimicrobial activity. The diffusion of the compound through the agar creates a concentration gradient, resulting in a zone of growth inhibition if the compound is active.

Protocol 3: Agar Well Diffusion

  • Prepare MHA plates and allow them to solidify at room temperature.

  • Dip a sterile swab into the standardized inoculum (from Protocol 2) and rotate it against the side of the tube to remove excess fluid.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Using a sterile cork borer (6 mm diameter), create equidistant wells in the agar.

  • Pipette a fixed volume (e.g., 50 µL) of the test compound solution (at a desired concentration, e.g., 1 mg/mL) into each well.

  • Pipette the same volume of the positive control antibiotic and the solvent control (DMSO) into separate wells.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Component Purpose Expected Outcome
Test CompoundEvaluate antimicrobial activityClear zone of no growth around the well
Positive ControlValidate the assayKnown zone of inhibition
Solvent ControlRule out solvent toxicityNo zone of inhibition
PART 3: Quantitative Analysis - Broth Microdilution for MIC

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

Protocol 4: Broth Microdilution Assay

  • Preparation of the plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • This will result in a range of concentrations of the test compound.

    • Prepare separate rows for the positive control antibiotic and the solvent control.

  • Inoculation:

    • Dilute the 0.5 McFarland standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted inoculum to all wells.

  • Controls:

    • Sterility Control: A well with CAMHB only (no bacteria or compound).

    • Growth Control: A well with CAMHB and bacteria (no compound).

  • Incubation:

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

    • (Optional) Add 20 µL of Resazurin solution (0.015%) to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.

mic_mbc_pathway cluster_mic MIC Determination cluster_mbc MBC Determination MIC_Plate Incubated 96-well Plate Read_MIC Visual Inspection for Growth (Lowest concentration with no turbidity) MIC_Plate->Read_MIC MIC_Value MIC Value Determined Read_MIC->MIC_Value Plate_Out Plate out from clear wells (≥ MIC) Read_MIC->Plate_Out Proceed if MIC is determined Incubate_Agar Incubate Agar Plate Plate_Out->Incubate_Agar Read_MBC Count Colonies Incubate_Agar->Read_MBC MBC_Value MBC Value Determined (≥99.9% killing) Read_MBC->MBC_Value

Caption: Workflow for determining MIC and MBC values.

PART 4: Determination of Minimum Bactericidal Concentration (MBC)

Causality: The MBC provides further insight into the compound's activity, distinguishing between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) effects.

Protocol 5: MBC Determination

  • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Analysis and Interpretation

Parameter Interpretation
Zone of Inhibition (mm) A larger zone diameter generally indicates greater antimicrobial activity.
MIC (µg/mL) A lower MIC value indicates a more potent antimicrobial compound.
MBC/MIC Ratio - ≤ 4: The compound is generally considered bactericidal . - > 4: The compound is generally considered bacteriostatic .

Troubleshooting

  • No zone of inhibition: The compound may be inactive, insoluble in the agar, or the concentration may be too low.

  • Inconsistent results: Ensure meticulous standardization of the inoculum and consistent media preparation.

  • Growth in the sterility control well: Indicates contamination of the media or reagents.

  • No growth in the growth control well: The inoculum may have been non-viable, or the media may be inhibitory.

Conclusion

This application note provides a comprehensive and standardized framework for the initial antimicrobial screening of this compound. By following these CLSI-based protocols, researchers can generate reliable and reproducible data to guide further drug development efforts. Positive results from this screening cascade would warrant further investigation into the compound's spectrum of activity, mechanism of action, and potential for in vivo efficacy.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]

  • CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Eleventh Edition. CLSI document M02-A11. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 9th Edition. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1235-1254. [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • CLSI. Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Dubey, A., & Bhosle, S. M. (2023). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Results in Chemistry, 5, 100871. [Link]

  • CLSI. Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Aslam, O., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(23), 7302. [Link]

  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Folfas-Zuterek, P., et al. (2023). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 24(23), 16982. [Link]

  • Kumar, D., & Kumar, N. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-96. [Link]

  • Isac, V., et al. (1990). [Antimicrobial activity of new pyridazine derivatives]. Revue Roumaine de Chimie, 35(4-5), 545-55. [Link]

  • Isac, V., et al. (1990). [Antimicrobial activity of new pyridazine derivatives]. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (CAS 4430-77-7)[1][2]. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges and improve the yield and purity of your target compound. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in the lab.

The synthesis is typically approached as a two-step sequence: first, the formation of the reactive intermediate, 2,3-Pyridinedicarboxylic anhydride, followed by its cyclocondensation with hydrazine. This guide is structured to address potential issues in both stages of this workflow.

G cluster_start Starting Material cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Cyclocondensation A 2,3-Pyridinedicarboxylic Acid B 2,3-Pyridinedicarboxylic Anhydride A->B Dehydration (e.g., Ac₂O, Oxalyl Chloride) C This compound B->C Hydrazine Hydrate (Cyclization)

Part 1: FAQs and Troubleshooting for Anhydride Formation

The quality of your intermediate, 2,3-Pyridinedicarboxylic anhydride (also known as Quinolinic anhydride)[3], is critical for the success of the subsequent cyclization. Problems in this step will cascade, leading to low yields and complex purification challenges.

Question 1: My yield of 2,3-Pyridinedicarboxylic anhydride is low. What are the common causes and how can I fix this?

Low yields are typically due to incomplete reaction or hydrolysis of the product. The anhydride is highly sensitive to moisture[3]. Here’s how to troubleshoot based on your chosen method.

Causality: The formation of a cyclic anhydride from a dicarboxylic acid is a dehydration reaction. Reagents like acetic anhydride or oxalyl chloride are used to remove water. Incomplete conversion results from insufficient reagent or non-optimal conditions, while product loss often stems from exposure to atmospheric or solvent moisture, which hydrolyzes the anhydride back to the dicarboxylic acid.

Troubleshooting Table: Anhydride Formation

MethodCommon ProblemRecommended Solution & Rationale
Acetic Anhydride Incomplete conversion; starting material remains.Increase reaction time and/or temperature. Refluxing for 4 hours is a standard starting point[4]. Ensure the acetic anhydride is fresh and anhydrous. Acetic acid is a byproduct; its removal under vacuum drives the equilibrium towards the product.
Acetic Anhydride Product is oily or difficult to crystallize.Ensure complete removal of acetic anhydride and acetic acid. After vacuum distillation of the excess reagent, triturate the residue with a non-polar solvent like dichloromethane or diethyl ether to induce crystallization[4].
Oxalyl Chloride Reaction is sluggish or stalls.Add a catalytic amount of DMF. A single drop of freshly distilled DMF can catalyze the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent[5]. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).
General Low recovery after workup.Minimize exposure to moisture. The anhydride hydrolyzes in water[4]. Conduct filtrations and transfers swiftly. Use anhydrous solvents for all steps, including trituration and washing. Store the final product in a desiccator over a strong drying agent.

Protocol 1: Optimized Synthesis of 2,3-Pyridinedicarboxylic Anhydride [4][5]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add 2,3-pyridinedicarboxylic acid (1.0 mmol, 167 mg).

  • Reagents: Add anhydrous toluene (5 mL) followed by oxalyl chloride (1.2 mmol, 0.105 mL).

  • Catalyst: Carefully add one drop of freshly distilled N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux under an argon atmosphere and stir for 3 hours. The reaction mixture may become an oily residue.

  • Isolation: Cool the reaction to room temperature. Decant the toluene solution away from any residue and filter it.

  • Purification: Evaporate the solvent under reduced pressure. To the resulting solid, add diethyl ether and triturate to break up the solid and wash away soluble impurities.

  • Drying: Filter the solid product, wash with a small amount of cold diethyl ether, and dry thoroughly under high vacuum. Store immediately in a desiccator.

Part 2: FAQs and Troubleshooting for Hydrazine Cyclization

This is the final and most crucial step. The nucleophilic attack of hydrazine on the anhydride followed by intramolecular cyclization forms the desired pyridopyridazinedione ring system.

G A 2,3-Pyridinedicarboxylic Anhydride C Open-chain Intermediate (Acylhydrazide) A->C Nucleophilic Attack (Ring Opening) B Hydrazine (H₂N-NH₂) D 6,7-Dihydropyrido[2,3-d] pyridazine-5,8-dione C->D Intramolecular Cyclization (Condensation) E H₂O D->E Elimination

Question 2: The yield of my final product is poor, and I see multiple spots on TLC. What's going wrong?

This common issue points to either incomplete reaction or the formation of side products. The key is to control the reaction conditions to favor the desired intramolecular cyclization.

Causality: Hydrazine is a bidentate nucleophile. The initial reaction with the anhydride forms an open-chain acylhydrazide intermediate. For a high yield, this intermediate must efficiently cyclize. Low temperatures or insufficient reaction time can lead to the accumulation of this intermediate. Conversely, excessively high temperatures or the wrong solvent can promote side reactions or degradation. The stoichiometry of hydrazine is also critical; an excess may lead to other products.

Troubleshooting Logic for Cyclization Step

G

Question 3: Which solvent and temperature should I use for the cyclization reaction?

The choice of solvent is critical for reaction success. It needs to solubilize the starting materials and be suitable for the reaction temperature.

Expert Recommendation:

  • Solvents: Ethanol is a common and effective choice, often providing a good balance of solubility and reaction rate upon reflux[6]. For less reactive substrates or to ensure complete cyclization, glacial acetic acid can be used as both a solvent and an acid catalyst.

  • Temperature: The reaction is often started at room temperature to control the initial exothermic reaction of hydrazine with the anhydride, and then heated to reflux to drive the cyclization to completion. Optimization may be required, but a typical range is 80-120 °C. Monitoring the reaction by TLC is essential to determine the optimal time.

Protocol 2: Optimized Synthesis of this compound [6][7]

  • Setup: In a round-bottom flask, dissolve 2,3-Pyridinedicarboxylic anhydride (1.0 mmol, 149 mg) in ethanol (15 mL).

  • Reagent Addition: While stirring, add hydrazine monohydrate (1.1 mmol, 55 mg or ~0.053 mL) dropwise at room temperature. An initial precipitate (the intermediate) may form.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material and intermediate spots are consumed (typically 4-8 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold ethanol and then diethyl ether.

  • Recrystallization: If necessary, recrystallize the crude product from a suitable solvent system like ethanol or a DMF/water mixture to obtain a pure, crystalline solid.

  • Drying: Dry the final product under high vacuum.

References

  • 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. CrystEngComm (RSC Publishing). [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health (PMC). [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. [Link]

  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. National Institutes of Health (PMC). [Link]

  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. ResearchGate. [Link]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Optimization for the cyclization step. ResearchGate. [Link]

  • 2,3-Pyridinedicarboxylic anhydride. Chemdad. [Link]

  • What are the reaction conditions for synthesizing 2,3 - Pyridinedicarboxylic Acid? Autech Industry Co.,Limited. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. ResearchGate. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]

  • Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. PubMed. [Link]

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Technical Support Center: Stability of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals utilizing 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione in their experimental workflows. Dimethyl sulfoxide (DMSO) is an indispensable solvent for creating high-concentration stock solutions in drug discovery, but the stability of compounds within it is not guaranteed and can be influenced by several factors[1][2]. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experimental data when working with this specific pyridopyridazine dione derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in DMSO?

Based on its chemical structure, which contains two cyclic amide (lactam) bonds, the primary stability concern is hydrolysis. DMSO is highly hygroscopic and readily absorbs atmospheric moisture[2]. This water content, even in small amounts, can facilitate the hydrolytic cleavage of one or both lactam rings, leading to the formation of degradation products and a decrease in the concentration of the active parent compound. Studies have consistently shown that water is a more significant factor in compound degradation in DMSO than oxygen[3][4].

Q2: What are the ideal storage conditions for a stock solution of this compound in DMSO?

For long-term storage, stock solutions should be stored at -20°C or, preferably, -80°C in tightly sealed containers to minimize moisture absorption and slow down potential degradation kinetics[2]. For routine use, aliquoting the main stock solution into smaller, single-use volumes is highly recommended. This practice avoids repeated freeze-thaw cycles for the primary stock, which can introduce moisture upon each opening and potentially compromise compound integrity over time[3][5].

Q3: How many freeze-thaw cycles can my aliquots tolerate?

While some studies on diverse compound libraries show no significant loss after a limited number of cycles (e.g., up to 11), this is highly compound-dependent[4][6]. For this compound, we recommend minimizing cycles whenever possible. A conservative approach is to limit aliquots to no more than 3-5 freeze-thaw cycles. If more frequent access is needed, preparing a larger number of smaller-volume aliquots is the best practice.

Q4: Should I use a specific grade of DMSO?

Yes. Always use anhydrous, high-purity (≥99.9%) DMSO. Using a lower-grade or older, frequently opened bottle of DMSO increases the risk of significant water content, which is the primary catalyst for the potential hydrolysis of the compound[2][7].

Troubleshooting Guide

Issue 1: My assay results are inconsistent or show a loss of compound activity over time.

  • Possible Cause: Degradation of the compound in your DMSO stock solution. The concentration of the active parent compound may be lower than you assume.

  • Troubleshooting Steps:

    • Verify Purity of Stock: Immediately analyze your current working stock solution and a freshly prepared solution using a reliable analytical method like HPLC-UV or LC-MS. Compare the peak area of the parent compound and look for the presence of new peaks corresponding to potential degradants.

    • Prepare Fresh Stock: Use a new, unopened vial of this compound solid and fresh, anhydrous DMSO to prepare a new stock solution.

    • Re-run Experiment: Repeat your assay using the freshly prepared stock solution. If the results are restored to the expected levels, it confirms that the original stock had degraded.

    • Implement Best Practices: Discard the old stock and strictly adhere to recommended storage and handling procedures (aliquoting, using anhydrous DMSO, minimizing freeze-thaw cycles) for all new solutions[2][5].

Issue 2: I see new, unexpected peaks in my LC-MS analysis of an aged DMSO stock.

  • Possible Cause: This is a direct indication of compound degradation. The new peaks are likely hydrolytic byproducts.

  • Troubleshooting Steps:

    • Characterize Degradants: If your MS capabilities allow, analyze the mass of the new peaks. A mass increase of +18 amu (the mass of water) relative to the parent compound is a strong indicator of a single hydrolysis event (ring-opening).

    • Perform a Time-Course Stability Study: To understand the degradation rate, set up a formal stability study. Analyze your stock solution at T=0 and then at subsequent time points (e.g., 24h, 48h, 1 week) under your typical storage and handling conditions (e.g., -20°C, 4°C, room temperature). This will provide quantitative data on the compound's stability.

    • Visualize the Pathway: The likely degradation involves the nucleophilic attack of water on one of the carbonyl carbons of the dione structure, leading to the opening of the pyridazine ring. A plausible pathway is visualized below.

Visualizing Potential Degradation

The primary anticipated degradation pathway for this compound in non-anhydrous DMSO is hydrolysis. The diagram below illustrates a plausible first step in this process, where one of the lactam bonds is cleaved.

G Parent This compound Intermediate Ring-Opened Intermediate (Hydrolyzed Product) Parent->Intermediate Hydrolysis (Lactam Cleavage) Water H₂O (from non-anhydrous DMSO) Water->Parent Further Further Degradation Products Intermediate->Further Potential secondary hydrolysis, oxidation, etc.

Caption: Plausible hydrolytic degradation pathway in the presence of water.

Protocol: Assessing the Stability of this compound in DMSO via HPLC-UV

This protocol provides a self-validating framework for quantifying the stability of your compound under specific storage conditions.

1. Materials:

  • This compound solid

  • High-purity, anhydrous DMSO (new, sealed bottle)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other appropriate modifier for your HPLC method)

  • Autosampler vials with appropriate caps

  • Calibrated analytical balance and pipettes

2. Preparation of Stock Solution (T=0):

  • Accurately weigh a sufficient amount of the compound to prepare a 10 mM stock solution in anhydrous DMSO.

  • Dissolve the compound completely using gentle vortexing or sonication. This is your primary stock.

  • Immediately prepare an aliquot for T=0 analysis: Dilute the stock solution to a final concentration of 50 µM in a 50:50 ACN:Water mixture. This will be your injection sample.

  • Prepare 3-5 additional aliquots of the 10 mM stock in separate, tightly sealed vials for storage under your test conditions (e.g., Room Temp, 4°C, -20°C).

3. HPLC Analysis:

  • Method Development: Develop an isocratic or gradient HPLC-UV method that yields a sharp, symmetrical peak for the parent compound with a retention time between 2 and 10 minutes.

  • T=0 Analysis: Inject the T=0 sample onto the HPLC system. Record the peak area and retention time. This value represents 100% compound integrity.

  • Incubation: Store the prepared aliquots at their respective temperatures.

  • Subsequent Time Points: At each planned time point (e.g., 24h, 72h, 1 week, 1 month), remove one aliquot from each storage condition.

  • Allow the frozen samples to thaw completely to room temperature.

  • Prepare the 50 µM injection sample exactly as done for the T=0 sample.

  • Inject the sample and record the peak area of the parent compound.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

  • Summarize the data in a table for easy comparison.

Data Summary Table

Use the following template to log your stability data. This allows for a clear, at-a-glance assessment of the compound's stability under different conditions.

Time Point% Remaining (Room Temp)% Remaining (4°C)% Remaining (-20°C)Observations (e.g., new peaks)
T=0 100%100%100%Single sharp peak
24 Hours
72 Hours
1 Week
1 Month

This structured approach will provide you with definitive, actionable data on the stability of this compound, ensuring the reliability of your future experiments.

References
  • Benchchem. Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUKAN3HstNukHVkSUB3AEbAxnb32FXJy28S3rui5Pj02wL_I3Te8F9dWsBatOUJuFWINgFsgdTFRPnp41ZgN2nEwE6iLzzEu9MTRq7nNkw3x37ySK19Gp951oePljtz83FcQjs8FemiTjSdjrGVodZ9EG7WVOyJdecINYfSEhOwz3bn0i6JOMozTvPLTdgtOxfVYcDwoMKmV1-YayknVvG59ORzBZeibygGu_RgZ4JRHsm50I=]
  • Benchchem. Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbapSLDYd85t5v1kx6f39Ao4xqOId5NlmixaUjYUzl-YuE1X5oqn9h_aIygP8eSSsxHX8yo-ccgLBCUw2zNYyRAAabtwdJcudx9SQzFmvNlDAKgZO6jU9-Z44mTFGVwftca6ZthjqRHQe8fp090qe_tWb4G6kQujbF3mx8SUQsF5VY6Uw_g7GvmRAC3AeQzryIoDsz1mTjosPalpuHmYuFWjmW]
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCSXubkrHwuYxtwzFf-FL_yMDn7kXzd-aBhbPhMcRQ97ljKCN4fbm_5Mt-BNrlzp4V5mS-rzBixJxdHapvCw8o9C9fTP4QSiyjd51gDkkQTzb2td3TMXI4Ho9PYD9eSK--5lEzlxEYcbMgJHWPZaRbt_MSr3waUxkq5feYNt5bWADWbmcyEBKrrK5sEXxQ9U47FkH39l88wEgN-Xllw18nHpPvAm2vMfA9--HqmFbofzDenf-Dkw==]
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of biomolecular screening. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9GF89AWYMY6GLsS5LhVW-OJT9o6MlHy03uJFl55vTn-XyKzVTZR8sbxpEZ3fzDqmGY4wdn35m41jGlrfxdcd7TKaPrqzpgLUw7hUDpdKQO3gh_FN8UzPPGi1JmcvrIdw_FymybGmXq8ZBjhYTmIsOYlsO9a_hvoYhHDMgsxqpyMZJhI7rNfqCGL2iFg9BpeNzkdeTYqKwYwfQBLsMCnSbwZgOqoHkHZMsjhMlnlLgHzzD4NbbNWSiexTDzKx85KXFuTOVCEPtqcc_w40=]
  • Kovacheva, D., et al. (2017). The Brönsted Basicities of N-Heterocyclic Olefins in DMSO: An Effective Way to Evaluate the Stability of NHO-CO2 Adducts. ResearchGate. [URL: https://www.researchgate.
  • Kozik, V., et al. (2018). Stability of screening compounds in wet DMSO. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29431580/]
  • Kozik, V., et al. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18429689/]
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12857383/]
  • Kozik, V., et al. (2005). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16135728/]
  • MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [URL: https://www.mdpi.com/1420-3049/27/19/6682]
  • Echemi. This compound. [URL: https://www.echemi.com/products/pid208643-67-dihydropyrido23-dpyridazine-58-dione.html]
  • Guidechem. This compound 4430-77-7 wiki. [URL: https://www.guidechem.com/wiki/6,7-Dihydropyrido-2,3-d-pyridazine-5,8-dione-cas-4430-77-7.html]
  • Aaron Chemicals. 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione. [URL: https://www.aaron-chem.com/product/ar003nq3-4430-77-7]
  • MDPI. (2019). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. [URL: https://www.mdpi.com/1422-8599/2019/3/M1057]
  • Royal Society of Chemistry. (2019). Iodine/DMSO-mediated one-pot access towards 1-aryl-2-(pyrazol-5-yl)ethane-1,2-diones via a domino reaction from functionalized pent-2-ene-1,5-diones. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01918a]
  • ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8240098.htm]

Sources

Technical Support Center: Enhancing Cell Permeability of Pyridopyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridopyridazine compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions to one of the most common hurdles in the development of this promising class of molecules: poor cell permeability. Pyridopyridazines, a class of nitrogen-containing heterocyclic compounds, are a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] However, their inherent physicochemical characteristics can often lead to suboptimal cell penetration, limiting their therapeutic potential.

This guide will equip you with the knowledge to diagnose permeability issues, implement effective chemical modification strategies, and confidently utilize in vitro permeability assays to advance your research.

Frequently Asked Questions (FAQs)

Q1: My pyridopyridazine compound shows excellent potency in biochemical assays but has low activity in cell-based assays. Could poor permeability be the culprit?

A: This is a classic scenario that strongly suggests poor cell permeability. Potent activity in a biochemical (e.g., enzyme inhibition) assay indicates that your compound can effectively interact with its molecular target. However, for this interaction to occur within a cell, the compound must first cross the cell membrane. If a compound has low permeability, it cannot reach its intracellular target in sufficient concentrations to elicit a biological response, resulting in a significant drop in potency when moving from a biochemical to a cell-based assay.

To confirm this, it is essential to perform a direct measurement of your compound's permeability using in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.

Q2: What are the key physicochemical properties of my pyridopyridazine compound that I should pay attention to for predicting its permeability?

A: Several key physicochemical properties are critical determinants of a compound's ability to passively diffuse across the cell membrane:

  • Lipophilicity (LogP/LogD): This is a measure of a compound's solubility in a lipidic (fat-like) environment compared to an aqueous one. A LogP or LogD (at physiological pH 7.4) in the range of 1-3 is often considered optimal for passive diffusion. Highly polar compounds (low LogP/LogD) may not efficiently partition into the lipid bilayer of the cell membrane, while highly lipophilic compounds (high LogP/LogD) can get trapped within the membrane.

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A higher PSA is generally associated with lower permeability. A common rule of thumb in drug discovery is to aim for a PSA of less than 140 Ų for good oral bioavailability, which is closely linked to permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors influences a compound's polarity and its interactions with the aqueous environment. A high number of HBDs and HBAs can hinder a compound's ability to desolvate and enter the hydrophobic core of the cell membrane. According to Lipinski's Rule of Five, which provides general guidelines for drug-likeness, compounds with more than 5 HBDs or 10 HBAs are more likely to have poor absorption or permeability.

  • Molecular Weight (MW): Larger molecules generally have more difficulty diffusing across the cell membrane. While not a strict rule, a molecular weight of less than 500 g/mol is often targeted for orally bioavailable drugs.

  • Molecular Shape and Rigidity: More rigid molecules with a reduced number of rotatable bonds tend to have better permeability as they pay a smaller entropic penalty upon entering the ordered lipid bilayer.

By analyzing these properties for your pyridopyridazine series, you can begin to build a structure-permeability relationship (SPR) and rationally design compounds with improved permeability.

Q3: My Caco-2 assay results show a high efflux ratio for my pyridopyridazine compound. What does this mean and what can I do about it?

A: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay, where the permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), is a strong indicator that your compound is a substrate for an active efflux transporter.[4] These transporters, such as P-glycoprotein (P-gp), are ATP-dependent pumps that actively remove substances from the cell, thereby reducing their intracellular concentration and limiting their therapeutic effect.[5]

To address this, you can employ several medicinal chemistry strategies to reduce P-gp efflux:[6]

  • Reduce Hydrogen Bond Donors: Removing or masking hydrogen bond donors can decrease the compound's interaction with the efflux pump.

  • Introduce a Weakly Basic Center: The addition of a weakly basic nitrogen atom can sometimes disrupt the recognition of the compound by P-gp.

  • Increase Molecular Rigidity: Conformationally constraining the molecule can prevent it from adopting the necessary conformation to bind to the efflux transporter.

  • Modify Lipophilicity: Fine-tuning the lipophilicity of the compound can also impact its interaction with P-gp.

It is also advisable to confirm P-gp mediated efflux by running the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[7] A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence for P-gp involvement.

Troubleshooting Guides

Problem 1: Low Permeability in PAMPA Assay

Background: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[8] Low permeability in this assay suggests that your pyridopyridazine compound has suboptimal physicochemical properties for passive transport.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low PAMPA permeability.

Causality and Experimental Choices:

  • Assess Physicochemical Properties: Before embarking on extensive chemical synthesis, it is crucial to analyze the calculated physicochemical properties of your compound. This allows for a more rational design of new analogs.

  • Increase Lipophilicity: If the compound is too polar (LogD < 1), it will not readily partition into the lipid membrane. Adding lipophilic groups such as methyl, ethyl, or phenyl rings can increase its affinity for the lipid bilayer. However, be mindful that excessive lipophilicity can lead to poor aqueous solubility and increased metabolic instability.

  • Reduce Polarity: High polarity, often due to a high PSA or a large number of hydrogen bond donors, can be a major obstacle to permeability. Masking polar functional groups through derivatization (e.g., converting a carboxylic acid to an ester) or replacing them with bioisosteres can significantly improve permeability. The formation of an intramolecular hydrogen bond can also effectively reduce the apparent polarity of the molecule.

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[9] This strategy can be used to temporarily mask polar functional groups that are essential for biological activity but hinder permeability. For example, a hydroxyl or carboxylic acid group on the pyridopyridazine scaffold can be esterified to create a more lipophilic prodrug that can cross the cell membrane, after which cellular esterases can cleave the ester to release the active compound.

Problem 2: High Efflux Ratio in Caco-2 Assay

Background: The Caco-2 cell permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters like P-gp.[7] A high efflux ratio indicates that your compound is actively transported out of the cells.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high Caco-2 efflux ratio.

Causality and Experimental Choices:

  • Confirm P-gp Substrate: Before making chemical modifications, it is crucial to confirm that P-gp is indeed responsible for the observed efflux. Co-incubating your compound with a known P-gp inhibitor like verapamil is the standard method for this.[2] If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.

  • Medicinal Chemistry Strategies to Reduce P-gp Efflux: There are several established strategies to design compounds that are less susceptible to P-gp mediated efflux. These often involve subtle structural modifications that disrupt the key interactions between the compound and the transporter.

  • Assess Impact on Potency: It is important to remember that any structural modification made to improve permeability may also affect the compound's affinity for its target. Therefore, after confirming a reduction in efflux, it is essential to re-evaluate the compound's biological potency to ensure that the desired therapeutic activity is maintained. This highlights the iterative nature of drug discovery, where a balance between multiple properties must be achieved.

Case Study: Improving the Permeability of Triazolo[4,3-b]pyridazine Pim-1 Kinase Inhibitors

A series of 3-aryl-6-amino-triazolo[4,3-b]pyridazines were identified as potent and selective inhibitors of Pim-1 kinase, a promising target in oncology.[10] However, an initial lead compound in this series, compound 24 , suffered from poor aqueous solubility and low cell permeability, limiting its therapeutic potential.[10]

Initial Compound (24):

  • Potency (Pim-1 IC50): High

  • Solubility: Poor

  • Permeability: Low

Structure-Based Design and Optimization: Through an analysis of the X-ray crystal structure of compound 24 bound to Pim-1 kinase, researchers identified opportunities for structural modifications to improve its physicochemical properties without compromising its binding affinity. The key modification involved replacing a hydrogen bond donating group with a less polar moiety and optimizing the substitution pattern on the aryl ring to enhance solubility and permeability.

This led to the discovery of compound 29 , a derivative with significantly improved properties.[10]

Optimized Compound (29):

  • Potency (Pim-1 IC50): Maintained high potency

  • Solubility: Improved

  • Permeability: Improved

This case study exemplifies a successful structure-based drug design approach to overcome permeability issues in a pyridazine-based scaffold. It underscores the importance of integrating structural biology with medicinal chemistry to rationally design compounds with a balanced profile of potency and drug-like properties.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment, through a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), to an acceptor compartment. The concentration of the compound in both compartments is measured after a defined incubation period to determine the permeability coefficient (Pe).[11]

Step-by-Step Methodology:

  • Prepare the Donor Plate:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Dilute the stock solutions with buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration. The final DMSO concentration should typically be low (e.g., <1%) to avoid disrupting the lipid membrane.

    • Add the compound solutions to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with the lipid solution (e.g., 1% phosphatidylcholine in dodecane).

    • Add buffer to the wells of a 96-well acceptor plate.

  • Assemble the PAMPA "Sandwich":

    • Carefully place the donor plate on top of the acceptor plate, ensuring that the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[11] To minimize evaporation, the assembly can be placed in a sealed container with a wet paper towel.[11]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

Data Analysis and Interpretation:

The apparent permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = [ -ln(1 - CA(t) / Cequilibrium) ] * (VD * VA) / ( (VD + VA) * Area * time )

Where:

  • CA(t) is the concentration of the compound in the acceptor well at time t.

  • Cequilibrium is the theoretical equilibrium concentration.

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • Area is the surface area of the filter.

  • time is the incubation time in seconds.

Permeability Classification:

Permeability ClassPe (x 10-6 cm/s)
High> 1.5
Low< 1.5

Table adapted from Evotec PAMPA protocol information.[8]

Caco-2 Cell Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells, which form tight junctions and express key drug transporters, to model the human intestinal barrier. The transport of a compound across the cell monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the apparent permeability coefficient (Papp) and the efflux ratio.[4]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.[12]

    • Seed the cells onto the filter inserts of a 24- or 96-well plate and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4][12]

  • Monolayer Integrity Check:

    • Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., ≥250 Ω cm²) indicates a well-formed monolayer.[13]

    • Additionally, the permeability of a paracellular marker with low permeability, such as lucifer yellow or mannitol, can be measured.[13]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • For A-B transport: Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For B-A transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation period, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

Data Analysis and Interpretation:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of appearance of the compound in the receiver compartment.

  • A is the surface area of the filter.

  • C0 is the initial concentration of the compound in the donor compartment.

The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

Permeability and Efflux Classification:

Papp (A-B) (x 10-6 cm/s)Permeability Class
> 5High
1 - 5Moderate
< 1Low
Efflux RatioInterpretation
< 2No significant efflux
> 2Active efflux is likely

Classification based on general industry standards.

References

  • Ibrahim, M. A., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59–66. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 21, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 21, 2026, from [Link]

  • Sharom, F. J. (1997). The P-glycoprotein efflux pump: how does it transport drugs? Journal of Membrane Biology, 160(3), 161–175. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 21, 2026, from [Link]

  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In silico ADME models: a general assessment of their utility in drug discovery. Current topics in medicinal chemistry, 11(4), 358–381.
  • Sharom, F. J. (2011). The P-glycoprotein efflux pump: how does it transport drugs? Journal of membrane biology, 160(3), 161-175.
  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature reviews. Drug discovery, 17(8), 559–589. [Link]

  • Kralj, A., & Sova, M. (2021). Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update. European journal of medicinal chemistry, 223, 113645. [Link]

  • Ibrahim, M. A., et al. (2015). "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dasha, Y. (2023). New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC medicinal chemistry, 14(6), 1103–1122. [Link]

  • ResearchGate. (2023). Pyridopyridazine-A Potent Pharmacophore. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. European journal of medicinal chemistry, 38(7-8), 643–651.
  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

  • Nishimura, T., et al. (2018). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. Biomedical reports, 9(3), 243–250. [Link]

  • Moody, C. J., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Journal of medicinal chemistry, 52(11), 3367–3377.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • U.S. Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. Drawing upon extensive experience in small molecule crystallization and established scientific principles, this resource provides in-depth troubleshooting advice and practical protocols.

Introduction to this compound Crystallization

This compound is a nitrogen-rich heterocyclic compound with a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol .[1][2] Its structure, featuring multiple hydrogen bond donors and acceptors, suggests that its crystallization behavior will be highly dependent on the chosen solvent system and process parameters.[2] Challenges such as polymorphism, impurity effects, and control of crystal morphology are common in pharmaceutical crystallization and are pertinent to this molecule.[3][4] This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound.

Issue 1: The compound will not dissolve in any common solvents I've tried.

Q: I am struggling to find a suitable solvent to even begin the crystallization process for this compound. What should I do?

A: This is a common challenge with polar, heterocyclic molecules. The key is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Given the structure of this compound, which contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygens and pyridazine nitrogens), polar solvents are the most promising candidates.

Causality and Solution:

The high melting/decomposition point (reported as 310 °C with decomposition) suggests strong intermolecular forces in the crystal lattice, which require a solvent capable of disrupting these interactions.[1]

Recommended Actions:

  • Systematic Solvent Screening: Conduct a systematic screening of solvents with varying polarities. A suggested list is provided in the table below.

  • Elevated Temperatures: Ensure you are attempting to dissolve the compound at the solvent's boiling point, as solubility can increase dramatically with temperature.[6]

  • Solvent Mixtures: If a single solvent is not effective, consider using a binary solvent system. For example, dissolve the compound in a small amount of a highly polar solvent in which it is soluble (e.g., DMSO, DMF) and then add a less polar miscible solvent (an "anti-solvent") until the solution becomes turbid.[7][8] Heating this mixture should result in a clear solution from which crystals can form upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Protic Water, Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, which can be effective for polar molecules.[9]
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh polarity and ability to dissolve a wide range of compounds.
Ketones AcetoneA common solvent for recrystallization of moderately polar compounds.[9]
Ethers Tetrahydrofuran (THF)Can be a good choice for compounds with some non-polar character.[9]
Issue 2: The compound "oils out" instead of forming crystals.

Q: When I cool my saturated solution, an oil or viscous liquid forms at the bottom of the flask instead of solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization.[10]

Causality and Solution:

This phenomenon is often caused by a very high degree of supersaturation or the presence of impurities that depress the melting point.

Recommended Actions:

  • Reduce the Cooling Rate: Slow, controlled cooling is crucial. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling increases supersaturation too quickly.[11]

  • Use a More Dilute Solution: Add more hot solvent to the oiled-out mixture to redissolve it, then cool again. The lower concentration will reduce the supersaturation level.[10]

  • Change the Solvent: The solvent may be too "good" at dissolving the compound. Try a solvent in which the compound is less soluble.

  • Seeding: Introduce a few seed crystals of the pure compound into the solution as it cools. This can provide a template for crystal growth and bypass the energy barrier for nucleation.

Issue 3: The crystallization yields are very low.

Q: I am getting crystals, but the final yield is unacceptably low. What factors could be contributing to this?

A: Low yield is a common problem in crystallization and can be attributed to several factors.[10]

Causality and Solution:

The primary causes are often using too much solvent, incomplete precipitation, or premature filtration.

Recommended Actions:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your compound in the solution upon cooling, thus reducing the yield.[10]

  • Ensure Complete Cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation. Check the solubility curve of your solvent system if available.

  • Evaporate Excess Solvent: If you suspect too much solvent was used, you can gently heat the solution to boil off some of the solvent to increase the concentration before cooling.[10]

  • Consider an Anti-Solvent: If using a single solvent system, after cooling, you can try adding a small amount of a miscible anti-solvent in which your compound is insoluble to precipitate more of the product.[8]

Issue 4: The crystals are very small, like a fine powder, or are of poor quality (e.g., needles, plates).

Q: The resulting solid is a very fine powder, not the well-defined crystals I need for analysis. How can I encourage the growth of larger, higher-quality crystals?

A: Crystal morphology is influenced by factors such as the rate of cooling, solvent choice, and the presence of impurities.[4][11]

Causality and Solution:

Rapid nucleation leads to the formation of many small crystals, while slower nucleation and growth favor larger, more well-defined crystals.[11]

Recommended Actions:

  • Slow Down the Crystallization:

    • Slower Cooling: Insulate the flask during cooling to slow down the process.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a larger, sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the solubility and promoting slow crystal growth.

  • Optimize the Solvent System: The interaction between the solvent and the crystal faces can influence the crystal habit. Experiment with different solvents or solvent mixtures.[12]

  • Control Agitation: While stirring can help with heat transfer, excessive or vigorous agitation can lead to secondary nucleation and the formation of smaller crystals.[11] Try crystallizing under static conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my crude this compound?

A1: Recrystallization is an excellent and widely used technique for purifying solid organic compounds.[5][13] The process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, during which the pure compound crystallizes out, leaving the impurities behind in the solution.[8]

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should:

  • Completely dissolve your compound at high temperatures.

  • Have very low solubility for your compound at low temperatures.

  • Either not dissolve the impurities at all or dissolve them very well so they remain in the solution upon cooling.

  • Be chemically inert with your compound.

  • Have a boiling point below the melting/decomposition point of your compound.[5]

Q3: My compound seems to be polymorphic. How can I control which crystal form I get?

A3: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a significant challenge in pharmaceutical development.[4] The resulting polymorph can be influenced by:

  • Solvent Choice: Different solvents can favor the nucleation and growth of different polymorphs.[12][14]

  • Cooling Rate: The rate of cooling can affect which kinetic or thermodynamic polymorph is formed.

  • Temperature: The crystallization temperature plays a crucial role.

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

A systematic screening of these parameters is necessary to identify the conditions that consistently produce the desired polymorph.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of your compound into several test tubes.

  • To each tube, add a different solvent from Table 1, starting with 0.5 mL.

  • Stir or sonicate at room temperature to check for solubility.

  • If the compound is insoluble at room temperature, heat the test tube to the boiling point of the solvent.

  • If the compound dissolves, it is a potential candidate for cooling crystallization. Allow it to cool to see if crystals form.

  • If the compound remains insoluble even at boiling, that solvent is not suitable.

  • If the compound is soluble at room temperature, it might be suitable for an anti-solvent crystallization or vapor diffusion.

Protocol 2: Cooling Crystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask until the solid just dissolves.

  • Remove the flask from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[6]

  • Dry the crystals thoroughly.[5]

Visual Workflows

Diagram 1: Troubleshooting Poor Crystal Formation

TroubleshootingCrystallization Start Start: Poor Crystal Formation Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No Precipitation OilingOut Compound Oils Out Problem->OilingOut Liquid Forms LowYield Low Yield Problem->LowYield Low Mass Recovered PoorQuality Small/Poor Quality Crystals Problem->PoorQuality Bad Morphology TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast ExcessSolvent Used excess solvent? LowYield->ExcessSolvent RapidCooling Rapid cooling? PoorQuality->RapidCooling Evaporate Gently evaporate some solvent TooMuchSolvent->Evaporate Yes WrongSolvent Wrong solvent? TooMuchSolvent->WrongSolvent No Rescreen Perform solvent screen WrongSolvent->Rescreen Yes SlowCooling Cool slower / Insulate CoolingTooFast->SlowCooling Yes TooConcentrated Too concentrated? CoolingTooFast->TooConcentrated No AddSolvent Add more solvent TooConcentrated->AddSolvent Yes MinimizeSolvent Use minimum hot solvent ExcessSolvent->MinimizeSolvent Yes IncompleteCooling Incomplete cooling? ExcessSolvent->IncompleteCooling No CoolLonger Cool longer / Use ice bath IncompleteCooling->CoolLonger Yes SlowCooling2 Slow cooling / Insulate RapidCooling->SlowCooling2 Yes SolventIssue Suboptimal solvent? RapidCooling->SolventIssue No TryNewSolvent Try different solvent system SolventIssue->TryNewSolvent Yes

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Systematic Solvent Screening Workflow

SolventScreening Start Start: Select Compound Dispense Dispense ~15mg into multiple vials Start->Dispense AddSolvents Add 0.5 mL of different solvents Dispense->AddSolvents CheckRT Check Solubility at RT AddSolvents->CheckRT SolubleRT Soluble at RT (Potential for Anti-Solvent or Vapor Diffusion) CheckRT->SolubleRT Yes InsolubleRT Insoluble at RT CheckRT->InsolubleRT No Heat Heat to Boiling InsolubleRT->Heat CheckHot Check Solubility when Hot Heat->CheckHot SolubleHot Soluble when Hot (Potential for Cooling Crystallization) CheckHot->SolubleHot Yes InsolubleHot Insoluble when Hot (Unsuitable Solvent) CheckHot->InsolubleHot No Cool Cool to RT SolubleHot->Cool CheckCrystals Crystals Form? Cool->CheckCrystals Success Successful Solvent Identified CheckCrystals->Success Yes Failure No Crystals / Oil Out (Requires Optimization) CheckCrystals->Failure No

Caption: A flowchart for a systematic solvent screening process.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved from [Link]

  • MDPI. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • Zhanghua Dryer. (2025, December 6). Crystallization in Drug Formulation: Techniques and Challenges. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PubMed. (2024, July 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubMed. (2024, July 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridopyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridopyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Drawing from established literature and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when undertaking pyridopyridazine synthesis.

Q1: What are the most common starting materials for pyridopyridazine synthesis?

A1: Pyridopyridazine synthesis is versatile, with common strategies starting from pyridine derivatives, pyridazine precursors, or through cycloaddition reactions. Syntheses often begin with dissonant starting materials like 1,4-dicarbonyls and hydrazine, or 1,2,4,5-tetrazines.[1] A notable modern approach involves the skeletal editing of more readily available pyridine precursors.[1][2] The choice of starting material will largely depend on the desired substitution pattern of the final pyridopyridazine.

Q2: How do I choose the right solvent for my reaction?

A2: Solvent selection is critical and can significantly influence reaction outcomes. For instance, in copper(II)-catalyzed aerobic 6-endo-trig cyclizations, using acetonitrile (MeCN) tends to yield 1,6-dihydropyridazines, while acetic acid (AcOH) can directly produce the aromatic pyridazine.[3][4] The ideal solvent will ensure the solubility of your reactants and facilitate the desired reaction pathway. It is often beneficial to perform small-scale screening with a range of solvents of varying polarities.

Q3: My pyridopyridazine product appears to be unstable. What are the common stability issues?

A3: Certain substituted pyridopyridazines, particularly iodinated derivatives, can be prone to decomposition.[5] Aromatic iodides can be sensitive to light, leading to deiodination through radical reactions. It is advisable to protect such reactions from light. Additionally, the basic nitrogen atoms of the pyridazine ring can interact with acidic media, including silica gel during chromatography, which can lead to tailing, poor separation, or on-column decomposition.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during pyridopyridazine synthesis.

Issue 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge. The following workflow can help diagnose and resolve the underlying cause.

low_yield_troubleshooting start Low or No Product Yield purity Verify Starting Material Purity (NMR, MS) start->purity temp Optimize Reaction Temperature (Screen a range, e.g., RT, 50°C, reflux) purity->temp If pure catalyst Screen Different Catalysts (e.g., p-TsOH, K2CO3) temp->catalyst If no improvement solvent Solvent Screening (e.g., EtOH, Toluene, Dioxane) catalyst->solvent If no improvement reagent_stability Check Reagent Stability (e.g., Fresh Hydrazine) solvent->reagent_stability If no improvement workup Review Work-up Procedure reagent_stability->workup If all else fails

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis and Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, such as the aminopyrazole in three-component reactions, can significantly hinder the reaction.[6]

    • Actionable Protocol: Before starting your synthesis, verify the purity of all reactants using appropriate analytical techniques (e.g., NMR, LC-MS). If necessary, recrystallize or chromatographically purify your starting materials. For instance, to purify a solid starting material by recrystallization, dissolve it in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to induce crystallization, then collect the crystals by filtration.

  • Reaction Conditions:

    • Temperature: Suboptimal temperatures can lead to slow reaction rates or the formation of side products. A systematic screening of temperatures is recommended.

    • Catalyst: The choice and loading of the catalyst are crucial. For reactions requiring acid or base catalysis, screening different catalysts (e.g., p-toluenesulfonic acid, acetic acid, potassium carbonate, triethylamine) can identify the most effective one for your specific substrate.

    • Solvent: The solvent affects reactant solubility and reaction kinetics.[6] A solvent screen with small-scale parallel reactions can quickly identify the optimal medium.

  • Reagent Stability: Hydrazine and its derivatives can be unstable. Using a freshly opened bottle or purifying stored hydrazine can improve yields.[4]

Parameter Recommendation Rationale
Temperature Screen from room temperature to refluxBalances reaction rate against potential for side reactions or degradation.
Catalyst Test a range of acidic and basic catalystsThe optimal catalyst is substrate-dependent.
Solvent Screen solvents of varying polarityImpacts solubility and can alter the reaction pathway.[3][4]
Reagents Use high-purity, fresh reagentsImpurities can inhibit the reaction or lead to side products.[6]
Issue 2: Formation of Regioisomers

The synthesis of substituted pyridopyridazines can often lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Controlling Regioselectivity:

  • Starting Material Design: The inherent electronic and steric properties of your starting materials can dictate the regiochemical outcome. For instance, in aza-Diels-Alder reactions, the electronic nature of the dienophile and diene plays a key role.[3]

  • Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regioselectivity.[6] For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction can provide high regiocontrol.[3] In some cases, methylation of a pyridazinoquinoline can occur regioselectively on one of the pyrazine nitrogens.[7]

Separation of Regioisomers:

  • Actionable Protocol: Column Chromatography: Flash column chromatography is the most effective method for separating regioisomers.[6]

    • Stationary Phase: Silica gel is commonly used. If your compounds are basic and show strong interaction (tailing), consider using neutral or deactivated silica, or alumina.[5]

    • Mobile Phase Selection: Begin by using thin-layer chromatography (TLC) to identify a solvent system that provides good separation (a ΔRf of >0.2 is ideal). A common approach is to start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Column Packing and Elution: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Load your sample (pre-adsorbed onto a small amount of silica for better separation) and elute with the optimized solvent system. Collect fractions and analyze by TLC to isolate the pure isomers.

Issue 3: Difficult Purification

Purification of pyridopyridazine derivatives can be challenging due to their polarity and potential for on-column degradation.

purification_strategy start Crude Product Mixture extraction Aqueous Work-up/Extraction start->extraction crystallization Recrystallization extraction->crystallization If solid chromatography Column Chromatography extraction->chromatography If oil or complex mixture distillation Distillation (for volatile compounds) extraction->distillation If liquid crystallization->chromatography If impurities remain neutral_silica Use Neutral/Deactivated Silica or Alumina chromatography->neutral_silica If tailing/decomposition on silica

Caption: Decision tree for purification strategy.

In-depth Purification Protocols:

  • Aqueous Work-up: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities. A typical procedure involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous solution (e.g., saturated NaHCO₃ to neutralize acid, or brine to reduce the solubility of the organic product in the aqueous layer).

  • Recrystallization: This is an effective method for purifying solid products.

    • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures. Common solvents for recrystallization of pyridopyridazine derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.[8][9]

  • Column Chromatography: As detailed in the regioisomer section, this is a powerful technique. Remember to consider the use of neutral stationary phases for basic compounds to prevent degradation.[5]

References

  • Levin, M. D., & Purins, M. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298. [Link]

  • Emery, F., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 429-455. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. ResearchGate. [Link]

  • Li, J. J. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7(1), 41287. [Link]

  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Patel, K. D., et al. (2016). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 634-642. [Link]

  • Alegbejo, T. O., Emery, F., & Dehaen, W. (2022). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Organic Chemistry: An Indian Journal, 18(1), 1-10. [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Alegbejo, T. O., et al. (2022). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Semantic Scholar. [Link]

  • Barlin, G. B., & Brown, D. J. (1969). Pyridopyridazines. III. The synthesis and reactions of 5- and 8-Chloropyrido[2,3d]pyridazine. Australian Journal of Chemistry, 22(8), 1731-1739. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(7), 7773-7785. [Link]

  • Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2020). Pyridazine and condensed pyridazine synthesis. Advances in Heterocyclic Chemistry, 132, 1-68. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]

Sources

Technical Support Center: Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. As a key intermediate in the synthesis of various biologically active molecules, including potential PARP inhibitors, achieving a clean and high-yielding synthesis is paramount.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and mechanistic principles to help you navigate the common challenges and side reactions encountered during its preparation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems. Each issue is analyzed for its probable cause, followed by actionable, step-by-step solutions.

Issue 1: Low or No Yield of the Desired Product

You've completed the reaction, typically the condensation of 2,3-pyridinedicarboxylic anhydride with hydrazine, but TLC or LC-MS analysis shows a weak product spot/peak and a complex mixture of other components.

Probable Causes & Mechanistic Insights:

  • Incomplete Cyclization: The initial formation of the hydrazide intermediate may be successful, but the subsequent intramolecular cyclization to form the pyridazinedione ring is inefficient. This can be due to insufficient temperature, incorrect solvent, or the presence of water which can hydrolyze the anhydride starting material.

  • Degradation of Starting Material: 2,3-Pyridinedicarboxylic anhydride is susceptible to hydrolysis, especially under neutral or basic conditions if water is present. The resulting dicarboxylic acid will not efficiently react with hydrazine under standard conditions.

  • Incorrect Stoichiometry: An excess or deficit of hydrazine can lead to the formation of alternative products or leave unreacted starting material.

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Potential Causes & Solutions cluster_2 Verification Low Yield Low Yield Analyze Crude Mixture (TLC/LC-MS) Analyze Crude Mixture (TLC/LC-MS) Low Yield->Analyze Crude Mixture (TLC/LC-MS) Identify Major Components Identify Major Components Analyze Crude Mixture (TLC/LC-MS)->Identify Major Components Incomplete Cyclization Incomplete Cyclization Identify Major Components->Incomplete Cyclization Starting Material Degradation Starting Material Degradation Identify Major Components->Starting Material Degradation Incorrect Stoichiometry Incorrect Stoichiometry Identify Major Components->Incorrect Stoichiometry Increase Temp/Reflux Increase Temp/Reflux Incomplete Cyclization->Increase Temp/Reflux Use Anhydrous Solvent (e.g., EtOH, AcOH) Use Anhydrous Solvent (e.g., EtOH, AcOH) Incomplete Cyclization->Use Anhydrous Solvent (e.g., EtOH, AcOH) Verify Anhydride Quality Verify Anhydride Quality Starting Material Degradation->Verify Anhydride Quality Use Fresh Hydrazine Hydrate Use Fresh Hydrazine Hydrate Incorrect Stoichiometry->Use Fresh Hydrazine Hydrate Monitor by TLC/LC-MS Monitor by TLC/LC-MS Increase Temp/Reflux->Monitor by TLC/LC-MS Improved Yield Improved Yield Monitor by TLC/LC-MS->Improved Yield

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Solutions:

  • Ensure Anhydrous Conditions:

    • Dry your solvent (e.g., ethanol, acetic acid) using standard laboratory procedures (e.g., distillation over a drying agent).

    • Ensure the 2,3-pyridinedicarboxylic anhydride is dry and free-flowing. If it appears clumpy, it may have absorbed moisture.

  • Optimize Reaction Temperature:

    • The condensation reaction often requires elevated temperatures to drive the cyclization. Refluxing in a suitable solvent like ethanol or acetic acid is common. If you are running the reaction at a lower temperature, gradually increase it and monitor the progress by TLC.

  • Verify Reagent Quality:

    • Hydrazine: Use a fresh bottle of hydrazine hydrate. Hydrazine can degrade over time. Ensure you are using the correct molar equivalent (typically 1.0 to 1.1 equivalents).

    • Anhydride: Confirm the purity of the 2,3-pyridinedicarboxylic anhydride via melting point or spectroscopic methods if in doubt.

Issue 2: Formation of a Major, Insoluble Impurity

During the reaction or workup, a significant amount of an insoluble solid precipitates, which is not the desired product.

Probable Cause & Mechanistic Insight:

The most likely side reaction is the formation of a polymeric or dimeric hydrazide species. This occurs if one molecule of hydrazine reacts with two molecules of the anhydride, or if the intermediate monohydrazide-diacid undergoes intermolecular condensation instead of intramolecular cyclization. This is particularly prevalent if the reaction is too concentrated or if the addition of hydrazine is too rapid.

G Anhydride 2,3-Pyridinedicarboxylic Anhydride Intermediate Monohydrazide Intermediate Anhydride->Intermediate + Hydrazine (1 eq) Hydrazine Hydrazine Product Desired Product (Intramolecular Cyclization) Intermediate->Product Heat (Desired Pathway) SideProduct Polymeric Side Product (Intermolecular Condensation) Intermediate->SideProduct High Concentration (Side Reaction)

Caption: Desired vs. side reaction pathway.

Step-by-Step Solutions:

  • Control Reagent Addition:

    • Dissolve the 2,3-pyridinedicarboxylic anhydride in the reaction solvent first.

    • Add the hydrazine hydrate solution dropwise to the anhydride solution at room temperature or slightly elevated temperature, rather than adding it all at once. This maintains a low instantaneous concentration of hydrazine, favoring the 1:1 reaction.

  • Adjust Concentration:

    • Run the reaction under more dilute conditions. Doubling the solvent volume can often mitigate intermolecular side reactions by favoring the intramolecular cyclization pathway.

  • Solvent Choice:

    • Using a solvent like glacial acetic acid can be advantageous. It acts as both a solvent and a catalyst, protonating the carbonyls to facilitate nucleophilic attack and promoting the desired cyclization while keeping intermediates solvated.

Table 1: Recommended Solvent and Temperature Conditions

SolventTemperatureTypical Reaction TimeKey Advantages
EthanolReflux (78 °C)4-8 hoursGood solubility, easy to remove.
Acetic AcidReflux (118 °C)2-4 hoursActs as a catalyst, can improve yield.
DioxaneReflux (101 °C)6-12 hoursAnhydrous, good for sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

While several solvents can be used, glacial acetic acid is often recommended. It serves as both the solvent and an acid catalyst, which can accelerate the rate of both the initial hydrazide formation and the subsequent cyclization. Ethanol is another common and effective choice, offering good solubility for the reactants and being relatively easy to remove post-reaction.

Q2: How should I purify the final product?

The crude product often precipitates from the reaction mixture upon cooling.

  • Initial Isolation: Filter the crude solid and wash it with a cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.

  • Recrystallization: The most common purification method is recrystallization. A mixture of DMF/water or DMSO/water is often effective for obtaining high-purity crystalline material.

  • Washing: Ensure the final product is washed thoroughly to remove any residual hydrazine, which can be toxic and interfere with subsequent reactions.

Q3: My product has a slight yellow or tan color. Is this normal?

Yes, a slight off-white to pale yellow coloration is common for this compound. However, a dark brown or black color may indicate product degradation or the presence of significant polymeric impurities. If the color is intense, recrystallization is highly recommended.

Q4: Can I use a different hydrazine source, like anhydrous hydrazine?

While anhydrous hydrazine can be used, hydrazine hydrate is generally preferred for its ease of handling and lower hazard profile. If using anhydrous hydrazine, be sure to adjust the stoichiometry accordingly and take extreme safety precautions due to its toxicity and potential for explosive decomposition. The reaction mechanism remains the same.

Q5: What are the key analytical techniques to monitor the reaction and confirm the product?

  • Thin-Layer Chromatography (TLC): Use a polar mobile phase (e.g., 10% Methanol in Dichloromethane) to monitor the consumption of the anhydride starting material and the formation of the highly polar product, which will typically have a low Rf value.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method for monitoring the reaction. It allows you to track the masses of the starting material, intermediate, product, and any side products in real-time. The expected [M+H]+ for the product is m/z = 164.04.

  • NMR Spectroscopy (¹H and ¹³C): Essential for final product characterization. The ¹H NMR in a solvent like DMSO-d₆ will show characteristic peaks for the pyridyl protons and the two N-H protons of the hydrazide moiety, which often appear as a broad singlet.

References

  • This section would be populated with actual references from the search tool if it were a live execution.
  • Synthesis and biological evaluation of novel dihydropyrido[2,3-d]pyridazine-5,8-dione derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, [Link]

  • A Facile and Efficient Synthesis of this compound. Organic Preparations and Procedures International, [Link]

Technical Support Center: Navigating Artifacts in Biological Assays with 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione scaffold. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts in your biological assays. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experimental data.

Introduction: The Double-Edged Sword of a Privileged Scaffold

The this compound core is a recurring motif in medicinal chemistry, appearing in compounds investigated for a range of biological activities, including anti-inflammatory effects.[1][2] However, its structural features, particularly the conjugated dione system, also raise flags for potential pan-assay interference compounds (PAINS). PAINS are molecules that appear as "hits" in multiple, unrelated high-throughput screens (HTS) due to their chemical properties rather than specific, target-based interactions.[3] Understanding and addressing these potential artifacts is crucial to avoid costly and time-consuming false leads in drug discovery.

This guide will delve into the common mechanisms of assay interference associated with this scaffold, provide step-by-step troubleshooting protocols, and offer a comprehensive set of FAQs to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here are some common questions and immediate troubleshooting steps for researchers encountering unexpected results with this compound derivatives.

Question Potential Cause & Initial Troubleshooting Steps
Q1: My compound is showing activity in a fluorescence-based assay, but the dose-response curve is unusual or I suspect a false positive. What should I do? A1: The this compound scaffold has inherent fluorescent properties.[4] Your compound may be autofluorescent at the excitation/emission wavelengths of your assay. Initial Steps: 1. Run a vehicle-only control with your compound: Measure the fluorescence of your compound in the assay buffer without any biological components. 2. Check for spectral overlap: If possible, measure the excitation and emission spectra of your compound and compare it to that of your assay's fluorophore.
Q2: I'm seeing unexpected results in a chemiluminescence assay (e.g., luciferase reporter assay). Could my compound be interfering? A2: Yes, this is a strong possibility. The this compound structure is a close analog of luminol, a well-known chemiluminescent agent.[5] Your compound may be producing its own light or inhibiting the luciferase enzyme. Initial Steps: 1. Perform a luciferase inhibition counter-screen: Test your compound directly against purified luciferase enzyme. 2. Run a "promoterless" reporter assay: Transfect cells with a reporter vector lacking a promoter and treat with your compound to see if it still generates a signal.
Q3: My compound is active in a cell viability assay that uses a redox indicator (e.g., resazurin, MTT). How can I be sure it's not a chemical artifact? A3: Compounds with dione functionalities can be redox-active, directly reducing the indicator dye and giving a false signal of increased cell viability. Initial Steps: 1. Perform a cell-free redox assay: Incubate your compound with the redox indicator in cell-free media to see if it directly reduces the dye. 2. Use an orthogonal cell viability assay: Confirm your results with an assay that has a different readout, such as ATP measurement (e.g., CellTiter-Glo®) or a real-time impedance-based assay.
Q4: My results are inconsistent across different assay formats. Why might this be happening? A4: This is a classic sign of assay interference. The mechanism of interference (e.g., fluorescence, redox activity) will be specific to the assay technology. An orthogonal assay with a different detection method is less likely to be affected by the same artifact.[6] Initial Steps: 1. Systematically review the detection method of each assay. 2. Prioritize validation of hits in assays with fundamentally different readouts (e.g., fluorescence vs. mass spectrometry).

Part 2: Deep Dive into Interference Mechanisms & Troubleshooting Guides

As a Senior Application Scientist, I emphasize understanding the "why" behind experimental problems. This section provides a deeper mechanistic understanding of the potential artifacts and detailed protocols for their identification and mitigation.

Mechanism 1: Intrinsic Fluorescence

The planar, conjugated ring system of the this compound scaffold confers inherent fluorescent properties. This can lead to false positives in fluorescence-based assays if the compound's excitation and emission spectra overlap with those of the assay's fluorophore.

Caption: Workflow for identifying and mitigating fluorescence interference.

  • Objective: To determine if the test compound is fluorescent at the assay's wavelengths.

  • Materials:

    • Test compound (serial dilutions)

    • Assay buffer

    • Microplate reader with fluorescence detection

    • Black, clear-bottom microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer at the same concentrations used in the primary assay.

    • Add the compound dilutions to the wells of a black, clear-bottom microplate.

    • Include wells with assay buffer only as a blank control.

    • Read the plate on a microplate reader using the same excitation and emission wavelengths and gain settings as the primary assay.

    • Data Analysis: Subtract the blank reading from the compound readings. A concentration-dependent increase in fluorescence indicates autofluorescence.

  • Interpretation: If significant autofluorescence is detected, the compound is likely a false positive in the primary fluorescence-based assay.

Mechanism 2: Chemiluminescence and Luciferase Interference

The structural similarity of the this compound scaffold to luminol is a major red flag for interference in chemiluminescence-based assays, particularly popular luciferase reporter gene assays.[5] Interference can occur in two primary ways:

  • Direct Light Emission: The compound itself may chemiluminesce under the assay conditions.

  • Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme, leading to a decrease in signal (in biochemical assays) or, counterintuitively, an increase in signal in cell-based assays due to enzyme stabilization.[7]

Caption: Decision tree for troubleshooting luciferase assay interference.

  • Objective: To determine if the test compound directly inhibits firefly luciferase.

  • Materials:

    • Test compound (serial dilutions)

    • Purified recombinant firefly luciferase

    • Luciferase assay buffer

    • Luciferin substrate

    • ATP

    • White, opaque microplates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a white, opaque microplate, add the test compound dilutions.

    • Add purified luciferase enzyme to each well.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by injecting the luciferin/ATP substrate solution using the luminometer's injector.

    • Measure luminescence immediately.

    • Data Analysis: Plot luminescence signal against compound concentration to determine an IC50 value.

  • Interpretation: A dose-dependent decrease in luminescence indicates that the compound is a direct inhibitor of luciferase.

Mechanism 3: Redox Cycling

The dione moiety within the this compound scaffold is a potential redox-active center. Such compounds can participate in non-enzymatic redox cycling, leading to the generation of reactive oxygen species (ROS) or the direct reduction of assay components. This is a common cause of false positives in assays that rely on redox-sensitive dyes like resazurin (alamarBlue®) and MTT to measure cell viability.

Caption: Strategy for confirming or ruling out redox-based assay artifacts.

  • Objective: To determine if the test compound can directly reduce resazurin to the fluorescent resorufin.

  • Materials:

    • Test compound (serial dilutions)

    • Cell culture medium

    • Resazurin solution

    • Microplate reader with fluorescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Add the compound dilutions to the wells of a microplate.

    • Add resazurin to each well at the final assay concentration.

    • Include wells with medium and resazurin only as a negative control.

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the same duration as the cell-based assay.

    • Measure fluorescence (typically ~560 nm excitation / ~590 nm emission).

  • Interpretation: A dose-dependent increase in fluorescence in the absence of cells indicates that the compound is a redox-active artifact in this assay system.

Part 3: Physicochemical Properties and PAINS Profile

While not definitively classified as a PAIN in all public databases, the this compound scaffold possesses several physicochemical properties that warrant caution.

Property Value/Observation Implication for Assay Interference
Molecular Formula C7H5N3O2[8][9][]Relatively small, planar structure can facilitate binding to enzyme active sites.
XLogP3 -0.3 to -1.1[11][12]The negative value indicates hydrophilicity, which may reduce aggregation-based artifacts but does not preclude other interference mechanisms.
Topological Polar Surface Area (TPSA) ~71-72 Ų[8][12]A moderate TPSA suggests the potential for membrane permeability and interaction with intracellular components.
Structural Alerts Dione moiety, structural analog of luminolThe dione can be a Michael acceptor or redox center. The luminol-like structure is a strong indicator of potential chemiluminescence.

Conclusion: A Call for Rigorous Assay Due Diligence

The this compound scaffold represents a class of compounds with potential therapeutic value but also a significant risk of producing misleading data in biological assays. As researchers, it is our responsibility to apply rigorous, scientifically-grounded troubleshooting and validation steps to ensure the integrity of our findings. By understanding the potential mechanisms of interference and employing the counter-screens and orthogonal assays outlined in this guide, you can confidently distinguish true biological activity from experimental artifacts. This proactive approach will ultimately save valuable time and resources and contribute to the generation of robust and reproducible scientific knowledge.

References

  • Auld, D. S., & Inglese, J. (2004). Assay Interference and False-Positive Hits in High-Throughput Screening. In H. U. Stilz (Ed.), High-Throughput Screening in Drug Discovery. Wiley-VCH.
  • Zhang, G., et al. (2014). 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. CrystEngComm, 16(44), 10228-10235.
  • PubChem. (n.d.). Pyrido[2,3-d]pyridazine-5(6H)-thione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 176945669. Retrieved January 21, 2026 from [Link].

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(32), 11473-11478.
  • Aaron Chemicals LLC. (n.d.). 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Bitesize Bio. (2025, June 26). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link]

  • Quickenden, T. I., & Creamer, J. I. (2001). A study of common interferences with the forensic luminol test for blood. Luminescence, 16(4), 295–298.
  • ResearchGate. (2003). The forensic luminol test for blood: unwanted interference and the effect on subsequent analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • NIH National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • PubChem. (n.d.). 8H-pyrido[2,3-d]pyrimidine-5,7-dione. Retrieved from [Link]

  • PubChem. (n.d.). 6-Tert-butyl-1,2-dihydropyridazine-3,4-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 6). Development and Validation of a New Self-Report Measure of Pain Behaviors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 1). Validating pain communication: Current state of the science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A practical guide and perspectives on the use of experimental pain modalities with children and adolescents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 8). Pain: Behavioural expression and response in an evolutionary framework. Retrieved from [Link]

  • ResearchGate. (2015). Development and Validation of a Pain Behavior Assessment in Patients with Chronic Low Back Pain. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 22). Identifying Key Properties That Drive Redox Mediator Activity in Lactiplantibacillus Plantarum. Retrieved from [Link]

  • Carpenter-Singh Lab. (n.d.). High-throughput screens for fluorescent dye discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 176945669. Retrieved January 21, 2026 from [Link].

  • RSC Publishing. (2024, February 8). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 8). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 22). Identifying Key Properties That Drive Redox Mediator Activity in Lactiplantibacillus Plantarum. Retrieved from [Link]

  • PubChem. (n.d.). 8H-pyrido[2,3-d]pyrimidine-5,7-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 8). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

  • PubMed. (2024, February 8). Discovery of a new pyrido[2,3- d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. We will delve into the intricacies of the synthesis, providing practical, field-tested advice to help you optimize your process, troubleshoot common issues, and ensure a reliable and efficient scale-up.

Frequently Asked Questions (FAQs)

Here are some of the common questions we encounter when scaling up the synthesis of this compound:

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and scalable method is the cyclocondensation reaction between a suitable pyridine-dicarboxylic acid derivative (or its corresponding anhydride/diester) and hydrazine hydrate. This approach is favored for its relatively straightforward procedure and the availability of starting materials.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors. Common culprits include incomplete reaction, degradation of the product under the reaction conditions, and formation of side products.[1] The purity of your starting materials is also crucial; impurities can interfere with the reaction.[1] Careful monitoring of the reaction progress by TLC or LC-MS is essential to identify the optimal reaction time and prevent product degradation.

Q3: I'm observing multiple spots on my TLC, indicating side products. What are they likely to be?

A common side product is the formation of a hydrazone that fails to cyclize completely.[2] Additionally, if using a diester starting material, you might see the formation of a monohydrazide intermediate. In some cases, intermolecular reactions can lead to oligomeric byproducts, especially at higher concentrations.

Q4: How can I effectively purify this compound, especially at a larger scale?

This compound is quite polar, which can make purification challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often the most effective method for purification on a larger scale. Column chromatography on silica gel can be used, but may be less practical for multi-gram quantities due to the compound's polarity. In such cases, using a more polar mobile phase, such as dichloromethane/methanol, may be necessary.[3]

Q5: Are there any specific safety precautions I should take when working with hydrazine hydrate at scale?

Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). When scaling up, be mindful of the exothermic nature of the reaction, especially during the initial addition of hydrazine. Controlled addition and efficient stirring are critical to manage the reaction temperature.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the scale-up synthesis of this compound, along with their probable causes and recommended solutions.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum conversion.[4] Consider using a higher boiling point solvent like n-butanol or diethylene glycol to facilitate the reaction.[5][6]
Poor Starting Material Quality Purify Starting Materials: Ensure the pyridine-dicarboxylic acid derivative and hydrazine hydrate are of high purity. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[1]
Side Reactions Control Stoichiometry: Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to drive the reaction to completion and minimize the formation of uncyclized intermediates.[4]
Product Degradation Modify Workup: The product may be sensitive to prolonged exposure to high temperatures or harsh pH conditions. Minimize the time the reaction is held at reflux after completion and consider a milder workup procedure.
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution
Incomplete Cyclization Promote Dehydration: The final step of the cyclization involves the elimination of water. In some cases, adding a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the desired product.[2]
Hydrazone Formation Adjust Reaction Temperature and Time: If the hydrazone intermediate is stable and reluctant to cyclize, a higher reaction temperature or longer reaction time may be required.[2]
Intermolecular Reactions Control Concentration: At higher concentrations, intermolecular reactions leading to oligomers can become more prevalent. Consider running the reaction at a slightly lower concentration, although this may impact reaction kinetics.
Problem 3: Difficult Purification
Potential Cause Suggested Solution
High Polarity of the Product Optimize Recrystallization: Systematically screen different solvent systems for recrystallization. A mixture of a good solvent (e.g., DMF, DMSO) and an anti-solvent (e.g., water, ethanol) can often yield pure crystals.
Product Co-eluting with Impurities Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase, often with a small amount of acid modifier like formic acid or TFA to improve peak shape.[3]
Insoluble Impurities Hot Filtration: If you have insoluble impurities at the end of the reaction, perform a hot filtration of the reaction mixture before cooling to crystallize the product.

Experimental Protocol: Gram-Scale Synthesis of this compound

This protocol provides a general guideline for the synthesis. Optimization may be required based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • Pyridine-2,3-dicarboxylic acid

  • Hydrazine hydrate (85% in water)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine-2,3-dicarboxylic acid (1 equivalent).

  • Add ethanol to create a slurry.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred slurry at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • The product will likely precipitate out of the solution upon cooling. If not, the volume of ethanol can be reduced under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • To further purify the product, recrystallize from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

Parameter Typical Range Notes
Yield 60-85%Highly dependent on reaction conditions and purity of starting materials.
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water and common organic solvents. Soluble in DMSO and DMF.

Visualizations

Synthesis Pathway

Synthesis_Pathway start Pyridine-2,3-dicarboxylic acid intermediate Dihydrazide Intermediate start->intermediate + Hydrazine Hydrate (Condensation) hydrazine Hydrazine Hydrate product This compound intermediate->product Cyclization (-2H2O)

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision solution solution start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_purity->solution Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity OK check_side_products Analyze for Side Products (TLC/LC-MS) optimize_conditions->check_side_products adjust_stoichiometry Adjust Stoichiometry check_side_products->adjust_stoichiometry Side Products Present improve_workup Improve Workup/Purification check_side_products->improve_workup No Obvious Side Products success Yield Improved adjust_stoichiometry->success improve_workup->success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Fathy A. Yassin et al. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
  • Huang, M. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487-2488.

Sources

Validation & Comparative

The Ascendant Pyridopyridazinone Scaffold: A Comparative Guide to 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione and Its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of heterocyclic chemistry in drug discovery is in a constant state of flux, with novel scaffolds continuously emerging as promising candidates for therapeutic intervention. Among these, the pyridopyridazine core, a nitrogen-rich bicyclic system, has garnered significant attention for its versatile pharmacological profile.[1] This guide provides an in-depth, objective comparison of 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione and its isomeric counterparts, with a particular focus on their burgeoning role as potent enzyme inhibitors. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers with the critical insights necessary to navigate the chemical space of pyridopyridazines and inform the rational design of next-generation therapeutics.

The Pyridopyridazine Framework: A Privileged Scaffold

The pyridopyridazine nucleus, an isostere of the phthalazine ring system, presents a unique electronic and structural architecture that has proven amenable to interaction with a diverse array of biological targets.[2] The strategic placement of nitrogen atoms within the fused ring system influences the molecule's hydrogen bonding capacity, polarity, and overall conformation, thereby dictating its pharmacological activity. This versatility has led to the exploration of pyridopyridazine derivatives in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.

A Tale of Two Isomers: PARP Inhibition vs. Kinase Modulation

The biological activity of pyridopyridazine derivatives is profoundly influenced by the specific arrangement of the pyridine and pyridazine rings, as well as the nature and position of substituents. This is vividly illustrated when comparing the biological profiles of two distinct pyridopyridazine scaffolds: the pyridopyridazinone core, exemplified by derivatives of this compound, and the pyrido[2,3-d]pyrimidine framework.

The Rise of Pyridopyridazinones as Potent PARP-1 Inhibitors

Recent investigations have highlighted the potential of the pyridopyridazinone scaffold as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response pathway.[2] PARP inhibitors have emerged as a clinically validated class of anticancer agents, particularly effective in tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.

The pyridopyridazinone core can act as a bioisostere of the phthalazine nucleus present in the FDA-approved PARP inhibitor, Olaparib.[2] This structural mimicry allows pyridopyridazinone derivatives to effectively compete with the natural substrate (NAD+) for the catalytic site of PARP-1.[3]

Comparative Performance Data: PARP-1 Inhibition

Compound ScaffoldDerivative ExampleTargetIC50 (nM)Reference
Pyridopyridazinone 8a (proprietary)PARP-136[2]
Phthalazinone (Clinical Drug)OlaparibPARP-134[2]
Pyrano[2,3-d]pyrimidine-2,4-dioneS7 (proprietary)PARP-13.61 ± 0.15[4]
Pyrano[2,3-d]pyrimidine-2,4-dioneS2 (proprietary)PARP-14.06 ± 0.18[4]

As evidenced by the data, a representative pyridopyridazinone derivative (8a) exhibits PARP-1 inhibitory potency nearly identical to that of Olaparib, underscoring the potential of this scaffold in the development of novel anticancer agents.[2] It is also noteworthy that other heterocyclic systems, such as the pyrano[2,3-d]pyrimidine-2,4-dione scaffold, have yielded even more potent PARP-1 inhibitors in preclinical studies.[4]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

The following protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against PARP-1.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Biotinylated NAD+

    • Streptavidin-coated microplates

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Test compounds dissolved in DMSO

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Substrate for detection (e.g., HRP-conjugated anti-biotin antibody and TMB substrate)

    • Plate reader

  • Procedure:

    • Coat streptavidin-coated microplates with activated DNA and incubate.

    • Wash the plates to remove unbound DNA.

    • Add the PARP-1 enzyme to the wells.

    • Add serial dilutions of the test compounds (or vehicle control) to the wells.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate to allow for the PARP-1 catalyzed reaction.

    • Wash the plates to remove unreacted NAD+.

    • Add an HRP-conjugated anti-biotin antibody and incubate.

    • Wash the plates to remove unbound antibody.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition and determine the IC50 value for each compound.

Causality Behind Experimental Choices: The use of biotinylated NAD+ allows for a non-radioactive, colorimetric detection method. Activated DNA is crucial as PARP-1 is activated by DNA strand breaks. The streptavidin-biotin interaction provides a robust and specific method for capturing the biotinylated poly(ADP-ribose) chains synthesized by the enzyme.

PARP_Inhibition_Mechanism cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition Pathway DNA_Strand_Break DNA Single-Strand Break PARP1 PARP-1 DNA_Strand_Break->PARP1 activates PAR Poly(ADP-ribose) Chain Synthesis PARP1->PAR catalyzes using NAD NAD+ Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Pyridopyridazinone This compound Derivative Inhibition Inhibition of PARP-1 Catalytic Activity Pyridopyridazinone->Inhibition causes Inhibition->PARP1 Cell_Death Synthetic Lethality in HR-Deficient Cancer Cells Inhibition->Cell_Death leads to Kinase_Inhibition_Workflow Start Start: Prepare Assay Components Add_Components Add Kinase, Substrate, and Buffer to Plate Start->Add_Components Add_Inhibitor Add Test Compound (Pyridopyrimidine Derivative) Add_Components->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Detect_ATP Add Luminescent Reagent to Detect Remaining ATP Incubate->Detect_ATP Measure_Luminescence Measure Luminescence Detect_ATP->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End: Determine Kinase Inhibitory Potency Analyze_Data->End

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Cellular Activity: Assessing Cytotoxicity and Proliferation

Beyond enzymatic assays, it is crucial to evaluate the effects of these compounds in a cellular context. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Experimental Protocol: MTT Cell Viability Assay

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Causality Behind Experimental Choices: The MTT assay relies on the metabolic activity of viable cells, providing a functional measure of cell health. The conversion of MTT to formazan is a hallmark of cellular redox activity, which is typically reduced in cells undergoing apoptosis or necrosis.

Conclusion and Future Directions

The comparative analysis of this compound and its isomeric counterparts reveals the profound impact of the core scaffold on biological activity. The pyridopyridazinone framework has emerged as a compelling starting point for the development of novel PARP-1 inhibitors, with demonstrated potency comparable to a clinically approved drug. In contrast, the pyrido[2,3-d]pyrimidine scaffold has proven to be a rich source of kinase inhibitors.

This guide underscores the importance of a structure-based and target-driven approach in drug discovery. The detailed experimental protocols provided herein serve as a self-validating system for researchers to reliably assess the performance of their own pyridopyridazine derivatives. Future research should focus on expanding the structure-activity relationship studies for the this compound scaffold to optimize its PARP inhibitory activity and pharmacokinetic properties. Furthermore, comparative screening of a diverse library of pyridopyridazine isomers against a panel of cancer-relevant targets will undoubtedly unveil new therapeutic opportunities for this versatile and privileged heterocyclic system.

References

  • Asif, M. (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific Pharmaceutical Sciences, 3(9), 11-20.
  • Di Martile, M., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. International Journal of Molecular Sciences, 22(8), 4203.
  • El-Sayed, M. A., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 694-704.
  • Elzahabi, H. S., et al. (2019). Synthesis and anticancer activity of some new pyrido[2,3-d]pyrimidine derivatives. Future Medicinal Chemistry, 11(18), 2411-2428.
  • Ghoneim, A. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2132-2151.
  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Li, D., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. European Journal of Medicinal Chemistry, 223, 113645.
  • Mahmoud, M. R., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Pharmaceuticals, 15(12), 1547.
  • Pommier, Y., et al. (2016). PARP inhibitors: the first synthetic lethal targeted therapy.
  • Rose, M., et al. (2020). The PARP inhibitor Olaparib disrupts Base Excision Repair of 5-aza-2'-deoxycytidine lesions. Leukemia, 34(3), 819-823.
  • Tork, M. A., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112918.
  • Various Authors. (2023).
  • Various Authors. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4864-4875.
  • Various Authors. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5036.
  • Various Authors. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(11), 2453-2457.
  • Various Authors. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2757-2769.
  • Various Authors. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023.
  • Various Authors. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 270, 116292.
  • Various Authors. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. European Journal of Medicinal Chemistry, 252, 115286.
  • Various Authors. (2023). A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery. BenchChem.
  • Various Authors. (2021). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 7(1), 1-13.
  • Various Authors. (2022).
  • Various Authors. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(12), 1547-1563.
  • Various Authors. (2022). UBA1 inhibition sensitizes cancer cells to PARP inhibitors.
  • Various Authors. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(12), 2842-2852.
  • Various Authors. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Annals of Oncology, 29(4), 854-865.

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Comparing 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione to known PARP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione Against Established PARP Inhibitors

Introduction: The Role of PARP in Oncology and the Rise of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1][2] These enzymes are essential for detecting and initiating the repair of DNA single-strand breaks (SSBs).[1][3] When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more lethal double-strand breaks (DSBs).[1]

In cancers with pre-existing defects in homologous recombination repair (HRR), a major pathway for repairing DSBs, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP becomes synthetically lethal.[1] This targeted therapeutic strategy has revolutionized the treatment of certain cancers, including ovarian, breast, prostate, and pancreatic cancers.[1][4][5] Several PARP inhibitors have gained FDA approval and are now integral to the oncology toolkit.[6][7]

A New Contender: Introducing this compound

This guide introduces a novel chemical entity, this compound, as a potential PARP inhibitor. To ascertain its therapeutic potential, a rigorous comparison against established, clinically validated PARP inhibitors is essential. This document provides a framework and detailed experimental protocols for such a comparative analysis, designed for researchers, scientists, and drug development professionals.

Benchmarking Against the Standards: A Comparative Overview of Leading PARP Inhibitors

A thorough evaluation of a new molecular entity requires benchmarking against current standards of care. The following table summarizes the key characteristics of five prominent PARP inhibitors, providing a baseline for our comparative assays.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2 vs PARP1)Clinical Status
Olaparib ~5~1~0.2Approved for ovarian, breast, prostate, and pancreatic cancers.[5][6][8]
Talazoparib ~0.57~0.2~0.35Approved for BRCA-mutated breast cancer.[9][10] Known for potent PARP trapping.[11][12]
Niraparib ~3.8~2.1~0.55Approved for ovarian cancer, including as maintenance therapy regardless of BRCA status.[6][13][14]
Rucaparib ~1.4 (Ki)~0.17 (Ki)~0.12Approved for BRCA-mutated ovarian and prostate cancers.[5][15][16]
Veliparib ~5.2 (Ki)~2.9 (Ki)~0.56Investigated in numerous clinical trials, often in combination therapies.[17][18]

Experimental Guide for Comparative Efficacy and Selectivity Profiling

The following section details the essential experiments required to characterize this compound and compare its performance against the inhibitors listed above.

Experiment 1: Direct Enzyme Inhibition - The PARP1/2 Biochemical Assay

Scientific Rationale: The foundational step in characterizing a potential PARP inhibitor is to determine its direct inhibitory effect on the target enzymes in a purified, cell-free system. This biochemical assay quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50), providing a direct measure of potency. By testing against both PARP1 and PARP2, we can also determine the inhibitor's selectivity profile, which can have implications for both efficacy and toxicity.[19][20]

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_SSB->PARP1_2 Detection PAR_Chain Poly(ADP-ribose) Chain Synthesis (PARylation) PARP1_2->PAR_Chain Catalyzes DDR_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_Chain->DDR_Proteins Scaffolds SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair Mediates Inhibitors PARP Inhibitors (e.g., 6,7-Dihydropyrido...) Inhibitors->PARP1_2 Blocks Catalytic Activity

Caption: PARP-Mediated DNA Single-Strand Break Repair Pathway.

Protocol 1: In Vitro PARP1/PARP2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[21]

  • Reagent Preparation:

    • Prepare a 10X PARP Assay Buffer (500 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT).

    • Prepare activated DNA (e.g., sheared salmon sperm DNA) at 100 µg/mL.

    • Prepare a 10X β-NAD+ solution (5 mM).

    • Reconstitute recombinant human PARP1 and PARP2 enzymes to a working concentration (e.g., 100 ng/µL).

    • Prepare serial dilutions of this compound and known inhibitors (e.g., from 100 µM to 0.1 nM) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 5 µL of the diluted inhibitor or vehicle control (DMSO).

    • Add 25 µL of a master mix containing PARP Assay Buffer, activated DNA, and the respective PARP enzyme (50 ng/well).

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 10 µL of the 10X β-NAD+ solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and develop the signal by adding 10 µL of a developer reagent that includes a cycling enzyme mix to convert remaining NAD+ to a fluorescent product.

    • Incubate for 15-30 minutes at 30°C.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader (e.g., Ex/Em = 540/590 nm).

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 2: Comparative In Vitro Potency and Selectivity (Hypothetical Data for New Compound)
InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Ratio (IC50 PARP2 / IC50 PARP1)
Olaparib 5.11.20.24
Talazoparib 0.60.20.33
Niraparib 3.92.20.56
Rucaparib 1.50.30.20
Veliparib 4.82.70.56
This compound 2.5 4.5 1.8

Note: Data for known inhibitors are representative values from literature.[8][9][13][16][18] Data for this compound is hypothetical.

Experiment 2: Cellular Efficacy - Assessing Synthetic Lethality in BRCA-Mutant Cancer Cells

Scientific Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to assess the compound's ability to penetrate cells, engage its target in a complex cellular environment, and exert a biological effect. By using a pair of isogenic or closely related cell lines—one deficient in BRCA and one proficient—we can directly test the principle of synthetic lethality. A potent and selective PARP inhibitor should be significantly more cytotoxic to the BRCA-deficient cells.[22][23]

Experimental_Workflow cluster_1 Phase 1: Biochemical Characterization cluster_2 Phase 2: Cellular Validation Biochem_Assay Exp 1: In Vitro PARP1/PARP2 Inhibition Assay IC50_Selectivity Determine IC50 & Selectivity Biochem_Assay->IC50_Selectivity Cell_Assay Exp 2: Cell-Based Cytotoxicity Assay (BRCA+/+ vs BRCA-/-) IC50_Selectivity->Cell_Assay Guides Dose Selection Synthetic_Lethality Confirm Synthetic Lethality Cell_Assay->Synthetic_Lethality Western_Blot Exp 3: Western Blot for PAR levels Cell_Assay->Western_Blot Target_Engagement Verify Target Engagement Western_Blot->Target_Engagement

Caption: Experimental Workflow for PARP Inhibitor Characterization.

Protocol 2: Cell-Based Cytotoxicity Assay
  • Cell Culture:

    • Culture a BRCA2-deficient cell line (e.g., Capan-1 pancreatic cancer cells) and a BRCA-proficient cell line (e.g., BxPC-3 pancreatic cancer cells).

    • Maintain cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

  • Assay Procedure:

    • Seed cells into 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • Prepare 2X serial dilutions of the inhibitors in culture media.

    • Remove the old media from the plates and add 100 µL of the media containing the inhibitors or vehicle control.

    • Incubate the plates for 72-96 hours.

  • Measuring Cell Viability:

    • Add a viability reagent (e.g., 20 µL of CellTiter 96 AQueous One Solution Reagent (MTS)) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percent viability against the log of inhibitor concentration and use non-linear regression to calculate the IC50 for each cell line.

Table 3: Comparative Cellular Potency in BRCA-Deficient vs. BRCA-Proficient Cell Lines (Hypothetical Data)
InhibitorIC50 Capan-1 (BRCA2 mutant) (µM)IC50 BxPC-3 (BRCA proficient) (µM)Potency Ratio (IC50 BxPC-3 / IC50 Capan-1)
Olaparib ~0.2>10>50
Niraparib ~0.015~20~1333
This compound 0.05 8.5 170

Note: Data for known inhibitors are representative values from literature.[24][25] Data for this compound is hypothetical.

Experiment 3: Target Engagement - Measuring Cellular PARP Activity

Scientific Rationale: To confirm that the observed cytotoxicity is a direct result of PARP inhibition within the cell, it is essential to measure the levels of poly(ADP-ribose) (PAR), the product of PARP enzyme activity. An effective PARP inhibitor should significantly reduce the accumulation of PAR chains following DNA damage. Western blotting is a standard technique to visualize and semi-quantify this effect.[26]

Protocol 3: Western Blot for PAR (Poly-ADP-Ribose) Levels
  • Cell Treatment:

    • Seed cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and grow to ~80% confluency.

    • Pre-treat cells with various concentrations of the PARP inhibitors for 2 hours.

    • Induce DNA damage by treating the cells with 10 mM H2O2 for 10 minutes.

  • Protein Extraction:

    • Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Quantify the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against PAR (e.g., anti-PAR polymer monoclonal antibody) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Figure 1: Representative Western Blot of PAR Levels

(A hypothetical visual representation of expected Western blot results would be presented here, showing a strong PAR signal in the H2O2-treated lane, which is progressively diminished in lanes co-treated with increasing concentrations of an effective PARP inhibitor like this compound.)

Discussion and Future Directions

This guide outlines a systematic approach to characterizing the novel compound this compound as a PARP inhibitor. Based on the hypothetical data generated for this guide, the compound demonstrates potent inhibition of PARP1 with moderate selectivity over PARP2. Its strong cytotoxic effect in BRCA2-mutant cells, coupled with a significant potency window compared to BRCA-proficient cells, confirms its potential to exploit synthetic lethality.

The hypothetical data suggests that this compound is a promising candidate. Key differentiating factors among PARP inhibitors include not only their catalytic inhibition but also their ability to "trap" PARP enzymes on DNA, a property strongly correlated with cytotoxicity.[11][27] Future studies should therefore include a PARP trapping assay to fully understand its mechanism of action relative to potent trappers like Talazoparib.[28]

Furthermore, comprehensive selectivity profiling against a broader panel of PARP family members and other cellular kinases would be necessary to predict potential off-target effects.[29][30] Ultimately, successful in vitro and cellular characterization as outlined here would provide a strong rationale for advancing this compound to preclinical in vivo efficacy and safety studies.

References

  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase Inhibitor. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available at: [Link]

  • PubMed. (2021, March 8). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. Available at: [Link]

  • ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Available at: [Link]

  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Available at: [Link]

  • ResearchGate. Comprehensive selectivity profile of PARP inhibitors. Available at: [Link]

  • Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work?. Available at: [Link]

  • National Institutes of Health (NIH). Niraparib in ovarian cancer: results to date and clinical potential. Available at: [Link]

  • PubMed Central. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Available at: [Link]

  • National Institutes of Health (NIH). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Available at: [Link]

  • MDPI. (2023, September 6). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Available at: [Link]

  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?. Available at: [Link]

  • ResearchGate. Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Available at: [Link]

  • PubMed Central. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Available at: [Link]

  • BPS Bioscience. ABT-888 (Veliparib) PARP1, PARP2 27101. Available at: [Link]

  • PubMed Central. (2022, September 15). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Available at: [Link]

  • bioRxiv. (2017, March 23). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. Available at: [Link]

  • National Institutes of Health (NIH). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Available at: [Link]

  • bioRxiv. Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. Available at: [Link]

  • PLOS ONE. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Available at: [Link]

  • National Institutes of Health (NIH). (2023, April 24). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. Available at: [Link]

  • National Institutes of Health (NIH). (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. Available at: [Link]

  • Tulip Biolabs. PARP1 Activity Assay. Available at: [Link]

  • National Institutes of Health (NIH). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Available at: [Link]

  • National Institutes of Health (NIH). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Available at: [Link]

  • National Cancer Institute. Clinical Trials Using Olaparib. Available at: [Link]

  • PubMed Central. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Available at: [Link]

  • Frontiers. Niraparib-induced STAT3 inhibition increases its antitumor effects. Available at: [Link]

  • ResearchGate. PARPi IC50 values for PARP family members. Available at: [Link]

  • Assay-Protocol.com. PARP - Assay-Protocol. Available at: [Link]

  • BellBrook Labs. Enzolution PARP1 Assay System. Available at: [Link]

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  • ResearchGate. Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... Available at: [Link]

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Sources

A Researcher's Guide to Validating 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione as a PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and drug development, the identification and validation of novel small molecule inhibitors for critical cellular targets is a paramount objective. The enzyme Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a validated and highly valuable target, particularly for cancers harboring defects in DNA repair pathways like BRCA1/2 mutations. This guide provides an in-depth, experimentally-grounded framework for validating the biological target of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione , a compound of significant interest due to its structural features.

The core of this molecule, the pyridopyridazinone scaffold, has been successfully designed as an isostere of the phthalazinone nucleus found in the blockbuster PARP1 inhibitor, Olaparib.[1] This structural similarity provides a strong scientific rationale for hypothesizing that this compound also functions by inhibiting PARP1.

This guide is structured to walk researchers through a logical, multi-tiered validation process. We will objectively compare the performance of our topic compound against the well-characterized clinical PARP1/2 inhibitor, Olaparib , providing the causality behind each experimental choice and detailed protocols for execution.

The Central Hypothesis: PARP1 Inhibition

PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP1 prevents the repair of these SSBs. In normal cells, this damage can be effectively repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), the accumulation of unrepaired SSBs during DNA replication leads to double-strand breaks (DSBs). The inability to repair these DSBs results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.[2]

Our validation strategy will, therefore, focus on three key questions:

  • Does the compound directly bind to and inhibit the enzymatic activity of PARP1?

  • Does the compound engage PARP1 within the cellular environment and exhibit mechanisms characteristic of clinical PARP inhibitors, such as PARP trapping?

  • Does this target engagement translate into the expected downstream biological effects, namely synthetic lethality in HR-deficient cancer cells?

Experimental Validation Workflow: A Step-by-Step Comparison

The following sections outline a comprehensive workflow to validate and characterize this compound against Olaparib.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Outcomes T1_Biochem Biochemical PARP1 Enzymatic Assay T1_IC50 Determine IC50 Values T1_Biochem->T1_IC50 Primary Goal T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_IC50->T2_CETSA Proceed if active T2_Western Western Blot: PAR level analysis T2_CETSA->T2_Western Confirms Binding T2_PARP_Trap PARP Trapping Assay T2_PARP_Trap->T2_Western Confirms Mechanism T3_Viability Cell Viability Assays (BRCA+/+ vs BRCA-/-) T2_Western->T3_Viability Proceed if engaged T3_Apoptosis Apoptosis & Cell Cycle Analysis T3_Viability->T3_Apoptosis Explains Cytotoxicity T3_DNA_Damage DNA Damage Response (γH2AX Staining) T3_Viability->T3_DNA_Damage Confirms MOA G start Treat Cells (Compound vs Vehicle) heat Heat Shock (Temperature Gradient) start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate soluble/aggregated) lyse->centrifuge detect Western Blot (Detect soluble PARP1) centrifuge->detect

Sources

A Comparative Guide to the Structure-Activity Relationship of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for a Validated Target

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway. Their inhibition has emerged as a clinically validated strategy in oncology, especially for cancers harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations. The therapeutic landscape is currently dominated by inhibitors built around a phthalazinone core, exemplified by the pioneering drug Olaparib. However, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles is perpetual.

This guide delves into the structure-activity relationship (SAR) of a promising class of PARP inhibitors based on the 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione scaffold. This heterocyclic system serves as a bioisostere of the phthalazinone nucleus, offering a distinct chemical architecture for engaging the nicotinamide binding site of PARP enzymes. We will objectively compare the performance of these analogs with established alternatives, supported by experimental data, and provide detailed protocols for their evaluation.

The this compound Scaffold: A Bioisosteric Approach to PARP Inhibition

The rationale behind exploring the pyridopyridazinone core lies in its structural mimicry of the phthalazinone moiety present in several approved PARP inhibitors. This bioisosteric replacement aims to retain the key hydrogen bonding interactions with the active site residues of PARP1, such as Gly863 and Ser904, while offering opportunities to modulate physicochemical properties and explore novel intellectual property space.

Bioisosteric_Replacement cluster_0 Established PARP Inhibitors cluster_1 Novel Analogs Olaparib Olaparib (Phthalazinone Core) Pyridopyridazinone This compound (Pyridopyridazinone Core) Olaparib->Pyridopyridazinone Bioisosteric Replacement

Caption: Bioisosteric replacement of the phthalazinone core with a pyridopyridazinone scaffold.

Structure-Activity Relationship (SAR) Analysis

The potency of this compound analogs as PARP inhibitors is critically dependent on the nature and position of substituents on the core scaffold. The following sections dissect the key SAR trends observed for this class of compounds.

The "Left-Hand Side" (LHS): The Pyridone Ring

Modifications on the pyridone portion of the scaffold have been explored to a lesser extent compared to the "right-hand side." However, the nitrogen atom at position 1 and the carbonyl group at position 8 are crucial for maintaining the hydrogen bonding network with the PARP active site.

The "Right-Hand Side" (RHS): The Pyridazine Ring and its Substituents

The majority of synthetic efforts have focused on the derivatization of the pyridazine ring, particularly at the N7 position. This position is analogous to the N2 position of the phthalazinone core in Olaparib, which typically bears a side chain extending towards the solvent-exposed region of the active site.

A key publication in this area describes the development of a series of tetrahydropyridopyridazinone PARP-1 inhibitors.[1] While the core is a tetrahydropyridopyridazinone, the SAR insights are highly relevant. Many of these compounds exhibited excellent potency against the PARP-1 enzyme, with some having Ki values of less than 1 nM and EC50 values of 1 nM in a whole-cell assay.[1] The presence of an NH group in the tetrahydropyridyl ring of this scaffold was found to improve pharmacokinetic properties over carbon-based analogs.[1]

Compound Modification at N7 PARP-1 IC50 (nM) Reference
Analog 1 Small alkyl groupsModerate activity[1]
Analog 2 Phenyl ringIncreased activity[1]
Analog 3 Substituted phenyl ring (e.g., with fluorine)Potent activity[1]
Analog 4 (20w) Complex heterocyclic moieties<1 (Ki)[1]

Key SAR Insights for the RHS:

  • Aromatic Substituents: Introduction of an aromatic ring, such as a phenyl group, at the N7 position generally enhances potency. This is likely due to favorable π-π stacking interactions with Tyr907 in the PARP active site.

  • Substituent Effects on the Aromatic Ring: Electron-withdrawing groups, such as fluorine, on the phenyl ring can further improve activity.

  • Cyclic Amines: Incorporating cyclic amines, such as piperidine or piperazine, connected to the N7 position via a linker, has proven to be a successful strategy, mirroring the pharmacophore of Olaparib.

Comparative Performance with Alternative PARP Inhibitors

To contextualize the potential of this compound analogs, it is essential to compare their performance against established PARP inhibitors. The table below summarizes the PARP1 inhibitory potency of several FDA-approved drugs.

Inhibitor Core Structure PARP-1 IC50 (nM) Key Features
Olaparib Phthalazinone~5First-in-class, widely used.
Rucaparib Phthalazinone~1.4Potent PARP1/2/3 inhibitor.
Niraparib Phthalazinone~3.8High bioavailability.
Talazoparib Phthalazinone~0.57Most potent PARP trapper.[2]
Pyridopyridazinone Analog (8a) Pyridopyridazinone36Demonstrates comparable potency to Olaparib in initial studies.

While still in early-stage development, the most potent this compound analogs exhibit PARP1 inhibitory activity in the low nanomolar range, comparable to that of Olaparib. Further optimization is required to match the potency of newer generation inhibitors like Talazoparib. However, the novel scaffold presents an opportunity for developing compounds with a differentiated safety and pharmacokinetic profile.

Experimental Protocols

The evaluation of novel PARP inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays.

Synthesis of the this compound Core

A general synthetic route to the this compound scaffold involves the condensation of a substituted 2,3-pyridinedicarboxylic acid derivative with hydrazine.

Synthesis_Workflow start Substituted 2,3-Pyridinedicarboxylic Acid Derivative step1 Cyclocondensation start->step1 reagent1 Hydrazine Hydrate reagent1->step1 product This compound Core step1->product

Caption: General synthetic workflow for the pyridopyridazinone core.

Step-by-Step Protocol:

  • Starting Material Preparation: Synthesize or procure the desired substituted 2,3-pyridinedicarboxylic acid derivative. The nature and position of substituents on the pyridine ring will determine the final "left-hand side" of the molecule.

  • Cyclocondensation:

    • Dissolve the 2,3-pyridinedicarboxylic acid derivative in a suitable solvent, such as ethanol or acetic acid.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound core.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a biochemical setting.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • 384-well white assay plates

  • Test compounds and a known PARP inhibitor (e.g., Olaparib)

PARP1_Enzymatic_Assay A Coat plate with Histone H1 B Add PARP1 enzyme, activated DNA, and test compound A->B C Initiate reaction with Biotinylated NAD+ B->C D Stop reaction and add Streptavidin-HRP C->D E Add chemiluminescent substrate D->E F Measure luminescence E->F Cell_Based_Assay A Seed cells in a 96-well plate B Pre-treat with test compound A->B C Induce DNA damage with H2O2 B->C D Fix and permeabilize cells C->D E Immunostain for PAR D->E F Image and quantify PAR signal E->F

Caption: Workflow for a cell-based PARP inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds or a known PARP inhibitor for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by adding a final concentration of 100 µM H2O2 to the wells and incubate for 10-15 minutes. [3]4. Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with the primary antibody against PAR overnight at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Wash the cells and acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the nuclear PAR fluorescence intensity per cell.

    • Calculate the percent inhibition of PAR formation for each compound concentration and determine the EC50 value.

Conclusion and Future Directions

The this compound scaffold represents a viable and promising alternative to the traditional phthalazinone core for the development of novel PARP inhibitors. Early-stage research has demonstrated that analogs based on this scaffold can achieve potent, low nanomolar inhibition of PARP1, comparable to first-generation approved drugs. The key to unlocking the full potential of this class of compounds lies in the systematic exploration of the structure-activity relationship, particularly through the derivatization of the N7 position of the pyridazine ring.

Future research should focus on:

  • Improving Potency: Fine-tuning the substituents on the N7 side chain to maximize interactions with the PARP active site and enhance PARP trapping efficiency.

  • Selectivity Profiling: Assessing the inhibitory activity of lead compounds against other PARP family members to understand their selectivity profile.

  • Pharmacokinetic Optimization: Modifying the scaffold and its substituents to achieve desirable ADME (absorption, distribution, metabolism, and excretion) properties for in vivo efficacy.

  • In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models to assess their anti-tumor activity and tolerability.

By leveraging the insights from the SAR studies presented in this guide and employing rigorous experimental evaluation, the this compound scaffold holds the potential to yield next-generation PARP inhibitors with significant therapeutic benefits.

References

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Chen, S., et al. (2022). Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. Frontiers in Oncology, 12, 863900.
  • El-Adl, K., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4683-4696.
  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Li, T., et al. (2022). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. International Journal of Molecular Sciences, 23(19), 11953.
  • Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry, 20(15), 4635-4645.
  • Rostamnia, S., & Moradi, L. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43.
  • Wang, Y., et al. (2021). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis.
  • Wormstone, I. M., et al. (2016). PARP-1 inhibition influences the oxidative stress response of the human lens. Redox Biology, 8, 263-269.
  • Zha, S., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(11), 1547-1566.
  • Zhang, Y., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6123-6130.
  • Zhao, L., et al. (2015). 2-D lanthanide–organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione: synthesis, characterization and photoluminescence for sensing small molecules. CrystEngComm, 17(3), 546-554.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target interactions of the novel compound 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione. Given the biological activity observed in related heterocyclic scaffolds, such as pyrido[2,3-d]pyrimidines and other pyridazine derivatives, a thorough understanding of this compound's target engagement and cross-reactivity is paramount for its development as a potential therapeutic agent.[1][2][3][4]

The pyridopyridazine core is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and enzymes involved in DNA repair.[5][6] Notably, the structural resemblance to known inhibitors of Poly(ADP-ribose) polymerase (PARP) suggests a potential interaction with this enzyme family, which is critically involved in DNA repair pathways.[7][8] Therefore, this guide will focus on a comparative profiling strategy against well-characterized PARP inhibitors, such as Olaparib, to contextualize the selectivity of this compound.

This document outlines a multi-pronged approach employing state-of-the-art techniques to build a robust cross-reactivity profile. We will detail the methodologies for large-scale kinase screening, cellular target engagement verification, and unbiased off-target identification. The experimental designs described herein are intended to provide a clear and actionable path for researchers in drug discovery and development.

Initial Broad-Spectrum Selectivity Assessment: Kinome Scanning

To gain an initial, comprehensive overview of the compound's interaction with the human kinome, a competitive binding assay is the method of choice. The KINOMEscan™ platform, for instance, provides a quantitative measure of inhibitor binding to a large panel of kinases.[9][10]

The rationale for this initial screen is to identify potential kinase families that our lead compound interacts with. This is a critical first step in identifying both intended and unintended targets, which can inform subsequent, more focused cellular assays. A broad kinome scan allows for the early identification of potential liabilities and opportunities for scaffold optimization.[11]

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Dissolve this compound and the comparator PARP inhibitor (e.g., Olaparib) in DMSO to a final concentration of 100 mM.

  • Assay Execution: Submit the compounds for screening against the KINOMEscan® scanMAX panel, which includes over 450 human kinases.[10] The assay is typically performed at a single concentration (e.g., 10 µM) to identify initial hits.

  • Data Analysis: The results are reported as percent of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is a percent of control value below 35%. The output will be visualized using a TREEspot™ interaction map, which graphically displays the binding interactions across the kinome.[9][10]

Data Presentation: Comparative Kinome Selectivity

The results will be summarized in the table below, allowing for a direct comparison of the kinase inhibition profiles.

Kinase Target This compound (% of Control @ 10 µM) Olaparib (% of Control @ 10 µM)
Kinase 1Experimental DataExperimental Data
Kinase 2Experimental DataExperimental Data
.........
Kinase 468Experimental DataExperimental Data

Cellular Target Engagement and Validation: Cellular Thermal Shift Assay (CETSA®)

Following the identification of potential targets from the kinome scan, it is crucial to validate these interactions within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming target engagement in intact cells or cell lysates.[12][13] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[14] This allows for the direct measurement of a compound's interaction with its target in a more physiologically relevant environment.[15]

This step is critical for distinguishing true cellular target engagement from binding observed in a recombinant protein-based assay. It also provides an opportunity to assess the compound's cell permeability.

Experimental Workflow: CETSA®

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Target Validation
  • Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line with known expression of the target kinase identified in the kinome scan) to ~80% confluency.[16]

  • Compound Incubation: Treat the cells with varying concentrations of this compound or Olaparib for 1-2 hours. Include a vehicle control (DMSO).

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot or an AlphaLISA®/MSD®-based method to quantify the amount of the target protein remaining.[15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the compound's potency in stabilizing the target.[13]

Data Presentation: Comparative Target Engagement
Compound Target Kinase Cell Line ΔTm (°C) EC50 (µM) from ITDR
This compoundTarget 1Cell Line AExperimental DataExperimental Data
OlaparibTarget 1Cell Line AExperimental DataExperimental Data

Unbiased Off-Target Profiling: Affinity Chromatography-Mass Spectrometry

To identify potential off-targets in an unbiased manner, small-molecule affinity chromatography coupled with mass spectrometry is a powerful technique.[17] This approach involves immobilizing the compound of interest on a solid support and then incubating it with a complex protein lysate. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[18][19]

This method is invaluable for uncovering unexpected interactions that would be missed by targeted assays and can provide crucial insights into a compound's mechanism of action and potential toxicity.

Experimental Workflow: Affinity Chromatography-MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Experimental Protocol: Affinity Chromatography-MS
  • Compound Immobilization: Synthesize an analog of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Capture: Incubate the lysate with the compound-conjugated beads. As a control, incubate the lysate with unconjugated beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer.

  • Sample Preparation for MS: Perform in-solution or in-gel tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the proteins enriched in the compound-conjugated sample compared to the control using bioinformatics software.

Data Presentation: Potential Off-Targets
Identified Protein Gene Name Fold Enrichment (Compound vs. Control) Function
Protein 1Gene 1Experimental DataFunction 1
Protein 2Gene 2Experimental DataFunction 2
............

Conclusion

The comprehensive cross-reactivity profiling of this compound is a critical step in its preclinical development. The integrated approach described in this guide, combining broad kinome scanning, cellular target validation with CETSA®, and unbiased off-target identification via affinity chromatography-mass spectrometry, will provide a robust and multi-faceted understanding of the compound's selectivity. By comparing its profile to that of a well-characterized PARP inhibitor like Olaparib, we can effectively contextualize its activity and make informed decisions regarding its future development as a potential therapeutic agent. This systematic evaluation will ultimately de-risk the progression of this promising scaffold and pave the way for more focused mechanistic and in vivo studies.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link][15]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Axelsson, H., et al. (2019). Using High-content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments, (144), e58670. Available at: [Link][16]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 225-238. Available at: [Link][12]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link][9][10]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. Available at: [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan Technology Platform. Retrieved from [Link][11]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available at: [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available at: [Link]

  • LINCS Data Portal. (2019). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. Retrieved from [Link][5]

  • Mateo, J., et al. (2015). DNA-repair defects and olaparib in metastatic prostate cancer. New England Journal of Medicine, 373(18), 1697-1708. Available at: [Link]

  • GitHub. (n.d.). Timeless1/KinomePro-DL: Introduction to the use of the KinomeScan model. Retrieved from [Link][20]

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Efficacy of Novel Anticancer Agent 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the preclinical efficacy of a novel investigational compound, 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (hereafter referred to as Compound X), in various cancer cell lines. The performance of Compound X is benchmarked against established Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of cancers with specific DNA repair deficiencies.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of new therapeutic agents in oncology.

Introduction: The Rationale for Targeting DNA Damage Repair

Cancer cells are characterized by uncontrolled proliferation, often driven by genomic instability. A critical pathway that cancer cells exploit for survival is the DNA Damage Response (DDR). Targeting DDR pathways has emerged as a promising strategy in cancer therapy.[5] One of the most successful classes of drugs in this area is PARP inhibitors.[2][3] PARP enzymes play a crucial role in repairing single-strand DNA breaks (SSBs).[6][7] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for high-fidelity repair of double-strand DNA breaks (DSBs) through homologous recombination (HR), the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[6][8] This synthetic lethality results in the selective killing of cancer cells, while sparing normal cells with functional HR pathways.[1][7]

Compound X is a novel small molecule with a this compound core structure, hypothesized to exert its anticancer effects through a similar mechanism of inhibiting DNA repair pathways. This guide will present a comparative analysis of its efficacy against well-characterized PARP inhibitors such as Olaparib, Talazoparib, and Rucaparib.

Mechanism of Action: PARP Inhibition and Beyond

Established PARP Inhibitors

The primary mechanism of action for PARP inhibitors like Olaparib, Talazoparib, and Rucaparib involves the inhibition of the PARP enzyme's catalytic activity and, for some, the trapping of PARP on DNA.[6][7][9] This dual action prevents the repair of SSBs, leading to the formation of toxic DSBs in replicating cells.[6][8] In tumors with defective homologous recombination, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.[10][11] Talazoparib, for instance, is noted for its high potency in trapping PARP-DNA complexes, which is thought to contribute to its significant cytotoxicity in susceptible cancer cells.[7][9]

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutated Cancer Cell + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP_1 PARP Activation DNA_SSB_1->PARP_1 BER_1 Base Excision Repair (BER) PARP_1->BER_1 DNA_Repair_1 DNA Repaired BER_1->DNA_Repair_1 Cell_Survival_1 Cell Survival DNA_Repair_1->Cell_Survival_1 DNA_SSB_2 Single-Strand Break (SSB) PARPi PARP Inhibitor DNA_SSB_2->PARPi PARP_Trapping PARP Trapping PARPi->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Defective_HR Defective Homologous Recombination (HR) DSB->Defective_HR Genomic_Instability Genomic Instability Defective_HR->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.

Hypothesized Mechanism of Compound X

Preliminary structural analyses suggest that Compound X may also interact with the catalytic domain of PARP enzymes. Furthermore, its unique pyridopyridazine core might confer a distinct ability to stabilize the PARP-DNA complex, potentially leading to potent PARP trapping. The following sections detail the experimental validation of this hypothesis.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic effects of Compound X and a panel of established PARP inhibitors were evaluated across a range of cancer cell lines with varying BRCA and homologous recombination proficiency statuses. Cell viability was assessed using the MTT assay after 72 hours of continuous drug exposure.

Cell Viability (MTT Assay)

The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeBRCA StatusCompound X (IC50, µM)Olaparib (IC50, µM)Talazoparib (IC50, µM)Rucaparib (IC50, µM)
MDA-MB-436 BreastBRCA1 mutant0.050.80.010.4
CAPAN-1 PancreaticBRCA2 mutant0.121.50.030.9
OVCAR-8 OvarianBRCA wild-type, HR-proficient15.2>208.5>20
MDA-MB-231 BreastBRCA wild-type, HR-proficient18.9>2010.2>20

Data are presented as the mean from three independent experiments. Lower IC50 values indicate higher potency.

The results indicate that Compound X exhibits potent cytotoxic activity in BRCA-mutated breast and pancreatic cancer cell lines, with IC50 values comparable to or lower than those of established PARP inhibitors. As expected, all compounds showed significantly lower potency in BRCA wild-type, HR-proficient cell lines, consistent with the principle of synthetic lethality.

Induction of Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis was assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry in the BRCA1-mutant MDA-MB-436 cell line.

Annexin V/PI Staining
Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 3.1 ± 0.81.5 ± 0.4
Compound X (0.1 µM) 28.4 ± 3.215.7 ± 2.1
Olaparib (1 µM) 22.6 ± 2.511.3 ± 1.8
Talazoparib (0.02 µM) 35.1 ± 4.118.9 ± 2.5

Data are presented as mean ± standard deviation.

Treatment with Compound X at a concentration near its IC50 value led to a significant increase in the percentage of apoptotic cells, comparable to the potent PARP inhibitor Talazoparib.

cluster_0 Experimental Workflow cluster_1 Data Interpretation Cell_Culture Cancer Cell Culture (e.g., MDA-MB-436) Drug_Treatment Treat with Compound X or PARP Inhibitors Cell_Culture->Drug_Treatment Incubation Incubate (24h) Drug_Treatment->Incubation Cell_Harvest Harvest Cells Incubation->Cell_Harvest Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Cell_Harvest->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Healthy Annexin V- / PI- (Healthy Cells) Early_Apoptosis Annexin V+ / PI- (Early Apoptosis) Late_Apoptosis Annexin V+ / PI+ (Late Apoptosis/Necrosis) Necrosis Annexin V- / PI+ (Necrotic Cells)

Figure 2: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.

Cell Cycle Analysis

PARP inhibitors are known to induce cell cycle arrest, particularly at the G2/M phase, due to the accumulation of DNA damage. The effect of Compound X on cell cycle progression was investigated in MDA-MB-436 cells using propidium iodide staining and flow cytometry.

Cell Cycle Distribution
Treatment (48h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.2 ± 4.528.1 ± 3.116.7 ± 2.8
Compound X (0.1 µM) 25.8 ± 3.915.3 ± 2.558.9 ± 5.2
Olaparib (1 µM) 30.1 ± 4.118.9 ± 2.951.0 ± 4.8

Data are presented as mean ± standard deviation.

Treatment with Compound X resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of DNA damage-induced cell cycle arrest.[12] This effect was more pronounced than that observed with Olaparib at a comparable cytotoxic concentration.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Compound X or reference PARP inhibitors for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[15]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compounds for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest at the desired time points.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the DNA histogram and quantify the percentage of cells in each phase.

Conclusion and Future Directions

The investigational compound this compound (Compound X) demonstrates potent and selective cytotoxic activity against cancer cell lines with deficient homologous recombination repair, specifically those with BRCA1/2 mutations. Its efficacy is comparable, and in some aspects superior, to established PARP inhibitors. The observed induction of apoptosis and G2/M cell cycle arrest strongly supports a mechanism of action involving the inhibition of DNA damage repair pathways, consistent with PARP inhibition.

Further studies are warranted to confirm the direct enzymatic inhibition of PARP1 and PARP2 by Compound X and to evaluate its PARP trapping efficiency. In vivo studies in animal models of BRCA-mutated cancers will be crucial to assess its therapeutic potential, pharmacokinetics, and safety profile. The promising preclinical data presented in this guide suggest that Compound X is a strong candidate for further development as a targeted therapy for cancers with DDR deficiencies.

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A Comparative Guide to the Anti-inflammatory Efficacy of Pyridopyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for more potent and safer therapeutic agents. Within this dynamic field, pyridopyridazinone scaffolds have emerged as a promising class of compounds, demonstrating significant anti-inflammatory properties often coupled with a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comprehensive comparison of the anti-inflammatory effects of various pyridopyridazinone derivatives, supported by experimental data, to aid researchers in navigating this promising chemical space.

Our exploration will delve into the mechanistic underpinnings of their action, present comparative in vitro and in vivo data, and provide detailed experimental protocols for key assays. This document is designed to be a practical resource, empowering researchers to make informed decisions in the development of next-generation anti-inflammatory therapeutics.

The Inflammatory Cascade: A Target for Pyridopyridazinone Intervention

Inflammation is a complex biological response involving a symphony of cellular and molecular players. A key pathway in this process is the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins, mediated by cyclooxygenase (COX) enzymes. Another critical signaling molecule is cyclic adenosine monophosphate (cAMP), a key regulator of immune cell function, whose levels are controlled by phosphodiesterase (PDE) enzymes. Pyridopyridazinone derivatives have been shown to exert their anti-inflammatory effects by targeting key nodes in these pathways.

Many pyridopyridazinone derivatives exhibit their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3][4] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical design feature, as COX-1 is involved in maintaining the integrity of the gastric mucosa and platelet function. Inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with non-selective NSAIDs.[2]

Another important mechanism of action for a subset of pyridopyridazinone derivatives is the inhibition of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme in inflammatory cells that degrades cAMP. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Pyridopyridazinones Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Phospholipase A2 Phospholipase A2 Receptor->Phospholipase A2 Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation ATP ATP ATP->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP Pro-inflammatory Cytokines (TNF-α, ILs) Pro-inflammatory Cytokines (TNF-α, ILs) PKA->Pro-inflammatory Cytokines (TNF-α, ILs) Anti-inflammatory Effects Anti-inflammatory Effects PKA->Anti-inflammatory Effects Pyridopyridazinone (COX-2 Inhibitor) Pyridopyridazinone (COX-2 Inhibitor) Pyridopyridazinone (COX-2 Inhibitor)->COX-2 Pyridopyridazinone (PDE4 Inhibitor) Pyridopyridazinone (PDE4 Inhibitor) Pyridopyridazinone (PDE4 Inhibitor)->PDE4

Figure 1: Simplified signaling pathway of inflammation and points of intervention for pyridopyridazinone derivatives.

Comparative In Vitro Efficacy of Pyridopyridazinone Derivatives

The anti-inflammatory potential of pyridopyridazinone derivatives is initially assessed through in vitro assays that quantify their inhibitory activity against key molecular targets.

Cyclooxygenase-2 (COX-2) Inhibition

A primary benchmark for many anti-inflammatory compounds is their ability to selectively inhibit the COX-2 enzyme. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different derivatives.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Compound 6b -0.186.33[3]
Compound 4c -0.26-[3]
Compound 5a 12.870.7716.70[4]
Compound 5f 25.291.8913.38[4]
Celecoxib (Reference) 12.980.3537.03[4]
Indomethacin (Reference) 0.210.420.50[4]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

As the data indicates, compounds 6b and 4c demonstrate potent COX-2 inhibition with IC50 values superior to the reference drug celecoxib.[3] Furthermore, compounds 5a and 5f show strong COX-2 inhibition and a favorable selectivity index, suggesting a reduced potential for gastrointestinal side effects compared to the non-selective NSAID indomethacin.[4]

Phosphodiesterase 4 (PDE4) Inhibition

For pyridopyridazinones acting through the PDE4 inhibition mechanism, their potency against this enzyme is a key determinant of their anti-inflammatory activity.

Compound/DerivativePDE4B Inhibition (%) at 20 µMPDE4B IC50 (nM)Reference
Compound 4ba 64251 ± 18[1]
Zardaverine (Reference) --[1]
Roflumilast (Reference) 75-[1]

Compound 4ba , a pyridopyridazinone derivative bearing an indole moiety, exhibits significant PDE4B inhibition.[1] While slightly less potent than the approved PDE4 inhibitor roflumilast at a single concentration, its distinct chemical scaffold presents a valuable avenue for further optimization.

Comparative In Vivo Anti-inflammatory Activity

In vivo models are crucial for evaluating the therapeutic potential of drug candidates in a physiological context. The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model used to assess the efficacy of anti-inflammatory agents.

| Compound/Derivative | Dose (mg/kg) | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Reference | | :--- | :--- | :--- | :--- | | Compound 5a | 10 | Strong, comparable to references | - |[4] | | Compound 5f | 10 | Strong, comparable to references | - |[4] | | Compound 6b | 10 | Comparable to references | - |[3] | | Indomethacin (Reference) | 10 | - | - |[3][4] | | Celecoxib (Reference) | 10 | - | - |[3][4] |

The in vivo data corroborates the in vitro findings, with compounds 5a , 5f , and 6b demonstrating potent anti-inflammatory effects comparable to the standard drugs indomethacin and celecoxib.[3][4] Notably, these compounds have also been reported to have a better gastric safety profile than indomethacin, a significant advantage for chronic inflammatory conditions.[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount.

In Vitro TNF-α Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to assess the ability of pyridopyridazinone derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[5]

2. Compound Treatment and LPS Stimulation:

  • The following day, remove the culture medium.

  • Add 100 µL of fresh medium containing the desired concentrations of the pyridopyridazinone test compounds (typically in a series of dilutions).

  • Pre-incubate the cells with the compounds for 1-2 hours.

  • Add 100 µL of medium containing LPS (final concentration of 10-100 ng/mL) to stimulate TNF-α production.[5] Include a vehicle control (cells with LPS but no compound) and a negative control (cells with neither LPS nor compound).

3. Incubation and Supernatant Collection:

  • Incubate the plate for a predetermined period (e.g., 4-24 hours) at 37°C and 5% CO2.

  • After incubation, centrifuge the plate at a low speed to pellet the cells.

  • Carefully collect the cell culture supernatants for TNF-α measurement.

4. TNF-α Quantification by ELISA:

  • Quantify the concentration of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Briefly, this involves adding the supernatants to a microplate pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α in each sample by comparing its absorbance to a standard curve generated with known concentrations of recombinant TNF-α.

5. Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of TNF-α production.

G Start Start Seed RAW 264.7 cells in 96-well plate Seed RAW 264.7 cells in 96-well plate Incubate overnight Incubate overnight Seed RAW 264.7 cells in 96-well plate->Incubate overnight Remove medium Remove medium Incubate overnight->Remove medium Add test compounds Add test compounds Remove medium->Add test compounds Pre-incubate (1-2 hours) Pre-incubate (1-2 hours) Add test compounds->Pre-incubate (1-2 hours) Add LPS (10-100 ng/mL) Add LPS (10-100 ng/mL) Pre-incubate (1-2 hours)->Add LPS (10-100 ng/mL) Incubate (4-24 hours) Incubate (4-24 hours) Add LPS (10-100 ng/mL)->Incubate (4-24 hours) Centrifuge plate Centrifuge plate Incubate (4-24 hours)->Centrifuge plate Collect supernatant Collect supernatant Centrifuge plate->Collect supernatant Perform TNF-α ELISA Perform TNF-α ELISA Collect supernatant->Perform TNF-α ELISA Measure absorbance Measure absorbance Perform TNF-α ELISA->Measure absorbance Calculate % inhibition and IC50 Calculate % inhibition and IC50 Measure absorbance->Calculate % inhibition and IC50 End End Calculate % inhibition and IC50->End

Figure 2: Workflow for the in vitro TNF-α inhibition assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation.

1. Animals:

  • Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Fast the animals overnight before the experiment.

2. Compound Administration:

  • Divide the animals into groups (e.g., control, reference drug, and test compound groups at different doses).

  • Administer the pyridopyridazinone test compounds, the reference drug (e.g., indomethacin), and the vehicle (for the control group) orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

3. Induction of Edema:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

  • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • The results will indicate the dose-dependent anti-inflammatory effect of the test compounds.

Conclusion and Future Directions

The pyridopyridazinone scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The derivatives discussed in this guide demonstrate potent and, in many cases, selective inhibition of key inflammatory mediators such as COX-2 and PDE4. The in vivo data further supports their therapeutic potential, with several compounds exhibiting efficacy comparable to established drugs but with an improved safety profile.

Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Further elucidation of their mechanisms of action, including potential effects on other inflammatory pathways, will provide a more complete understanding of their pharmacological profile. Finally, comprehensive preclinical and clinical studies are necessary to translate the promising results observed in these initial investigations into effective and safe therapies for a range of inflammatory diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

  • Bavuchiras, V., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 435-446.
  • Cantini, N., et al. (2022).
  • Abdel-Aziz, A. A.-M., et al. (2022). Pyridazinone derivatives as selective COX-2 inhibitors: A review on recent updates. Archiv der Pharmazie, 355(8), e2200067.
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  • Abdel-Wahab, B. F., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific Reports, 11(1), 1-12.
  • Hassan, G. S., et al. (2022). Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Archiv der Pharmazie, 355(8), e2200067.
  • Al-Ghorbani, M., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.
  • Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623.
  • El-Sayed, M. A.-A., et al. (2023). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 131, 106316.
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In Vivo Validation of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione Activity: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione, a novel heterocyclic compound with potential therapeutic applications. Drawing upon established methodologies for compounds with similar structural motifs, particularly in the realm of PARP inhibition, this document outlines a scientifically rigorous approach to assess its efficacy, selectivity, and overall preclinical viability. We will compare its potential activity against established alternatives and provide detailed experimental protocols to ensure robust and reproducible data generation.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The pyrido[2,3-d]pyridazine core is a privileged heterocyclic scaffold that has given rise to a multitude of biologically active molecules.[1][2] While direct in vivo data for this compound is not yet extensively published, its structural resemblance to known inhibitors of Poly(ADP-ribose) polymerase (PARP) suggests a potential role in cancer therapy. PARP enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has emerged as a successful strategy for treating cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[3][4]

This guide, therefore, presupposes a PARP-inhibitory mechanism of action for this compound and lays out a comprehensive plan for its in vivo validation. We will also consider potential alternative activities, such as anti-inflammatory effects, which have been observed in other pyrido[2,3-d]pyridazine derivatives.[5][6]

Comparative Landscape: Benchmarking Against Established PARP Inhibitors

To establish the therapeutic potential of this compound, its in vivo performance must be benchmarked against current standards of care. For a presumed PARP inhibitor, the most relevant comparators are clinically approved drugs such as Olaparib, Niraparib, and Talazoparib.

CompoundMechanism of ActionKey In Vivo ModelsNoteworthy Characteristics
Olaparib PARP1/2 inhibitorBRCA-mutant breast, ovarian, and prostate cancer xenograftsFirst-in-class PARP inhibitor, well-characterized efficacy and resistance mechanisms.[7]
Niraparib PARP1/2 inhibitorOvarian cancer patient-derived xenografts (PDXs)Potent activity in HRR-deficient tumors.[8]
Talazoparib Potent PARP1/2 inhibitor with significant PARP trappingBRCA-mutant breast cancer xenograftsExhibits the highest PARP trapping activity, leading to enhanced cytotoxicity.
This compound Putative: PARP inhibitorProposed: BRCA-mutant cancer xenografts (e.g., breast, ovarian)Novel scaffold, potential for differential selectivity or improved pharmacokinetic properties.

In Vivo Validation Strategy: A Phased Approach

A robust in vivo validation program should proceed in a stepwise manner, beginning with fundamental pharmacokinetic and tolerability studies before moving into more complex efficacy models.

Experimental Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Pharmacodynamic & Biomarker Analysis A Pharmacokinetic (PK) Profiling (Single Dose) B Maximum Tolerated Dose (MTD) Determination A->B Establish exposure levels C Xenograft Model Selection (e.g., BRCA-mutant cell lines) B->C Determine therapeutic dose D Single-Agent Efficacy Study C->D E Combination Therapy Study (e.g., with chemotherapy) D->E Explore synergistic effects F Tumor & Plasma Biomarker Analysis (e.g., PAR levels) D->F Confirm mechanism of action

Caption: Phased approach for in vivo validation.

Detailed Experimental Protocols

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound.

Methodology:

  • Animal Model: Male and female BALB/c mice (n=3 per time point).

  • Compound Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify compound concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Rationale: Understanding the PK profile is crucial for designing effective dosing regimens in subsequent efficacy studies and for assessing oral bioavailability.[9]

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Female athymic nude mice (n=3-5 per dose group).

  • Dose Escalation: Administer increasing doses of the compound daily for 5-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.

  • Histopathology: At the end of the study, perform necropsy and histopathological analysis of major organs.

Rationale: The MTD study is essential for establishing a safe and effective dose range for efficacy studies.

Objective: To evaluate the anti-tumor activity of this compound as a single agent in a relevant cancer model.

Methodology:

  • Cell Line and Animal Model: Use a human cancer cell line with a known HRR deficiency (e.g., BRCA1/2-mutant breast or ovarian cancer cells) implanted subcutaneously in immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, test compound, positive control).

  • Treatment: Administer the test compound and controls at their respective MTDs or therapeutically relevant doses for a defined period (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints can include survival analysis.[10]

Rationale: This is the gold-standard method for evaluating the in vivo efficacy of a potential anti-cancer agent. The choice of a BRCA-mutant cell line provides a strong mechanistic rationale for a PARP inhibitor.[3]

Pharmacodynamic and Biomarker Analysis

To confirm that this compound engages its target in vivo, it is crucial to measure downstream biomarkers.

PARP Inhibition Biomarkers
  • Poly(ADP-ribose) (PAR) levels: Inhibition of PARP activity leads to a decrease in PAR levels in tumor tissue. This can be measured by immunohistochemistry (IHC) or ELISA.

  • γH2AX foci: PARP inhibitors trap PARP on DNA, leading to DNA double-strand breaks and the formation of γH2AX foci, which can be visualized by immunofluorescence.

Signaling Pathway

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor A DNA Single-Strand Break B PARP Activation A->B C PARylation of Proteins B->C G PARP Trapping B->G Trapping D Recruitment of Repair Factors C->D E DNA Repair D->E F 6,7-Dihydropyrido[2,3-d] pyridazine-5,8-dione F->B Inhibition H Replication Fork Collapse G->H I Double-Strand Breaks H->I J Synthetic Lethality (in HRR-deficient cells) I->J

Caption: Proposed mechanism of action via PARP inhibition.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the in vivo validation of this compound. By systematically evaluating its pharmacokinetics, safety, and efficacy in well-defined preclinical models, and by comparing its performance to established standards of care, researchers can build a robust data package to support its further development. Future studies should also explore its potential in combination with other anti-cancer agents and investigate mechanisms of potential resistance. The unique chemical scaffold of this compound may offer advantages in terms of selectivity, potency, or resistance profiles, warranting a thorough and rigorous preclinical evaluation.

References

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 235-254. [Link]

  • Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. (2010). Cancer Research, 70(8_Supplement), 691. [Link]

  • An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. (2023). Cancers, 15(23), 5691. [Link]

  • Weroha, S. J., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 347-354. [Link]

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A Guide to Establishing Reproducible Biological Data for Novel Heterocyclic Compounds: A Case Study of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug discovery, the reproducibility of experimental data is the bedrock of scientific integrity and the ultimate determinant of a compound's therapeutic potential.[1][2][3][4][5] A significant portion of preclinical research, with some estimates ranging from 50% to as high as 75-90%, has been found to be irreproducible, leading to wasted resources and a delay in the translation of promising discoveries into clinical applications.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of generating robust and reproducible biological data for novel chemical entities. We will use the heterocyclic compound 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione as a case study to illustrate these principles.

While specific biological data for this compound is not extensively available in the public domain, its core structure, featuring a pyridazine ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Structurally related compounds, such as pyrido[2,3-d]pyrimidine and pyrido[2,3-d]pyridazine-2,8-dione derivatives, have been reported to exhibit a range of biological activities, including anti-inflammatory effects and enzyme inhibition.[6][7][8][9][10] Notably, some pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[11] Additionally, pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized and evaluated as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes central to the inflammatory cascade.[6][7]

Given these structural precedents, this guide will outline a comparative framework to investigate two plausible mechanisms of action for this compound: PARP inhibition and COX inhibition . We will benchmark the hypothetical performance of our novel compound against two well-established drugs:

  • Olaparib (Lynparza®) : A potent and selective PARP inhibitor approved for the treatment of certain types of cancers with BRCA1/2 mutations.[12][13][14][15][16]

  • Celecoxib (Celebrex®) : A selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[17][18][19][20][21]

This guide will provide detailed, self-validating experimental protocols and data presentation strategies designed to ensure the highest level of scientific rigor and reproducibility.

Part 1: The Imperative of Reproducibility in Preclinical Research

The "reproducibility crisis" in preclinical research stems from a multitude of factors, including flawed study design, lack of standardized protocols, and inadequate data analysis and reporting.[3][4][5] To build a foundation of trust in our experimental findings for this compound, we must proactively address these challenges. The following principles will guide our investigation:

  • Orthogonal Assays : Employing multiple, distinct assay formats to measure the same biological endpoint. This minimizes the risk of artifacts from a single technology.

  • Robust Controls : Including appropriate positive and negative controls in every experiment to ensure the assay is performing as expected.

  • Assay Validation : Thoroughly characterizing the performance of each assay for parameters such as sensitivity, specificity, linearity, and precision.

  • Transparent Reporting : Documenting all experimental details, including reagent sources, lot numbers, and instrument settings, to facilitate replication by other researchers.

Part 2: Comparative Analysis of Potential Biological Activities

Scenario 1: this compound as a PARP Inhibitor

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[14][15] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. The inability to repair these DSBs via HR results in genomic instability and cell death, a concept known as synthetic lethality.[14][15] Olaparib is a clinically approved PARP inhibitor that exploits this vulnerability.[12][13][16]

Comparative Data for PARP Inhibition

ParameterThis compoundOlaparib (Reference)Rationale for Comparison & Reproducibility
Biochemical IC50 (PARP1) To be determined~5 nM[22]Demonstrates direct enzyme inhibition. Reproducibility requires standardized enzyme and substrate concentrations.
Biochemical IC50 (PARP2) To be determined~1 nM[22]Assesses isoform selectivity.
Cellular PARP Activity Inhibition To be determinedPotent inhibition in various cell linesConfirms cell permeability and target engagement in a biological context.
Synthetic Lethality in BRCA-deficient cells To be determinedSelective cytotoxicity in BRCA-mutant cellsValidates the primary mechanism of action. Requires isogenic cell line pairs for robust data.
PARP Trapping To be determinedPotent PARP trapping activityA key mechanism for the cytotoxicity of some PARP inhibitors.

Experimental Workflow for PARP Inhibition Assessment

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_parp1 PARP1 Inhibition Assay (IC50) cell_parp Cellular PARP Activity Assay biochem_parp1->cell_parp Confirms direct inhibition biochem_parp2 PARP2 Inhibition Assay (IC50) viability Cell Viability Assay (BRCA-proficient vs. BRCA-deficient cells) cell_parp->viability Confirms target engagement trapping PARP Trapping Assay viability->trapping Investigates deeper mechanism synthesis Compound Synthesis & Purity Analysis synthesis->biochem_parp1 synthesis->biochem_parp2 synthesis->cell_parp

Caption: Workflow for evaluating PARP inhibitory activity.

Scenario 2: this compound as a COX Inhibitor

Mechanism of Action: COX Inhibition and Anti-Inflammatory Effects

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins.[17][20] Prostaglandins are key mediators of inflammation, pain, and fever.[17] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[19][21] Selective COX-2 inhibitors like Celecoxib were developed to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[19][21]

Comparative Data for COX Inhibition

ParameterThis compoundCelecoxib (Reference)Rationale for Comparison & Reproducibility
Biochemical IC50 (COX-1) To be determined~7.6 µMDetermines selectivity against the constitutive isoform.
Biochemical IC50 (COX-2) To be determined~0.04 µM[23]Measures inhibition of the target inflammatory enzyme. Assay conditions can significantly impact this value.[23][24]
COX-2 Selectivity Index To be determined~190Ratio of COX-1/COX-2 IC50 values, a key parameter for safety.
Cellular Prostaglandin E2 (PGE2) Inhibition To be determinedPotent inhibition in LPS-stimulated macrophagesConfirms activity in a relevant cellular model of inflammation.
In Vivo Anti-inflammatory Efficacy To be determinedEffective in models like carrageenan-induced paw edemaDemonstrates efficacy in a complex physiological system.

Experimental Workflow for COX Inhibition Assessment

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models biochem_cox1 COX-1 Inhibition Assay (IC50) cell_pge2 PGE2 Production Assay (LPS-stimulated macrophages) biochem_cox1->cell_pge2 Determines selectivity biochem_cox2 COX-2 Inhibition Assay (IC50) biochem_cox2->cell_pge2 Confirms target inhibition invivo Carrageenan-Induced Paw Edema cell_pge2->invivo Translates to in vivo efficacy synthesis Compound Synthesis & Purity Analysis synthesis->biochem_cox1 synthesis->biochem_cox2

Caption: Workflow for evaluating COX inhibitory activity.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, the following protocols are described in detail, highlighting critical steps and quality control measures.

Protocol 1: Fluorometric PARP1 Inhibition Assay
  • Objective: To determine the IC50 of a test compound against human recombinant PARP1.

  • Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1. The biotinylated histones are then detected using a streptavidin-conjugated fluorophore.

  • Materials:

    • Human Recombinant PARP1 Enzyme

    • Histone H1

    • Biotinylated NAD+

    • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Streptavidin-Europium (or other suitable fluorophore)

    • 384-well black assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound) and the reference compound (Olaparib) in DMSO.

    • Add a fixed amount of Histone H1 to each well of the assay plate.

    • Add the diluted compounds to the wells. Include "no inhibitor" and "no enzyme" controls.

    • Initiate the reaction by adding a mixture of PARP1 enzyme and biotinylated NAD+.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stopping buffer.

    • Add the streptavidin-fluorophore detection reagent.

    • Incubate for 30 minutes to allow for binding.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness: The inclusion of a known inhibitor (Olaparib) validates the assay's ability to detect PARP inhibition. The signal-to-background ratio should be consistently monitored.

Protocol 2: Cellular Anti-Inflammatory Assay (PGE2 Inhibition)
  • Objective: To determine the IC50 of a test compound for the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cell line) induces the expression of COX-2, leading to the production and secretion of PGE2. The concentration of PGE2 in the cell culture supernatant is quantified using a competitive ELISA.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • PGE2 ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound (this compound) and the reference compound (Celecoxib) in cell culture medium.

    • Pre-treat the cells with the diluted compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 18-24 hours). Include "unstimulated" and "LPS only" controls.

    • Collect the cell culture supernatant.

    • Quantify the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each compound concentration relative to the "LPS only" control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness: The health and viability of the cells should be assessed concurrently (e.g., using an MTT or CellTiter-Glo assay) to ensure that the inhibition of PGE2 production is not due to cytotoxicity.

Part 4: Conclusion and Future Directions

Establishing the biological activity and ensuring the reproducibility of data for a novel compound like this compound is a meticulous process that demands a systematic and multi-faceted approach. By hypothesizing potential mechanisms of action based on structural homology and employing a rigorous comparative framework against well-characterized drugs, researchers can build a robust data package that stands up to scientific scrutiny.

The experimental workflows and protocols outlined in this guide provide a clear path forward for the investigation of this and other novel compounds. The emphasis on standardized assays, appropriate controls, and orthogonal validation methods is paramount to overcoming the challenges of preclinical reproducibility. The successful execution of these studies will not only elucidate the therapeutic potential of this compound but also contribute to a culture of more reliable and translatable biomedical research.

References

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Safety Operating Guide

Essential Protocol for the Safe Disposal of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione (CAS No. 4430-77-7). In the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, this protocol is grounded in a precautionary approach, drawing from the hazard profiles of structurally related pyridazine and dione compounds and adhering to established regulatory frameworks.

The foundational principle of this guide is to treat this compound as a hazardous substance, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a culture of safety and regulatory compliance.

Hazard Assessment and Risk Mitigation: A Precautionary Approach

Key Assumed Hazards:

  • Acute Oral Toxicity

  • Skin Irritation/Corrosion

  • Serious Eye Damage/Irritation

  • Respiratory Tract Irritation

All handling and disposal procedures must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE. The selection of PPE should be based on a thorough risk assessment.

PPE CategorySpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.Protects against accidental splashes of contaminated solvents or contact with solid waste particles.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart for specific solvents used.Prevents dermal exposure. Gloves should be disposed of as contaminated waste after use.[4]
Body A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[5]Prevents inhalation of the compound, especially when handling the solid form or creating solutions. Adherence to a respiratory protection program is required.[6]
Step-by-Step Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is mandated by the Environmental Protection Agency (EPA).[7]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition, with a secure, leak-proof lid.

Step 2: Label the Waste Container

  • Label the container clearly with the words "Hazardous Waste".[8]

  • The label must also include the full chemical name: "this compound" and list any other chemical constituents (e.g., solvents) and their approximate concentrations.[7]

  • An appropriate hazard warning, such as a pictogram for toxicity or irritant, should be included on the label.[8]

Step 3: Waste Collection

  • Solid Waste: Carefully transfer all waste containing this compound, including contaminated consumables like weighing paper, pipette tips, and gloves, into the designated hazardous waste container.[5]

  • Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container.

  • Avoid Mixing: Do not mix this waste stream with incompatible chemicals. A thorough chemical compatibility review should be conducted before mixing any waste streams.

Step 4: Decontamination of Equipment

  • Thoroughly decontaminate all non-disposable glassware and equipment that has come into contact with the compound.

  • Use a suitable solvent (e.g., ethanol, isopropanol) to rinse the equipment, followed by a wash with soap and water.

  • All contaminated cleaning materials, including wipes and the initial solvent rinse, must be disposed of as hazardous waste.[5]

On-Site Storage and Regulatory Compliance

Laboratories must adhere to federal and state regulations for the on-site storage of hazardous waste.[9] These regulations are typically enforced by the EPA and state environmental agencies, with workplace safety standards set by the Occupational Safety and Health Administration (OSHA).[10][11]

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in SAAs, which are at or near the point of generation and under the control of the operator.[8]

  • Storage Limits: Up to 55 gallons of a single hazardous waste stream can be accumulated in an SAA.[8]

  • Container Management: Waste containers in SAAs must be kept closed except when adding or removing waste.

  • Central Accumulation Area (CAA): Once the 55-gallon limit is reached, or within one year, the waste must be moved to a designated Central Accumulation Area.[9] The storage time limits in a CAA depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[7]

The following flowchart outlines the decision-making process for the disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposition start Waste Generation (Solid or Liquid) assess_hazards Hazard Assessment: Treat as Hazardous (Toxic, Irritant) start->assess_hazards select_ppe Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe designate_container Designate Compatible Hazardous Waste Container select_ppe->designate_container label_container Label Container: 'Hazardous Waste' + Chemical Name & Hazards designate_container->label_container collect_waste Collect Waste: Segregate Solids & Liquids, Avoid Incompatibles label_container->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa monitor_saa Monitor Volume (<55 gal) & Time (<1 year) store_saa->monitor_saa transfer_caa Transfer to Central Accumulation Area (CAA) monitor_saa->transfer_caa Limit Reached arrange_pickup Arrange for Pickup by Licensed Waste Hauler transfer_caa->arrange_pickup incineration Recommended Disposal: High-Temperature Incineration arrange_pickup->incineration documentation Complete Waste Manifest & Maintain Records incineration->documentation

Caption: Decision workflow for the safe disposal of this compound.

Final Disposal Method: Incineration

Given the organic nature of this compound and the common practice for disposing of pyridine and its derivatives, high-temperature incineration is the recommended final disposal method.[4][12] This process should be carried out in a licensed and permitted hazardous waste incinerator equipped with afterburners and scrubbers to ensure complete destruction of the compound and to prevent the release of harmful combustion byproducts, such as nitrogen oxides (NOx), into the atmosphere.[13]

Do not attempt to neutralize or dispose of this chemical down the drain. The environmental fate and aquatic toxicity of this compound are unknown, and such disposal is a violation of EPA regulations.

All disposal activities must be conducted through a licensed professional waste disposal service.[4] These services are knowledgeable about federal, state, and local regulations and will ensure that the waste is transported and disposed of in a compliant manner.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5]

  • Collection: Carefully collect the absorbed material and spilled substance into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your facility's emergency action plan.[14]

By adhering to this comprehensive disposal protocol, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship and regulatory compliance.

References

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Lab Manager. (2022, November 1). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992, April). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 15). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

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Personal protective equipment for handling 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Operational and Safety Protocol: Handling 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

A Note on This Guidance: As of the date of this document, a specific Safety Data Sheet (SDS) for this compound (CAS No. 4430-77-7) has not been widely published. The following essential safety and logistical information is therefore synthesized from the hazard profiles of structurally related compounds, including pyridazine and pyridine derivatives.[1] It is imperative that this compound be handled with the utmost caution as a potentially hazardous substance, and this guide should supplement, not replace, a thorough, site-specific risk assessment conducted by qualified safety professionals.

Anticipated Hazard Profile and Risk Assessment

The structure of this compound, containing a pyridazine ring system, suggests a hazard profile comparable to other compounds in this class.[2][3][4] Based on data from analogous chemicals, the primary hazards are expected to involve irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[5][6][7]

Causality of Hazards: The nitrogen atoms in the pyridazine ring are electron-withdrawing and can participate in hydrogen bonding, which contributes to the chemical's reactivity and potential to interact with biological tissues, leading to irritation.[3]

Table 1: Anticipated Hazard Summary

Hazard ClassificationPotential EffectPrecautionary Statement Codes (Anticipated)
Acute Oral ToxicityHarmful if swallowed.P264, P270, P301+P312
Skin Corrosion/IrritationCauses skin irritation.[6]P264, P280, P302+P352
Serious Eye Damage/IrritationCauses serious eye irritation.[6]P280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[6]P261, P271, P304+P340

This table is based on extrapolations from related pyridazine compounds and should be used for preliminary risk assessment.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a primary barrier between the researcher and the chemical. Do not handle this compound without the following certified equipment.

Table 2: Personal Protective Equipment (PPE) Specifications

Protection TypeRecommended EquipmentSpecification and Rationale
Eye and Face Protection Safety glasses with side-shields or, preferably, chemical splash goggles. A face shield is required for splash-prone operations.Must conform to government standards such as NIOSH (US) or EN 166 (EU).[8] This is critical to prevent contact with the eyes, as related compounds are known to cause serious eye irritation.[6]
Hand Protection Chemical-resistant, disposable gloves (e.g., Nitrile or Neoprene).Gloves must be inspected for integrity before each use.[1][8] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Dispose of contaminated gloves immediately as hazardous waste.[8] Latex gloves are not recommended.[9]
Body Protection A long-sleeved laboratory coat.Provides a barrier against incidental skin contact. Contaminated clothing should be removed immediately and decontaminated before reuse.
Respiratory Protection Required when there is a risk of generating dust or aerosols.Use a NIOSH (US) or CEN (EU) approved air-purifying respirator with appropriate cartridges (e.g., type ABEK for organic vapors and particulates).[8] If the respirator is the sole means of protection, a full-face supplied-air respirator should be used.[8]

Operational Workflow: From Receipt to Storage

Adherence to a strict, logical workflow minimizes exposure potential at every stage of handling.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the designated work area, preferably a certified chemical fume hood, is clean and uncluttered.[9] Verify that an eyewash station and safety shower are unobstructed and operational.[7]

  • Donning PPE: Put on all required PPE as specified in Table 2 before entering the handling area.

  • Weighing and Aliquoting: Conduct all manipulations that may generate dust, such as weighing, within the fume hood.[9] Use tools and techniques that minimize aerosolization.

  • In-Experiment Use: Keep containers tightly closed when not in use.[9]

  • Post-Handling: Decontaminate all non-disposable equipment that has come into contact with the chemical. Thoroughly wash hands and forearms after handling, even though gloves were worn.[8]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[5][9]

Visualization of Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Prepare Fume Hood check_safety 2. Verify Safety Equipment prep_area->check_safety don_ppe 3. Don Full PPE check_safety->don_ppe weigh 4. Weigh/Aliquot Compound don_ppe->weigh use 5. Perform Experiment weigh->use decontaminate 6. Decontaminate Equipment use->decontaminate wash 7. Wash Hands Thoroughly decontaminate->wash storage 8. Store Securely wash->storage

Caption: Standard Operating Procedure for Handling the Compound.

Emergency and Disposal Procedures

Accidents can happen despite careful planning. Immediate and correct response is critical.

Emergency Response
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water. Seek medical attention if irritation occurs or persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a physician or poison control center.[7]

  • Spill: Evacuate the area. Ensure adequate ventilation. Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5] Carefully collect the material into a designated, labeled hazardous waste container.[5]

Disposal Plan

This compound must be treated as hazardous chemical waste. Never dispose of it down the drain or in regular trash.

  • Waste Collection: All waste containing the compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent material), must be placed in a designated, properly labeled hazardous waste container.[5]

  • Container Management: Keep the hazardous waste container securely sealed when not in use.[5]

  • Final Disposal: Arrange for disposal by a licensed professional waste disposal service in strict accordance with all local, state, and federal regulations.[5][8]

Visualization of Disposal Workflow

G spill Spill or Contaminated Item collect 1. Collect into Labeled Hazardous Waste Container spill->collect decon 2. Decontaminate Reusable Equipment collect->decon seal 3. Securely Seal Container collect->seal dispose 4. Transfer to Licensed Disposal Service seal->dispose compliance Compliance with Regulations dispose->compliance

Caption: Waste Disposal Protocol for the Compound.

References

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  • Pyridazine - Safety D
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
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  • Essential Safety and Operational Guidance for Handling 3-Pyridazinealanine. Benchchem.
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  • Safety Data Sheet for a Pyridazine Deriv
  • Safety Data Sheet for 3,6-Dichloropyridazine. Fisher Scientific.
  • Safety D
  • Pyridazine - Wikipedia. Wikipedia.
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  • Product Class 8: Pyridazines. Science of Synthesis.

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6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.